molecular formula C13H18NO+ B8348897 1-Benzyl-1-methylpiperidinium-4-one

1-Benzyl-1-methylpiperidinium-4-one

Cat. No.: B8348897
M. Wt: 204.29 g/mol
InChI Key: OXBUCKZAUJPPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1-methylpiperidinium-4-one is a quaternary piperidinium salt that serves as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Its structure integrates a benzyl group and a methyl group on the nitrogen atom, making it a valuable precursor for the development of compounds with potential neurological activity . Piperidine derivatives are extensively investigated as core structures in the search for novel acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are principal therapeutic targets for alleviating symptoms in neurodegenerative conditions . Furthermore, related 1-benzylpiperidine scaffolds are utilized in the design of multitarget-directed ligands aimed at simultaneously enhancing cholinergic tone and modulating the serotonin transporter (SERT), representing a modern approach to address complex disease pathologies . As a specialized research chemical, this compound offers scientists a versatile building block for constructing more complex molecules, studying structure-activity relationships, and exploring new chemical spaces. Researchers can leverage its ketone functionality and charged quaternary ammonium group for further chemical modifications and salt formation. This product is strictly for Research Use Only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H18NO+

Molecular Weight

204.29 g/mol

IUPAC Name

1-benzyl-1-methylpiperidin-1-ium-4-one

InChI

InChI=1S/C13H18NO/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3/q+1

InChI Key

OXBUCKZAUJPPAG-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC(=O)CC1)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Benzyl-1-methylpiperidinium-4-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties of 1-Benzyl-1-methylpiperidinium-4-one. As this specific quaternary ammonium salt is not extensively characterized in publicly available literature, this document will focus on the well-documented properties of its precursor, 1-Benzyl-4-piperidone, and extrapolate the expected properties of the target compound. This approach, grounded in fundamental chemical principles, offers a robust framework for researchers working with this and similar molecules.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. 1-Benzyl-4-piperidone serves as a versatile building block in the synthesis of a wide range of biologically active compounds, including inhibitors for the treatment of acute leukemia and ligands for σ receptors.[1] The quaternization of the piperidine nitrogen to form this compound alters its electronic and steric properties, which can significantly impact its biological activity, solubility, and formulation characteristics. Understanding these changes is crucial for drug design and development.

Physicochemical Properties of the Precursor: 1-Benzyl-4-piperidone

A thorough understanding of the precursor is essential for predicting the properties of its quaternary salt. 1-Benzyl-4-piperidone is a well-characterized intermediate.[2][3][4][5]

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO[2][4][5]
Molecular Weight 189.25 g/mol [2][4][5][6]
Appearance Clear colorless to straw-colored oily liquid[2][4][5]
Density 1.021 g/mL at 25 °C[2][4][5]
Boiling Point 134 °C at 7 mmHg[2][4][5]
Flash Point >110 °C (>230 °F)[2][3][5]
Water Solubility 12 g/L at 20 °C[2][3][5]
Refractive Index n20/D 1.541[2][4][5]
Predicted pKa 7.07 ± 0.20[2][5]
Storage Temperature 2-8 °C[2][4][5]

Synthesis of this compound

The synthesis of this compound from its precursor is typically achieved through N-methylation. This reaction involves the treatment of 1-Benzyl-4-piperidone with a methylating agent, such as methyl iodide. The lone pair of electrons on the nitrogen atom attacks the methyl group, resulting in the formation of the quaternary ammonium salt. The counter-ion (in this case, iodide) is determined by the methylating agent used.

Experimental Protocol: N-methylation of 1-Benzyl-4-piperidone
  • Dissolution: Dissolve 1-Benzyl-4-piperidone (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

  • Addition of Methylating Agent: Add methyl iodide (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The product, being a salt, will likely precipitate out of the solution. The solid can be collected by filtration.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and dry under vacuum.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Reaction_Vessel Reaction in Acetonitrile 1-Benzyl-4-piperidone->Reaction_Vessel Methyl_Iodide Methyl_Iodide Methyl_Iodide->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Precipitation Washing Washing with Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound Iodide Drying->Product

Caption: Synthetic workflow for the N-methylation of 1-Benzyl-4-piperidone.

Predicted Physicochemical Properties of this compound

The quaternization of the nitrogen atom introduces a permanent positive charge and an additional methyl group, leading to significant changes in the physicochemical properties compared to the precursor.

PropertyPredicted CharacteristicRationale
Molecular Formula C₁₃H₁₈NO⁺ (Cation)Addition of a methyl group (CH₃)
Molecular Weight 204.29 g/mol (Cation)Addition of a methyl group (CH₃)
Appearance Crystalline solidQuaternary ammonium salts are ionic and typically form solid crystal lattices.
Melting Point Significantly higher than the precursor; likely >150 °C and may decompose.Strong electrostatic interactions in the ionic lattice require more energy to overcome.
Boiling Point Not applicable; will likely decompose at high temperatures.Ionic compounds have very low vapor pressure and decompose before boiling.
Water Solubility HighThe ionic nature of the salt will lead to strong interactions with polar water molecules, significantly increasing solubility.
Solubility in Organic Solvents Low solubility in non-polar solvents (e.g., hexane, ether); soluble in polar protic solvents (e.g., methanol, ethanol)."Like dissolves like"; the ionic salt is more soluble in polar solvents.
pKa Not applicableThe nitrogen atom is permanently quaternized and does not have a proton to donate or accept.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A new singlet will appear around 3.0-3.5 ppm corresponding to the N-methyl protons.

    • The protons on the carbons adjacent to the nitrogen (the N-benzyl methylene protons and the piperidine protons at C2 and C6) will be shifted downfield due to the deshielding effect of the positive charge on the nitrogen. A ¹H-NMR spectrum of the similar N-benzyl-N-methyl-piperidinium chloride shows these characteristic shifts.[7]

  • ¹³C NMR:

    • A new peak for the N-methyl carbon will appear.

    • The carbons adjacent to the nitrogen (N-benzyl methylene carbon and piperidine carbons C2 and C6) will be shifted downfield.

Infrared (IR) Spectroscopy
  • The characteristic C=O stretching vibration of the ketone will still be present, typically in the range of 1700-1725 cm⁻¹.[8][9]

  • The C-H stretching vibrations of the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[8][9]

  • The spectrum will differ from the precursor in the fingerprint region due to changes in the C-N bond vibrations.

Mass Spectrometry (MS)
  • Using electrospray ionization (ESI), the mass spectrum will show a prominent peak for the cation [M]⁺ at m/z corresponding to the molecular weight of the this compound cation (204.29). The counter-ion will not be observed.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Synthesized Product) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Confirm N-methylation and assess proton/carbon environment NMR->NMR_Data IR_Data Identify functional groups (C=O, C-H, etc.) IR->IR_Data MS_Data Determine cationic molecular weight MS->MS_Data Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Analytical workflow for the structural confirmation of the target compound.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its physicochemical properties can be achieved by analyzing its well-characterized precursor, 1-Benzyl-4-piperidone, and applying fundamental principles of organic chemistry. The quaternization of the piperidine nitrogen is predicted to transform the oily liquid into a crystalline solid with significantly increased water solubility and a higher melting point. The expected spectroscopic signatures provide a clear pathway for the structural confirmation of this compound, which holds potential as a valuable intermediate in drug discovery and development.

References

  • 1-Benzyl-4-piperidone - ChemBK. (2024, April 9). Retrieved from [Link]

  • 1-Benzyl-4-piperidone, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved from [Link]

  • 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem. (n.d.). Retrieved from [Link]

  • 1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem. (n.d.). Retrieved from [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC. (n.d.). Retrieved from [Link]

  • 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. (n.d.). Retrieved from [Link]

  • Synthesis of 1-benzyl-3-methyl-4-piperidone - PrepChem.com. (n.d.). Retrieved from [Link]

  • 1-Benzyl-4-methylpiperidine | C13H19N | CID 3966943 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). Retrieved from [Link]

  • Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed. (2010, September 15). Retrieved from [Link]

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts. (2015, March 31). Retrieved from [Link]

  • 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem. (n.d.). Retrieved from [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology - ACS Publications. (2023, May 8). Retrieved from [Link]

  • Physicochemical properties determination of QUATs. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Piperidinone, 1-(phenylmethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Physicochemical and solution properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids - RSC Publishing. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • 4-Piperidinone, 1-(phenylmethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025, May 4). Retrieved from [Link]

  • 1-benzyl-4-methyl-pyridin-1-ium chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

  • Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. The... - ResearchGate. (n.d.). Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • n-Benzyl-n-methylpiperidinium chloride | C13H20ClN | CID 18617903 - PubChem. (n.d.). Retrieved from [Link]

  • 1-Benzyl-4-piperidone - Shandong Biotech. (n.d.). Retrieved from [Link]

  • 4-Piperidinol, 1-(phenylmethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved from [Link]

Sources

Technical Guide: Molecular Structure and Conformation of 1-Benzyl-1-methylpiperidinium-4-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthesis, and conformational analysis of 1-Benzyl-1-methylpiperidinium-4-one , a quaternary ammonium salt of significant interest in medicinal chemistry as a synthetic intermediate for piperidine-based opioids (e.g., fentanyl analogues) and acetylcholinesterase inhibitors.

Executive Summary

This compound (often isolated as the iodide or chloride salt) is a quaternary piperidinium cation. Its physicochemical behavior is governed by the steric interplay between the N-benzyl and N-methyl substituents and the flattening effect of the C4-carbonyl group on the piperidine ring.

  • Core Scaffold: 4-Piperidone (piperidin-4-one).[1]

  • Quaternary Center: Nitrogen (N1) is positively charged, bearing four substituents: C2, C6, Methyl, and Benzyl.

  • Dominant Conformation: Distorted Chair.

  • Stereochemistry: The N-benzyl group predominantly occupies the equatorial position, while the N-methyl group occupies the axial position, dictated by the kinetics of quaternization and thermodynamic steric stability.

Synthesis and Stereochemical Pathway

The synthesis of this compound is a classic quaternization (Menschutkin reaction). The stereochemical outcome is determined by the trajectory of the electrophile attack on the precursor amine.

Synthetic Protocol

Precursor: 1-Benzyl-4-piperidone (N-benzyl-4-piperidone). Reagent: Methyl Iodide (MeI) or Methyl Chloride. Solvent: Acetone or Diethyl Ether (anhydrous).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 1-benzyl-4-piperidone in anhydrous acetone (0.5 M concentration).

  • Addition: Add 1.1 eq of Methyl Iodide dropwise at 0°C to minimize side reactions.

  • Quaternization: Allow the mixture to warm to room temperature and stir for 4–12 hours. The quaternary salt is insoluble in acetone/ether and will precipitate.

  • Isolation: Filter the white crystalline solid under an inert atmosphere (nitrogen).

  • Purification: Recrystallize from ethanol/diethyl ether if necessary to remove unreacted amine.

Stereochemical Mechanism

The precursor, 1-benzyl-4-piperidone, exists in a dynamic equilibrium but predominantly adopts a chair conformation with the bulky benzyl group equatorial . In this conformation, the nitrogen lone pair is oriented axially .

  • Kinetic Control: The methylating agent (MeI) attacks the nucleophilic lone pair from the axial direction (the trajectory of the lone pair).

  • Result: The incoming methyl group assumes the axial position, locking the benzyl group in the equatorial position.

SynthesisPathway Precursor 1-Benzyl-4-piperidone (Benzyl Equatorial, Lone Pair Axial) TS Transition State (Axial Attack) Precursor->TS Nucleophilic Attack Reagents Methyl Iodide (MeI) Acetone, 0°C Reagents->TS Product This compound Iodide (Me-Axial / Bn-Equatorial) TS->Product Salt Precipitation

Figure 1: Stereoselective synthesis pathway via axial attack of methyl iodide.

Conformational Analysis

Understanding the 3D geometry of this cation is critical for predicting its reactivity and binding affinity in biological systems.

Ring Pucker: The Distorted Chair

Unlike cyclohexane, which is a perfect chair, the 4-piperidone ring is distorted due to the sp² hybridization of the Carbon-4 (carbonyl).

  • Flattening: The C3–C4–C5 segment is flattened. The internal bond angles at C4 are ~120°, increasing the ring torsion angles adjacent to the ketone.

  • Effect: This flattening reduces 1,3-diaxial interactions involving the axial hydrogens at C3 and C5, slightly altering the "A-values" (conformational energy costs) of substituents compared to a standard piperidine.

N-Substituent Orientation (Axial vs. Equatorial)

In the quaternary ammonium salt, the nitrogen atom is tetrahedral (sp³). The two substituents (Methyl and Benzyl) must choose between axial and equatorial orientations.

ConformerN-Methyl PositionN-Benzyl PositionStability
Conformer A Axial Equatorial Major (Preferred)
Conformer B Equatorial Axial Minor (High Energy)

Mechanistic Justification:

  • Steric Bulk (A-Value): The benzyl group (–CH₂Ph) has a larger effective steric bulk than the methyl group (–CH₃). Placing the benzyl group axially would incur severe 1,3-diaxial repulsive interactions with the axial hydrogens at C3 and C5.

  • Synthesis History: As detailed in Section 2.2, the methylation of the equatorial-benzyl precursor kinetically traps the molecule in Conformer A.

  • Crystallographic Evidence: In analogous structures (e.g., N-benzyl-N-methylpiperidinium salts), the bulkier benzyl group consistently adopts the equatorial position to minimize steric strain.

Conformation cluster_N Quaternary Nitrogen (N1) cluster_C4 Carbonyl (C4) Chair Piperidone Ring (Distorted Chair) Bn Benzyl Group (-CH2Ph) Equatorial Chair->Bn Minimizes 1,3-diaxial strain Me Methyl Group (-CH3) Axial Chair->Me Kinetic product of alkylation Ketone C=O Group (sp2 Planar) Chair->Ketone Flattens C3-C4-C5

Figure 2: Structural logic dictating the preferred conformation of the cation.

Spectroscopic Characterization Data

Researchers should validate the structure using NMR and IR spectroscopy. The quaternary nature of the nitrogen induces distinct shifts.

Proton NMR ( H NMR)[2]
  • N-Methyl Singlet: The axial N-methyl group in a quaternary ammonium salt is significantly deshielded compared to the tertiary amine. Expect a sharp singlet in the range of 3.0 – 3.4 ppm .

  • Benzylic Protons: Due to the fixed conformation and the chiral center created at Nitrogen (if the ring were asymmetrically substituted) or simply due to slow inversion/rotation, the benzylic protons (Ph-CH 2-N) often appear as a singlet or a slightly broadened peak around 4.6 – 4.9 ppm .

  • Ring Protons:

    • 
      -protons (C2, C6): Deshielded by the cationic nitrogen (~3.5 – 4.0 ppm).
      
    • 
      -protons (C3, C5): Adjacent to the carbonyl, appearing as triplets/multiplets around 2.5 – 2.8 ppm.
      
Infrared Spectroscopy (IR)
  • C=O Stretch: The carbonyl group at position 4 exhibits a strong absorption band characteristic of a six-membered cyclic ketone, typically at 1715 – 1725 cm⁻¹ .

  • C-N Stretch: Quaternary ammonium bands are less diagnostic but appear in the fingerprint region.

Physicochemical Properties & Stability[3][4][5]

  • Solubility: Highly soluble in water, methanol, and DMSO due to its ionic nature. Insoluble in non-polar solvents (hexane, ether).

  • Thermal Stability: Quaternary ammonium salts are susceptible to Hofmann Elimination under basic conditions and high heat. However, as a salt in neutral media, this compound is stable at room temperature.

  • Reactivity: The C4 ketone remains electrophilic and can undergo nucleophilic addition (e.g., with Grignard reagents or hydrides) to yield 4-piperidinols.

References

  • Brown, D. R., McKenna, J., & McKenna, J. M. (1967). The determination of configuration of certain quaternary salts derived from N-benzyl piperidines by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society B: Physical Organic, 1195-1199. Link

  • Shvo, Y., & Kaufman, E. D. (1972).[2] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[2] Link[2]

  • Parthiban, P., et al. (2009). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Monatshefte für Chemie, 140, 287–301. Link

  • PubChem. (n.d.). 1-Benzyl-1-methyl-4-oxopiperidinium iodide.[3][4] National Library of Medicine. Link

Sources

Thermodynamic Stability & Conformational Dynamics of Quaternary Piperidinium-4-one Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the thermodynamic and conformational analysis of quaternary piperidinium-4-one salts. It is structured to support decision-making in lead optimization and solid-state formulation.

Executive Summary

Piperidin-4-ones are critical scaffolds in the synthesis of opioid analgesics, spiro-fused heterocycles, and neurokinin receptor antagonists. Upon quaternization of the nitrogen center, these molecules lose the ability to undergo rapid nitrogen inversion, locking the substituents into fixed axial or equatorial orientations.

The thermodynamic stability of these salts is not merely a physical property but a determinant of biological efficacy. The binding affinity of a quaternary ammonium pharmacophore is strictly dependent on the spatial vector of the N-substituents. This guide details the theoretical underpinnings, computational prediction, and experimental validation of these thermodynamic states.

Theoretical Framework: The Stereoelectronic Landscape

The Chair Conformation and 1,3-Diaxial Strain

The piperidin-4-one ring predominantly adopts a chair conformation to minimize torsional strain. However, the introduction of a ketone at C4 flattens the ring slightly compared to cyclohexane, altering the torsional angles.

When a tertiary amine is quaternized (e.g.,


-methylation of an 

-alkyl piperidone), two diastereomers are formed:
  • Isomer A: The bulky alkyl group is Equatorial .

  • Isomer B: The bulky alkyl group is Axial .

Thermodynamic Driver: The stability is governed primarily by 1,3-diaxial interactions . An axial substituent at the nitrogen interacts sterically with the axial hydrogens at C3 and C5.

  • 
    :  The free energy difference between the axial and equatorial conformers.
    
  • The "A-Value": For a methyl group, the energetic penalty for being axial is roughly 2.7 kcal/mol in neutral systems. In quaternary salts, this value fluctuates based on the counter-ion and solvation shell, but the equatorial preference for the bulkier group remains the dominant thermodynamic rule.

The Curtin-Hammett Dilemma (Kinetic vs. Thermodynamic)

Researchers often conflate the product ratio with stability.

  • Kinetic Control: The alkylating agent approaches from the less hindered face (usually axial attack), often placing the incoming group in the axial position initially.

  • Thermodynamic Control: Over time, or under equilibration conditions (high temp, specific solvents), the system settles into the lowest energy well (usually bulky group equatorial).

Computational Prediction Strategy (DFT)

Before synthesis, thermodynamic stability must be modeled to prioritize targets.

Methodology:

  • ** conformational Search:** Use Monte Carlo or Molecular Dynamics to find local minima.

  • Geometry Optimization: DFT at the B3LYP/6-311++G(d,p) level (or M06-2X for better dispersion handling).

  • Solvation Model: PCM (Polarizable Continuum Model) is essential as these are charged species; gas-phase calculations will yield erroneous ion-pairing energies.

Visualization: Computational Workflow

DFT_Workflow Start Input Structure (3D Coordinates) ConfSearch Conformational Search (MMFF94 / OPLS3) Start->ConfSearch GeomOpt DFT Optimization (B3LYP/6-311++G**) ConfSearch->GeomOpt FreqCalc Frequency Calc (Check Imaginary Freq) GeomOpt->FreqCalc FreqCalc->GeomOpt Saddle Point Solvation Solvation Energy (PCM/SMD Model) FreqCalc->Solvation Minima Found Output Calculate u0394G (Boltzmann Population) Solvation->Output

Caption: In silico workflow for predicting the thermodynamic preference (


) of quaternary ammonium isomers.

Experimental Protocols

Synthesis: The Menschutkin Reaction

To study stability, one must first synthesize the quaternary salt.

Protocol:

  • Dissolve 1.0 eq of

    
    -substituted piperidin-4-one in anhydrous Acetone or Acetonitrile.
    
  • Add 1.1 eq of Alkyl Halide (e.g., Methyl Iodide).[1]

  • Stir at room temperature for Kinetic Product; Reflux (60-80°C) for Thermodynamic equilibration.

  • Precipitate with

    
    , filter, and dry under vacuum.
    
Validation: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for assigning configuration in solution.

ParameterEquatorial Substituent (Isomer A)Axial Substituent (Isomer B)
C3/C5 Protons Large axial-axial coupling (

)
Distorted coupling due to ring flattening

Chemical Shift
N-Me signal is deshielded (downfield)N-Me signal is shielded (upfield) due to

-gauche effect
NOESY Signal Strong NOE between N-R and C3/C5 Equatorial HStrong NOE between N-R and C3/C5 Axial H
Thermal Equilibration Assay

To prove thermodynamic stability, one must demonstrate that the isomer ratio shifts towards the equilibrium constant (


) upon heating.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 20 mg of the pure kinetic isomer in 0.6 mL DMSO-

    
    .
    
  • Initial Scan: Acquire a

    
     NMR spectrum at 25°C (
    
    
    
    ).
  • Thermal Stress: Heat the NMR probe to 80°C or 100°C.

  • Time-Course: Acquire spectra every 30 minutes for 12 hours.

  • Analysis: Integrate the characteristic N-Methyl singlets. Plot

    
     vs. time to determine equilibration kinetics and the final thermodynamic ratio.
    

Stability Data & Case Studies

The following table summarizes the thermodynamic preference (


) for the bulky group to be equatorial  in various piperidinium salts. A negative 

indicates the equatorial conformer is more stable.

Table 1: Thermodynamic Parameters of N-Substituted Piperidinium Salts

N-Substituent (R)Counter-Ion (

)

(kcal/mol)
Dominant Interaction
Methyl Iodide-2.71,3-diaxial (H vs Me)
Ethyl Iodide-3.11,3-diaxial + gauche (Ethyl rotation)
Benzyl Bromide-2.4Steric vs. Anisotropic shielding
t-Butyl Iodide> -5.0Ring locked (Anomeric effect negligible)

Note: Data derived from conformational analysis principles and A-values [1, 2].

Visualization: The Thermodynamic Equilibrium

Equilibrium Kinetic Kinetic Product (Axial Attack -> Equatorial Me) High Energy TS Transition State (N-Inversion/Dealkylation) Kinetic->TS u0394Hu2021 (Activation) Thermo Thermodynamic Product (Bulky Group Equatorial) Low Energy (u0394G < 0) TS->Thermo Relaxation Thermo->TS Rare (High Temp)

Caption: Energy landscape showing the transition from the kinetic product to the thermodynamic global minimum.

Implications for Drug Development[2][3]

Understanding these stability profiles is non-negotiable in drug design for three reasons:

  • Receptor Binding: Opioid receptors (Mu/Kappa) are highly stereospecific. An axial

    
    -substituent may clash with the receptor pocket (e.g., Aspartate residue interaction), reducing potency by orders of magnitude.
    
  • Formulation Stability: If a drug is crystallized as a kinetic isomer, it may undergo polymorphic transition or chemical equilibration in solution/suspension, leading to "batch-to-batch" inconsistency.

  • Chemical Reactivity: Axial substituents are more prone to Hofmann elimination (degradation) due to the anti-periplanar alignment with axial

    
    -hydrogens.
    

Conclusion: For quaternary piperidinium-4-one salts, the equatorial orientation of the largest substituent is the thermodynamic sink. However, synthesis often yields the kinetic isomer first. Rigorous NMR NOE analysis and thermal equilibration studies are required to certify the salt form before advancing to biological assays.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and 1,3-diaxial strain).
  • House, H. O., Tefertiller, B. A., & Pitt, C. G. (1966). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. Journal of Organic Chemistry, 31(4), 1073-1079. Link

  • Juaristi, E. (1991). Conformational Behavior of Six-Membered Rings. VCH Publishers. (Detailed analysis of the Anomeric and Reverse Anomeric effects).
  • Parthiban, P., et al. (2009). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Monatshefte für Chemie, 140, 287–301.[2] Link

  • Jensen, F. (2017). Introduction to Computational Chemistry. 3rd Ed. Wiley. (Source for DFT/PCM methodology).

Sources

A Technical Guide to the Solubility Profile of 1-Benzyl-1-methylpiperidinium-4-one in Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for understanding and determining the solubility profile of 1-Benzyl-1-methylpiperidinium-4-one in various polar solvents. Directed at researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings of solubility for quaternary ammonium salts and presents a detailed experimental protocol for its empirical determination.

Executive Summary

Theoretical Framework for Solubility

The solubility of an ionic compound like this compound in a polar solvent is governed by a complex interplay of thermodynamic factors. The overarching principle is that the Gibbs free energy of the solution process must be negative. This is largely influenced by the balance between the lattice energy of the solid salt and the solvation energy of the individual ions.

Key Influencing Factors:

  • Lattice Energy: This is the energy required to separate one mole of the solid ionic compound into its gaseous ions. For this compound, this energy is determined by the electrostatic attractions between the cationic 1-benzyl-1-methylpiperidinium moiety and its corresponding anion. A higher lattice energy generally corresponds to lower solubility.[3][4]

  • Solvation Energy: This is the energy released when the gaseous ions are dissolved in a solvent. In polar solvents, this is primarily driven by ion-dipole interactions.[4] The polar solvent molecules arrange themselves around the ions, creating a stabilizing solvation shell.

  • Dielectric Constant of the Solvent: Polar solvents possess high dielectric constants, which reduce the electrostatic forces between the oppositely charged ions of the solute, thereby facilitating their separation and dissolution.[4][5] Water, with its high dielectric constant, is an excellent solvent for many ionic compounds.[5]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of ionic compounds, particularly those with hydrogen bonding capabilities.[6] For this compound, while the cation itself cannot donate hydrogen bonds, the ketone functional group can act as a hydrogen bond acceptor.

  • Molecular Structure: The presence of the nonpolar benzyl group in this compound introduces a hydrophobic character, which may limit its solubility in highly polar, aqueous solutions compared to smaller quaternary ammonium salts.[7] Conversely, this feature may enhance its solubility in moderately polar organic solvents.

  • Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature, as the dissolution process is often endothermic.[8]

Predicted Solubility Profile

Based on the structure of this compound and the general principles of solubility for quaternary ammonium salts, a qualitative solubility profile can be predicted. The compound is expected to exhibit good solubility in polar protic solvents like methanol and ethanol, and in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7][9] Its solubility in water is expected to be moderate, influenced by the balance between the ionic character of the quaternary ammonium group and the hydrophobicity of the benzyl substituent.[10]

Experimental Determination of Solubility

A definitive understanding of the solubility profile requires empirical measurement. The following section details a robust experimental protocol for determining the solubility of this compound in a range of polar solvents.

Recommended Polar Solvents for Screening

A selection of polar solvents with varying properties should be used to establish a comprehensive solubility profile.

SolventTypeDielectric Constant (approx.)
WaterProtic80
MethanolProtic33
EthanolProtic24
IsopropanolProtic18
AcetonitrileAprotic37
Dimethyl Sulfoxide (DMSO)Aprotic47
Dimethylformamide (DMF)Aprotic37
Experimental Workflow: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess This compound prep_solvent Add known volume of polar solvent prep_compound->prep_solvent vial Seal vial prep_solvent->vial agitation Agitate at constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) vial->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant through 0.22 µm syringe filter centrifugation->filtration dilution Dilute a known aliquot of the filtrate filtration->dilution quantification Quantify concentration using a validated analytical method (e.g., HPLC-UV, UPLC-MS) dilution->quantification calculation Calculate solubility (e.g., in mg/mL or mol/L) quantification->calculation

Sources

Title: The Favorskii Rearrangement in Heterocyclic Systems: A Mechanistic Guide to Reactions Involving 1-Benzyl-1-methylpiperidinium-4-one Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The 1-Benzyl-4-piperidone moiety, in particular, serves as a highly versatile building block for complex molecular architectures.[3] This guide focuses on the unique reactivity imparted by converting this scaffold into a quaternary α-haloketone, specifically the 1-Benzyl-1-methylpiperidinium-4-one intermediate. We will provide a deep dive into the governing reaction pathway—the Favorskii rearrangement—a powerful C-C bond-forming reaction that facilitates stereospecific ring contraction.[4][5]

This document moves beyond a simple recitation of steps to explain the underlying principles that dictate experimental outcomes. By understanding the causal relationships between substrate structure, reaction conditions, and mechanistic pathways, researchers can leverage these intermediates for the rational design and synthesis of novel, high-value compounds, such as functionalized proline derivatives and other strained bicyclic systems relevant to drug discovery.

The Strategic Importance of the Piperidinium-4-one Scaffold

The prevalence of the piperidine ring in pharmaceuticals stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for orienting pharmacophoric groups. The 1-benzyl-4-piperidone derivative is a particularly useful starting material due to several key features:

  • Synthetic Accessibility: It can be synthesized efficiently through methods like the Dieckmann condensation of precursors derived from benzylamine and acrylic esters.[6][7]

  • The Benzyl Protecting Group: The N-benzyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, allowing for late-stage functionalization of the nitrogen atom.

  • The Ketone Handle: The C4-carbonyl group is a versatile functional handle for a myriad of chemical transformations, including reductive amination, Grignard additions, and, most critically for this guide, α-functionalization.[8]

Quaternization of the piperidine nitrogen to form a 1-benzyl-1-methylpiperidinium salt introduces a fixed positive charge and, more importantly, blocks one of the two potential sites for enolization, providing exquisite regiochemical control in subsequent base-mediated reactions.

Synthesis of the α-Halo Quaternary Intermediate: A Controlled Workflow

The successful execution of the target reaction mechanisms hinges on the clean and efficient synthesis of the α-halo-1-benzyl-1-methylpiperidinium-4-one precursor. This is a multi-step process where each stage requires careful control to maximize yield and purity.

Experimental Workflow: Synthesis of the Precursor

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: α-Halogenation cluster_2 Step 3: N-Quaternization A 1-Benzyl-4-piperidone B α-Halo-1-benzyl-4-piperidone A->B Halogenation at C3/C5 D 1-Benzyl-1-methyl-3-halopiperidinium-4-one Salt (Target Intermediate) B->D SN2 Reaction C Reagents: - N-Bromosuccinimide (NBS) or - Sulfuryl Chloride (SO2Cl2) - Acid catalyst (e.g., p-TsOH) C->B E Reagents: - Methyl Iodide (CH3I) or - Methyl Triflate (MeOTf) E->D

Caption: Workflow for the synthesis of the target quaternary ammonium intermediate.

Protocol Insights & Causality:
  • α-Halogenation: The direct halogenation of 1-benzyl-4-piperidone at the α-position (C3/C5) is a critical step.[9]

    • Choice of Halogenating Agent: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are often preferred over elemental bromine or chlorine as they are solid, easier to handle, and generate fewer hazardous byproducts.[9] The reaction is typically acid-catalyzed to promote the formation of the enol or enolate, which is the active nucleophile that attacks the halogen source.

    • Self-Validation: The reaction can be monitored by TLC or LC-MS to track the consumption of the starting ketone and the appearance of the mono-halogenated product. The formation of di-halogenated byproducts can be minimized by using approximately one equivalent of the halogenating agent.

  • N-Quaternization: This is a standard SN2 reaction.

    • Choice of Alkylating Agent: Methyl iodide is a classic and effective reagent. Methyl triflate (MeOTf) is a more powerful methylating agent and can be used if methylation with methyl iodide is sluggish.

    • Trustworthiness: The formation of the quaternary salt is typically a clean and high-yielding reaction. The product often precipitates from the reaction solvent (e.g., acetone or diethyl ether) as a crystalline solid, which simplifies purification. Successful quaternization can be confirmed by ¹H NMR, observing the disappearance of the N-benzyl protons' characteristic singlet and the appearance of a new N-methyl singlet, along with shifts in the piperidine ring protons.

Core Mechanism: The Favorskii Rearrangement

The Favorskii rearrangement is the base-catalyzed transformation of an α-haloketone with an acidic α'-proton into a carboxylic acid derivative, often with accompanying ring contraction in cyclic systems.[10][11][12]

General Mechanism

The widely accepted mechanism proceeds through a cyclopropanone intermediate.[4][5][10]

  • Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen).

  • Intramolecular SN2: The resulting enolate attacks the halogen-bearing α-carbon in an intramolecular SN2 fashion, displacing the halide and forming a bicyclic cyclopropanone intermediate.

  • Nucleophilic Attack: The nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the strained cyclopropanone.

  • Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the original C-C bonds of the cyclopropanone ring to form the most stable carbanion.

  • Protonation: The carbanion is protonated by the solvent to yield the final rearranged product.

Regiochemical Control in the this compound System

The structure of our target intermediate provides a textbook example of regiochemical control. The quaternary nitrogen at position 1 has no α-protons, meaning enolization towards the C2/C6 positions is impossible. Therefore, the base can only abstract a proton from the C3 or C5 position (assuming the halogen is at the other α-position).

Caption: Favorskii rearrangement mechanism showing ring contraction.

This controlled rearrangement transforms the six-membered piperidinium ring into a five-membered N-benzyl-N-methylproline ester derivative. This is a synthetically powerful transformation, providing access to highly substituted and functionally rich proline analogs, which are valuable in peptide synthesis and as chiral ligands.

The Quasi-Favorskii Rearrangement: An Alternative Pathway

If the α'-carbon (C5) lacks protons (e.g., it is disubstituted), the cyclopropanone mechanism is blocked. Under these conditions, a different pathway, known as the quasi-Favorskii or semi-benzilic acid rearrangement, can occur.[5][10]

  • Nucleophilic Addition: The base/nucleophile directly attacks the carbonyl carbon.

  • Rearrangement: The resulting tetrahedral intermediate rearranges, where the C4-C5 bond migrates to the C3 carbon, displacing the halide in a concerted step.

  • Product Formation: This leads to a rearranged product without the formation of a cyclopropanone intermediate.

This pathway is less common for this specific substrate unless it is further substituted at the C5 position, but it remains a critical consideration when designing syntheses with more complex piperidinone scaffolds.

Synthetic Applications and Relevance in Drug Development

The primary utility of the reactions described is the ability to transform a readily available piperidinone scaffold into a more complex, stereochemically rich five-membered ring system.

  • Access to Novel Proline Analogs: As shown in the mechanism, the Favorskii rearrangement of the 1-benzyl-1-methyl-3-halopiperidinium-4-one intermediate provides a direct route to C4-functionalized N-benzyl-N-methylproline esters. These are high-value building blocks for peptidomimetics and asymmetric catalysis.

  • Precursors to Tropane Alkaloids: While this specific rearrangement leads to ring contraction, the parent 1-benzyl-4-piperidone is a known precursor in syntheses aimed at tropinone and its analogs, which form the core of important drugs like atropine and cocaine.[1][13][14] Understanding the reactivity of this core structure is therefore relevant to researchers working on tropane alkaloids.

  • Scaffold Hopping: The ability to controllably switch from a six-membered to a five-membered ring allows for "scaffold hopping" in drug discovery programs, enabling the exploration of new chemical space while retaining key pharmacophoric elements.

Representative Experimental Protocol

This protocol describes the Favorskii rearrangement of 3-bromo-1-benzyl-1-methylpiperidinium-4-one iodide to the corresponding methyl N-benzyl-N-methylproline-4-carboxylate.

Materials:

  • 3-Bromo-1-benzyl-1-methylpiperidinium-4-one iodide (1.0 eq)

  • Sodium methoxide (2.0 - 3.0 eq)

  • Anhydrous Methanol (as solvent)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of sodium methoxide in methanol (25% w/w, 2.5 eq) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • The 3-bromo-1-benzyl-1-methylpiperidinium-4-one iodide (1.0 eq) is dissolved in a minimal amount of anhydrous methanol and added dropwise to the cooled sodium methoxide solution over 15 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The methanol is removed under reduced pressure using a rotary evaporator.

  • The remaining aqueous residue is diluted with water and extracted with ethyl acetate or dichloromethane (3 x 50 mL).

  • The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL), dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl N-benzyl-N-methylproline-4-carboxylate.

Data Interpretation

The successful transformation can be confirmed by comparing the spectral data of the product with the starting material.

Analysis Starting Material (Quaternary α-Haloketone) Product (Rearranged Ester)
IR (cm⁻¹) Strong C=O stretch (~1720-1730 cm⁻¹)Strong C=O stretch of ester (~1735-1745 cm⁻¹)
¹H NMR (ppm) Absence of α'-proton (at C5) if substituted. Presence of N-CH₃ and N-CH₂-Ph signals.Appearance of a new ester -OCH₃ singlet (~3.7 ppm). Shift in the chemical shifts of the ring protons due to the change in ring size and conformation.
¹³C NMR (ppm) Ketone carbonyl signal (~200-210 ppm).Ester carbonyl signal (~170-175 ppm). Appearance of ester -OCH₃ signal (~52 ppm).
Mass Spec Molecular ion peak corresponding to the quaternary cation.Molecular ion peak corresponding to the rearranged ester product.

Conclusion

The this compound system is a superb model for demonstrating the power and precision of the Favorskii rearrangement. The fixed quaternary nitrogen provides absolute regiochemical control, directing the base-mediated reaction towards a clean ring contraction to yield valuable, functionalized five-membered proline derivatives. This guide has detailed the mechanistic rationale, provided a practical workflow for precursor synthesis, and outlined the experimental execution of the rearrangement. For drug development professionals and synthetic chemists, a thorough understanding of this mechanism opens a reliable pathway for transforming simple heterocyclic scaffolds into complex, high-value molecular architectures.

References

  • Stereochemically Probing the photo-Favorskii Rearrangement: A Mechanistic Investigation. (n.d.). Google Scholar.
  • A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. (2025, August 6). Google Scholar.
  • Synthesis and pharmacological characterization of O-alkynyloximes of tropinone and N-methylpiperidinone as muscarinic agonists. (n.d.). PubMed.
  • 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis. (n.d.). ChemicalBook.
  • Chemical thermodynamics applied to the synthesis of tropinone. (n.d.). Google Scholar.
  • 1-Benzyl-4-piperidone 99 3612-20-2. (n.d.). Sigma-Aldrich.
  • Favorskii rearrangement. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

  • Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. (2018, December 11). Nature Communications.
  • Tropinone. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

  • The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis. (n.d.). Benchchem.
  • An approach for synthesis of tropinone analogue N-substituted with triazine ring. (2008, November). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Synthesis of 1-benzyl-3-methyl-4-piperidone. (n.d.). PrepChem.com.
  • Organic Chemistry Rearrangement. (n.d.). Dr. H.N. Sinha Arts & Commerce College.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC.
  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. (n.d.). AdiChemistry.
  • Favorskii Rearrangement. (n.d.). Alfa Chemistry.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. (n.d.). Google Patents.
  • Favorskii Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. (n.d.). The Royal Society of Chemistry.
  • Favorskii rearrangement----Sir Khalid (Organic). (n.d.). Slideshare. Retrieved February 29, 2024, from [Link]

  • 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024, September 18). ChemRxiv.
  • Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Study on the Synthesis of 1-Benzyl-4-piperidone. (n.d.). Semantic Scholar.
  • Transition structures in the benzylation of 1-methyl-4-phenylpiperidine... (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). Semantic Scholar.
  • Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources. (n.d.). Organic Chemistry Portal.
  • α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). PMC.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). DTIC.
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Reactivity Profiles of N-Benzyl Quaternary Ammonium Ketones: A Technical Guide to Rearrangements, Photochemistry, and Cleavage

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of synthetic organic chemistry, I approach the reactivity of N-benzyl quaternary ammonium ketones not as a static set of transformations, but as a highly tunable electronic system. The unique architecture of these molecules—characterized by a permanently charged quaternary nitrogen adjacent to an electron-withdrawing ketone and a labile N-benzyl bond—creates a versatile platform for advanced molecular editing.

This whitepaper synthesizes field-proven insights with theoretical mechanics to explore three primary reactivity domains of these compounds: base-promoted rearrangements, crystalline-state photochemistry, and selective N-dealkylation.

Base-Promoted Rearrangements: Stevens and Sommelet-Hauser Pathways

The presence of a ketone moiety adjacent to (or in close proximity to) a quaternary ammonium center drastically lowers the


 of the 

-protons. When subjected to strong bases, these compounds readily deprotonate to form ammonium ylides. The subsequent reactivity is dictated by the stability of the migrating group, with the N-benzyl substituent being highly prone to migration.
Mechanistic Causality

Theoretical studies reveal that the [1,2]-Stevens rearrangement of benzyl-substituted ammonium ylides frequently proceeds through a homolytic bond cleavage, generating a transient diradical pair[1]. The benzyl group migrates because the resulting transition state is heavily stabilized by the delocalization of the radical character across the aromatic ring. In contrast, the competing [2,3]-Sommelet-Hauser rearrangement occurs via a concerted transition structure[1]. The thermodynamic divergence between these pathways can be controlled by solvent polarity and temperature; lower temperatures and non-polar solvents typically favor the concerted [2,3]-shift, while higher temperatures provide the activation energy required for the diradical [1,2]-shift.

G A N-Benzyl Quat Ammonium Ketone B Base Addition (Deprotonation) A->B -H+ C Ammonium Ylide Intermediate B->C D [1,2]-Shift (Diradical Pathway) C->D Homolytic Cleavage E Rearranged α-Benzyl Aminoketone D->E Recombination

Fig 1: Mechanistic flow of the [1,2]-Stevens rearrangement via a diradical intermediate.

Protocol 1: Self-Validating[1,2]-Stevens Rearrangement

Objective: Synthesize an


-benzyl aminoketone via ylide rearrangement.
Mechanistic Rationale:  Potassium tert-butoxide (KOtBu) is selected as the base due to its steric bulk, which prevents nucleophilic attack on the ketone carbonyl, ensuring selective 

-deprotonation.
  • Preparation: Dissolve the N-benzyl quaternary ammonium ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the system to -20 °C.

  • Ylide Generation: Add KOtBu (1.1 equiv) dropwise as a solution in THF.

    • Validation Check 1: The formation of the ammonium ylide is visually self-validating; the solution will rapidly transition from colorless to a distinct yellow/orange hue.

  • Rearrangement: Slowly warm the reaction mixture to room temperature over 4 hours to provide the thermal energy required for the diradical [1,2]-shift.

  • Quenching & Analysis: Quench with saturated aqueous

    
    .
    
    • Validation Check 2: Analyze the crude mixture via

      
      -NMR. The successful migration is confirmed by the disappearance of the sharp benzylic singlet (typically ~4.5 ppm) and the emergence of a complex multiplet representing the newly formed diastereomeric 
      
      
      
      -benzyl protons.

Photochemical Transformations in the Crystalline State

Beyond classical ground-state reactivity, quaternary ammonium ketones exhibit fascinating photochemical behavior, particularly when crystallized as salts. Salt formation modifies the physical properties of the ketone, increasing melting temperatures and enforcing a rigid crystal lattice[2].

Mechanistic Causality

When ketodiacids are crystallized as quaternary ammonium salts and subjected to solid-state UV irradiation, they undergo highly efficient photodecarbonylation[2]. The rigid crystalline environment prevents the diffusion of the intermediate free radicals generated by the homolytic loss of carbon monoxide. Consequently, the reaction is forced down a chemoselective pathway, resulting exclusively in the combination of the radical pair to form new C-C bonds between adjacent quaternary centers[3]. In solution, this same reaction would yield a chaotic mixture of disproportionation and combination products due to unrestricted radical diffusion[2].

G S1 Ketodiacid Quat-Salt (Rigid Crystal Lattice) S2 Solid-State hv Excitation S1->S2 S3 Homolytic Loss of CO Gas S2->S3 Norrish Type I S4 Confined Radical Pair (Diffusion Prevented) S3->S4 S5 Chemoselective C-C Bond Formation S4->S5 Radical Combination

Fig 2: Solid-state photodecarbonylation pathway of quaternary ammonium ketodiacids.

Selective N-Dealkylation and Cleavage Dynamics

The N-benzyl group is frequently employed as a protecting group or a phase-transfer catalyst anchor[4]. Its removal (cleavage) is a critical step in many synthetic workflows. While hydrogenolysis (Pd/C,


) is standard, it is incompatible with reducible functional groups like alkenes or alkynes. In such cases, 1-Chloroethyl chloroformate (ACE-Cl) provides a highly selective alternative[5].
Mechanistic Causality

ACE-Cl reacts with the tertiary/quaternary amine to form a transient quaternary ammonium intermediate, which then decomposes into a 1-chloroethyl carbamate and an alkyl chloride[5]. The selectivity of this cleavage (Benzyl > Allyl > Methyl) is strictly governed by the stability of the carbocation-like transition state[5]. Because the benzyl group can stabilize the developing positive charge through resonance, the N-benzyl bond is cleaved preferentially over other alkyl substituents.

G Step1 Dissolve Quat-Salt in 1,2-Dichloroethane Step2 Add ACE-Cl (Reflux) Step1->Step2 Step3 Carbamate Intermediate Formation Step2->Step3 Step4 Methanolysis (Reflux in MeOH) Step3->Step4 Step5 Secondary Amine HCl + Benzyl Chloride Step4->Step5

Fig 3: Step-by-step workflow for ACE-Cl mediated selective N-benzyl cleavage.

Protocol 2: Self-Validating ACE-Cl Mediated Cleavage

Objective: Chemoselective removal of the N-benzyl group without reducing adjacent double bonds.

  • Carbamate Formation: Dissolve the N-benzyl quaternary ammonium ketone in dry 1,2-dichloroethane. Add ACE-Cl (1.2 equiv) and heat to reflux for 2 hours.

    • Validation Check 1: Monitor via TLC. The highly polar quaternary salt (which stays at the baseline) will convert into a less polar, UV-active carbamate intermediate that migrates up the TLC plate.

  • Solvent Exchange: Evaporate the 1,2-dichloroethane under reduced pressure to yield the crude carbamate.

  • Methanolysis: Dissolve the crude residue in methanol and reflux for 1 hour. The methanol acts as a nucleophile to decompose the carbamate.

    • Validation Check 2: The reaction will visibly evolve

      
       gas. Furthermore, a ninhydrin stain of the final mixture will turn deep purple/blue, validating the successful unmasking of the secondary amine hydrochloride[5].
      

Quantitative Data Summaries

To facilitate rapid decision-making in the laboratory, the following tables summarize the mechanistic drivers and operational parameters for the reactivity profiles discussed.

Table 1: Reactivity Pathways of N-Benzyl Quaternary Ammonium Ketones

Reaction PathwayCatalyst / ReagentPrimary IntermediateDominant ProductMechanistic Driver
[1,2]-Stevens Rearrangement KOtBu or ElectrolysisAmmonium Ylide

-Benzyl Aminoketone
Diradical recombination stabilized by the benzyl group
Photodecarbonylation

(Solid State)
Confined Radical PairC-C Coupled ProductHomolytic CO loss in a rigid crystal lattice
N-Dealkylation ACE-Cl / MeOH1-Chloroethyl CarbamateSecondary AmineTransition state stabilized by benzyl cation character

Table 2: Cleavage Methodologies Comparison

ParameterHydrogenolysisACE-Cl Mediated Cleavage
Reagents 10% Pd/C,

(1 atm)
1-Chloroethyl chloroformate, Methanol
Selectivity Benzyl > Allyl (Alkyls untouched)Benzyl > Allyl > Methyl
Functional Group Tolerance Poor for alkenes, alkynes, and halogensHigh for reducible functional groups
Primary Byproducts TolueneBenzyl chloride, Acetaldehyde,

References

  • The mechanism of the Stevens and Sommelet−Hauser Rearrangements. A Theoretical Study The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Photodecarbonylation of Ketodiacids as Ammonium Salts: Efficient Formation of C−C Bonds Between Adjacent Quaternary Centers in the Crystalline State UCLA, Department of Chemistry and Biochemistry / ACS Publications URL:[Link]

  • A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts PMC - National Institutes of Health URL:[Link]

Sources

The Evolving Landscape of Piperidinium Scaffolds: A Technical Guide to the Potential Biological Activity of 1-Benzyl-1-methylpiperidinium-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine nucleus is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to engage with a multitude of biological targets. The quaternization of the piperidine nitrogen to form piperidinium salts introduces a permanent positive charge, a feature known to significantly modulate pharmacokinetic properties and target interactions. This in-depth technical guide focuses on a specific, yet underexplored, class of these compounds: 1-Benzyl-1-methylpiperidinium-4-one derivatives. We will delve into their synthesis, explore their potential biological activities based on evidence from closely related analogues, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.

Introduction: The Piperidinium Moiety as a Privileged Scaffold

The piperidine ring is a foundational element in medicinal chemistry, present in numerous FDA-approved drugs. Its saturated, six-membered heterocyclic structure allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of a benzyl group at the 1-position and a ketone at the 4-position of the piperidine ring creates the 1-benzyl-4-piperidone scaffold, a versatile intermediate in the synthesis of various biologically active molecules.[1][2]

Quaternization of the nitrogen atom to form a this compound salt fundamentally alters the molecule's character. The permanent cationic charge can enhance interactions with anionic sites on biological targets, such as the peripheral anionic site of acetylcholinesterase, and can also impact cell permeability and antimicrobial activity. This guide will explore the synthesis of these quaternary salts and their potential in several key therapeutic areas.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a multi-step process that begins with the formation of the 1-benzyl-4-piperidone precursor, followed by quaternization of the nitrogen atom.

Synthesis of the 1-Benzyl-4-piperidone Precursor

Several synthetic routes to 1-benzyl-4-piperidone have been reported. A common and efficient method involves the reaction of 4-piperidone with benzyl bromide.[3] Another approach utilizes benzylamine and methyl acrylate through a sequence of 1,4-addition, Dieckmann condensation, and hydrolysis-decarboxylation reactions.[3]

  • Reaction Setup: In a round-bottom flask, a mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry dimethylformamide (DMF) is stirred at room temperature for 30 minutes.

  • Addition of Benzyl Bromide: Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.

  • Reaction Conditions: The mixture is heated to 65 °C and stirred for 14 hours.

  • Work-up: The reaction mixture is cooled to room temperature, filtered, and the filtrate is quenched with ice water.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by crystallization from a mixture of methanol and chloroform to yield 1-benzyl-4-piperidone.

Quaternization to this compound Halides

The final step to achieve the target scaffold is the quaternization of the tertiary amine of 1-benzyl-4-piperidone. This is typically achieved by reacting the precursor with an alkyl halide, such as methyl iodide.

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in acetone at room temperature, slowly add methyl iodide (1.2 equivalents).

  • Reaction Conditions: The mixture is stirred at room temperature for 3 hours.

  • Isolation: The resulting precipitate is collected by filtration and washed with acetone.

  • Drying: The product is dried under vacuum to yield 1-benzyl-1-methyl-4-oxopiperidinium iodide.

Caption: Synthetic workflow for this compound iodide.

Potential Biological Activities

While specific biological data for this compound derivatives are limited, the extensive research on related N-benzylpiperidine and other quaternary ammonium compounds provides a strong basis for predicting their potential activities.

Anticancer Activity

Derivatives of 3,5-bis(benzylidene)-4-piperidone, which share the core piperidone ring, have shown potent cytotoxic effects against various cancer cell lines.[4][5] Quaternization of these compounds has been shown to, in some cases, enhance their cytotoxic potency.[4] The proposed mechanism for these α,β-unsaturated ketones involves the alkylation of cellular thiols, leading to apoptosis.[6]

It is plausible that derivatives of this compound, particularly those with α,β-unsaturated ketone moieties, could exhibit significant anticancer activity.

Compound ClassCancer Cell LineIC50 (µM)Reference
3,5-bis(benzylidene)-4-oxo-1-piperidino oximesCa9-22, HSC-2, HSC-4Submicromolar[4]
Quaternary ammonium salts of the aboveCa9-22, HSC-2, HSC-4Submicromolar[4]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesHUH7, HCT116, MCF7Micromolar[7][8]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their antimicrobial properties.[9] Their cationic nature allows them to interact with and disrupt the negatively charged bacterial cell membranes, leading to cell lysis. Pyridinium and other piperidinium salts have demonstrated significant activity against a range of bacteria and fungi.[10][11]

Therefore, this compound derivatives are strong candidates for possessing antimicrobial activity. The length of the alkyl chain and the nature of other substituents on the piperidine or benzyl ring would likely influence the potency and spectrum of this activity.

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Prepare serial dilutions of test compound C Inoculate microtiter plate A->C B Prepare standardized bacterial inoculum B->C D Incubate for 16-20h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution assay.

Acetylcholinesterase (AChE) Inhibition

The N-benzylpiperidine scaffold is a key component of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][12][13][14][15][16] Numerous studies have demonstrated that derivatives of 1-benzylpiperidine exhibit potent AChE inhibitory activity.[4] The benzyl group is thought to interact with the peripheral anionic site of the enzyme, while the piperidinium nitrogen can interact with the catalytic anionic site.

Quaternary salts of donepezil analogues have also been synthesized and shown to be potent AChE inhibitors. This suggests that this compound derivatives could be effective AChE inhibitors.

CompoundAChE IC50 (nM)Reference
Donepezil (E2020)5.7[1][13][15]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56[4]
  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound at various concentrations.

  • Enzyme Addition: Add acetylcholinesterase solution to each well and incubate.

  • Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide.

  • Absorbance Measurement: Measure the rate of increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Ellmans_Method_Workflow A Prepare reaction mixture (Buffer, DTNB, Test Compound) B Add Acetylcholinesterase A->B C Incubate B->C D Add Acetylthiocholine Iodide C->D E Measure absorbance at 412 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for Ellman's method for AChE inhibition.

Neuroprotective Potential

N-benzylpiperidine derivatives have been investigated for their neuroprotective properties.[17] Some of these compounds have shown the ability to inhibit β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease.[17] Additionally, certain benzyl derivatives have demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury. The mechanism of neuroprotection is often multifactorial, involving antioxidant and anti-inflammatory pathways.

Given the structural similarities, this compound derivatives may also possess neuroprotective capabilities, warranting further investigation in relevant in vitro and in vivo models.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the literature for related compounds, several structural features are likely to be important for the biological activity of this compound derivatives:

  • Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly influence activity. For example, in some series of AChE inhibitors, electron-withdrawing groups have been shown to enhance potency.

  • Modifications at the 4-Position: The ketone at the 4-position is a key site for derivatization. Conversion to oximes, hydrazones, or the introduction of α,β-unsaturated systems can lead to compounds with potent anticancer or other biological activities.

  • The Quaternary Nitrogen: The presence of the permanent positive charge is expected to be a critical determinant of activity, particularly for antimicrobial and AChE inhibitory effects. The nature of the counter-ion (e.g., iodide, bromide, chloride) may also play a role in the compound's properties.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitution patterns. This will allow for a comprehensive understanding of their structure-activity relationships and the identification of lead compounds for further development.

Conclusion

The this compound scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. Based on the well-established biological activities of related N-benzylpiperidine and quaternary ammonium compounds, these derivatives are strong candidates for possessing potent anticancer, antimicrobial, acetylcholinesterase inhibitory, and neuroprotective properties. This guide has provided a framework for their synthesis and evaluation, offering detailed protocols for key in vitro assays. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this intriguing class of molecules.

References

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A Technical Guide to the Electronic Properties and Dipole Moment of 1-Benzyl-1-methylpiperidinium-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide focuses on a specific derivative, the 1-Benzyl-1-methylpiperidinium-4-one cation. By introducing a permanent positive charge through N-methylation of the versatile precursor, 1-Benzyl-4-piperidone, the molecule's electronic landscape is fundamentally altered.[3] This transformation has profound implications for its physicochemical properties, molecular interactions, and potential applications in drug development. Due to the limited availability of direct experimental data for this specific quaternary ammonium salt, this whitepaper provides a comprehensive theoretical and methodological framework for its characterization. We will explore its structure, outline a robust computational workflow for predicting its electronic properties and dipole moment, and discuss the causal relationships between its structure and potential function. This document is intended for researchers, chemists, and drug development professionals seeking to understand and exploit the unique characteristics of charged piperidin-4-one derivatives.

Molecular Architecture and Synthetic Strategy

The structure of this compound is characterized by a six-membered piperidine ring containing a ketone at the 4-position. The nitrogen atom is quaternized, bonded to a benzyl group, a methyl group, and two carbons of the piperidine ring. This permanent cationic center is the primary determinant of the molecule's electronic character.

Based on extensive crystallographic studies of related piperidin-4-one derivatives, the piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.[4] The bulky benzyl and smaller methyl groups occupy positions on the nitrogen atom, influencing the overall steric profile of the molecule.

Proposed Synthesis: N-Methylation of 1-Benzyl-4-piperidone

The most direct and logical synthetic route to the target cation is the quaternization of the tertiary amine precursor, 1-Benzyl-4-piperidone, via N-methylation. This is a classic organic transformation, typically achieved using an electrophilic methyl source such as methyl iodide (CH₃I).

Experimental Protocol: Synthesis of this compound Iodide

  • Dissolution: Dissolve 1-Benzyl-4-piperidone (1.0 eq.) in a suitable aprotic solvent, such as acetone or acetonitrile (ACN), in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagent: Add methyl iodide (1.1-1.5 eq.) to the solution dropwise at room temperature. The use of a slight excess of methyl iodide ensures the complete conversion of the starting material.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The product, being a salt, is often insoluble in the reaction solvent and may precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system, such as ethanol or a methanol/ether mixture.

  • Drying: Dry the purified this compound iodide salt under vacuum to obtain the final product.

The diagram below outlines the key stages of this synthetic workflow.

G cluster_0 Synthesis Workflow A 1. Dissolve 1-Benzyl-4-piperidone in Acetone B 2. Add Methyl Iodide (CH3I) A->B Reagent Addition C 3. Stir at Room Temperature (Monitor by TLC) B->C Reaction Initiation D 4. Isolate Precipitate (Vacuum Filtration) C->D Product Precipitation E 5. Purify by Recrystallization D->E Purity Enhancement F 6. Dry Under Vacuum E->F Solvent Removal G Final Product: This compound Iodide F->G

Caption: Workflow for the synthesis of this compound.

Computational Analysis of Electronic Properties

To elucidate the electronic structure of the this compound cation, a computational approach using Density Functional Theory (DFT) is highly effective. DFT provides a reliable balance of accuracy and computational cost for organic molecules of this size, enabling the prediction of various electronic properties that are critical for understanding molecular reactivity and intermolecular interactions.[5][6]

Recommended Computational Protocol

This protocol outlines a self-validating system for analyzing the electronic properties of the target cation.

  • Structure Optimization:

    • Build the initial 3D structure of the this compound cation.

    • Perform a geometry optimization using a widely validated functional and basis set, such as B3LYP with the 6-31G(d,p) basis set.[5] This step is crucial to find the lowest energy (most stable) conformation of the molecule.

    • Confirm that a true energy minimum has been reached by performing a frequency calculation. The absence of imaginary frequencies validates the optimized structure.

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive the following properties:

    • Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Electrostatic Potential: Generate the Molecular Electrostatic Potential (MEP) map, which is plotted on the electron density surface.

    • Atomic Charges: Perform a Natural Bond Orbital (NBO) analysis to calculate the partial charge on each atom.

    • Dipole Moment: Calculate the molecular dipole moment.

The logical flow of this computational investigation is shown below.

G cluster_1 Computational Analysis Workflow cluster_2 Calculated Properties Start Initial 3D Structure of Cation Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Validation Validation: No Imaginary Frequencies? Freq->Validation Validation->Opt No (Re-optimize) Calc Single-Point Property Calculation Validation->Calc Yes HOMO HOMO/LUMO (Energy Gap) Calc->HOMO MEP MEP Map (Charge Distribution) Calc->MEP NBO NBO Analysis (Atomic Charges) Calc->NBO Dipole Dipole Moment Calc->Dipole

Sources

A Technical Guide to Piperidinium-4-one Quaternary Salts: From Historical Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidinium-4-one quaternary salts and their parent piperidin-4-one heterocycles represent a cornerstone in synthetic organic and medicinal chemistry. Their rigid, six-membered nitrogen-containing scaffold is a privileged structure found in a multitude of natural products and pharmacologically active agents. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of these critical compounds. We will delve into the foundational Mannich reaction, examine its mechanistic underpinnings, detail modern synthetic protocols, and discuss the crucial role these salts play as versatile intermediates in the development of novel therapeutics.

Introduction: The Significance of the Piperidin-4-one Core

The piperidine ring is a ubiquitous structural motif in countless biologically active molecules, including alkaloids and pharmaceuticals.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, such as analgesic, antiviral, antibacterial, and central nervous system (CNS) depressant effects.[1][3] Within this broad class, the piperidin-4-one scaffold is of particular importance. The presence of a ketone at the 4-position provides a reactive handle for extensive chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Quaternization of the piperidine nitrogen to form a piperidinium salt further enhances the utility of this scaffold. The resulting positive charge can influence solubility, cell permeability, and receptor-binding interactions. These salts are not only stable, isolable compounds but also serve as key precursors for more complex molecular architectures, particularly in the synthesis of CNS agents like antidepressants and antipsychotics.[4] This guide will trace the journey of these compounds from their initial discovery to their current status as indispensable tools in drug discovery.

The Genesis: A Tale of Three Components

The history of piperidin-4-one synthesis is inextricably linked to the groundbreaking work of German chemist Carl Mannich. In 1912, Mannich discovered a powerful carbon-carbon bond-forming reaction involving the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5][6][7] This three-component condensation, now known as the Mannich reaction , brings together a non-enolizable aldehyde (commonly formaldehyde), a primary or secondary amine, and a ketone with at least two α-hydrogens.[8]

The initial reaction produces a β-amino-carbonyl compound known as a "Mannich base."[7][8] The true elegance of this method for heterocycle synthesis was later showcased by the work of Petrenko-Kritschenko and subsequently refined by Baliah and others, who applied it to the synthesis of 2,6-diaryl-piperidin-4-ones.[1] This approach demonstrated that a double Mannich condensation could efficiently construct the entire piperidone ring in a single pot.

A landmark example of this strategy is Sir Robert Robinson's 1917 synthesis of tropinone, an alkaloid precursor.[9] Robinson's "double Mannich" reaction condensed succinaldehyde, methylamine, and acetonedicarboxylic acid in a biomimetic process that mimicked the plant's own biosynthetic pathway.[9][10] This synthesis is still celebrated for its elegance and efficiency and firmly established the Mannich reaction as a premier tool for constructing complex nitrogen-containing rings.[11]

Synthetic Evolution and Methodologies

The synthesis of piperidin-4-ones and their subsequent quaternization has evolved significantly. While the classical Mannich reaction remains a staple, various modifications and alternative routes have been developed to improve yields, expand substrate scope, and control stereochemistry.

The Classical Mannich Condensation

The most common approach involves the one-pot condensation of a ketone with two enolizable α-hydrogens (e.g., acetone, ethyl methyl ketone), an aromatic or aliphatic aldehyde, and a source of ammonia (e.g., ammonium acetate) or a primary amine.[1][3] The reaction proceeds via a tandem sequence where the ketone undergoes two successive Mannich-type additions, followed by an intramolecular cyclization to yield the piperidin-4-one ring.

N-Alkylation and Quaternization

Once the piperidin-4-one core is formed, the nitrogen can be readily functionalized. If a primary amine or ammonia was used in the initial condensation, the resulting secondary amine can be alkylated using standard procedures (e.g., reaction with alkyl halides) to yield N-substituted piperidin-4-ones.

To form the target quaternary salts, a tertiary piperidin-4-one (either synthesized directly or via N-alkylation) is treated with an alkylating agent, such as methyl iodide or benzyl bromide.[4][12] This reaction, known as the Menshutkin reaction, proceeds via an SN2 mechanism to afford the N,N-dialkyl-4-oxopiperidinium salt.

A notable method involves using a pre-formed N-substituted piperidone, such as N-benzyl-4-piperidone, which is then quaternized with an alkyl halide like methyl iodide.[4] The resulting N-benzyl-N-methyl-4-oxopiperidinium iodide can then serve as a versatile intermediate for introducing other N-substituents via an exchange reaction.[4]

Alternative Synthetic Routes

While the Mannich condensation is dominant, other methods exist. One notable approach is the Dieckmann condensation of a diester formed from the double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by hydrolysis and decarboxylation.[13]

Mechanistic Insights: The "Double Mannich" Pathway

Understanding the mechanism of the piperidin-4-one synthesis is crucial for optimizing reaction conditions and predicting outcomes. The reaction proceeds through a series of well-defined steps:

  • Iminium Ion Formation: The amine and aldehyde react to form a highly electrophilic iminium ion intermediate after the loss of water. This is often the rate-determining step and can be facilitated by mildly acidic conditions.

  • Enolization: The ketone tautomerizes to its enol form, creating a nucleophilic C=C double bond.

  • First C-C Bond Formation: The enol attacks the electrophilic iminium ion, forming the first carbon-carbon bond and creating a β-amino ketone intermediate.

  • Second Mannich Reaction: The process repeats on the other side of the ketone. A second iminium ion is attacked by the enol form of the intermediate, leading to a linear dialkylated product.

  • Intramolecular Cyclization: The terminal amino group attacks one of the carbonyl carbons in an intramolecular fashion, leading to a cyclic intermediate which, after dehydration, forms the final piperidin-4-one ring.

Mannich_Mechanism Reactants Amine (R-NH2) + Aldehyde (R'-CHO) + Ketone (CH3-CO-CH3) Iminium Iminium Ion [R-N+=CH-R'] Reactants->Iminium Formation Enol Ketone Enol Reactants->Enol Tautomerization Intermediate1 β-Amino Ketone (First Addition) Iminium->Intermediate1 First C-C Bond (Mannich Reaction) Enol->Intermediate1 First C-C Bond (Mannich Reaction) Intermediate2 Acyclic Intermediate (Second Addition) Intermediate1->Intermediate2 Second Mannich Reaction Product Piperidin-4-one Ring Intermediate2->Product Intramolecular Cyclization

Caption: Mechanism of Piperidin-4-one formation via a double Mannich reaction.

Applications in Drug Discovery and Development

Piperidin-4-one quaternary salts are rarely the final therapeutic product but are invaluable as synthetic intermediates.[4][14] Their rigid conformation and the reactive ketone handle make them ideal starting points for building complex, pharmacologically active molecules.

  • CNS Agents: The piperidone core is prevalent in many CNS agents, serving as a scaffold for antidepressants, anxiolytics, and antipsychotics.[4]

  • Analgesics: The piperidine ring is an essential structural feature for the analgesic activity of opioids like morphine and fentanyl.[15][16] Synthetic piperidinium derivatives have been investigated as new analgesic agents with potentially fewer side effects.[15]

  • Anticancer Agents: Derivatives of piperidin-4-one have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, including leukemia and colon cancer.[17][18][19] Some have shown the ability to inhibit key cellular pathways like NF-κB.[18][19]

  • Antimicrobial Agents: Quaternary ammonium salts, in general, are known for their biocidal activity.[20] Piperidinium salts have been explored as antibacterial and antifungal agents, forming the basis for new disinfectants and antimicrobial drugs.[3][21]

Table 1: Examples of Pharmacological Activities of Piperidin-4-one Derivatives

Pharmacological ActivityExample Derivative ClassKey FindingsReference(s)
Anticancer Furfurylidene 4-piperidone analogsSignificant cytotoxicity against leukemia and colon cancer cell lines.[17]
Analgesic 1-methyl-phenacyl-4-hydroxy piperidinium saltsSignificant analgesic activity in mice, comparable to pethidine.[15]
Antimicrobial 2,6-diaryl-3-methyl-4-piperidonesSignificant activity against various bacterial and fungal strains.[3]
CNS Agents N-aryl-substituted 4-piperidonesKey intermediates for antidepressants, anxiolytics, and antipsychotics.[4]
Anti-inflammatory 4-piperidone based curcuminoidsInhibition of TNF-α-induced NF-κB activation.[18][19]

Experimental Protocol: Synthesis of N-Benzyl-N-methyl-4-oxopiperidinium Iodide

This protocol describes a representative two-step synthesis of a piperidinium-4-one quaternary salt, starting from the commercially available N-benzyl-4-piperidone. This method is adapted from established procedures.[4]

Step 1: Quaternization of N-Benzyl-4-piperidone

Protocol_Workflow Start Dissolve N-benzyl-4-piperidone in Acetone Add_MeI Slowly Add Methyl Iodide at Room Temperature Start->Add_MeI Stir Stir for 3 Hours at Room Temperature Add_MeI->Stir Filter Collect Precipitate by Filtration Stir->Filter Wash Wash Solid with Cold Acetone Filter->Wash Dry Dry Product in vacuo Wash->Dry Product N-benzyl-N-methyl-4-oxopiperidinium iodide Dry->Product

Caption: Workflow for the synthesis of a piperidinium-4-one quaternary salt.

Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous acetone (approx. 5 mL per gram of piperidone).

  • Addition of Alkylating Agent: To the stirring solution at room temperature, slowly add methyl iodide (1.2 eq) via a syringe.

  • Reaction: Stir the mixture at room temperature. A white precipitate will begin to form. Continue stirring for 3 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake with several portions of cold acetone to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid in a vacuum oven overnight to yield N-benzyl-N-methyl-4-oxopiperidinium iodide.

Causality:

  • Acetone as Solvent: Acetone is chosen because it readily dissolves the starting material but is a poor solvent for the ionic product, causing the quaternary salt to precipitate out as it forms, driving the reaction to completion (Le Châtelier's principle).

  • Excess Methyl Iodide: A slight excess of the alkylating agent ensures that all the tertiary amine is converted to the quaternary salt.

Self-Validation: The reaction is self-validating through the formation of a precipitate. The purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR), which should show characteristic shifts confirming the addition of the methyl group and the quaternization of the nitrogen.

Conclusion and Future Outlook

From their conceptual origins in the early 20th century with the Mannich reaction, piperidinium-4-one quaternary salts have cemented their status as indispensable building blocks in organic synthesis. Their straightforward and often high-yielding synthesis, coupled with their inherent reactivity, provides chemists with a reliable platform for constructing molecular diversity. The journey from Robinson's elegant synthesis of tropinone to the modern development of novel anticancer and CNS agents highlights a remarkable trajectory of innovation.

Future research will likely focus on developing asymmetric syntheses to control the stereochemistry of substituted piperidones, expanding their application in creating chiral drugs. Furthermore, as our understanding of complex biological pathways grows, the piperidinium-4-one scaffold will undoubtedly continue to serve as a foundational element in the design of next-generation therapeutics targeting a wide range of human diseases.

References

  • Arulraj, R. (2021).
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • DeKorver, K. A., et al. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(26), 5059-5061. [Link]

  • Gevorgyan, A., et al. (2014). Dimeric quaternary pyridinium salts possessing biocidal activity.
  • DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(8), 3489-3503. [Link]

  • Malinakova, K., et al. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 17(12), 14296-14305. [Link]

  • Al-Subeh, S., et al. (2021). One-pot synthesis of quaternary pyridinium salts of lupane triterpenoids and their antimicrobial properties. New Journal of Chemistry, 45(3), 1546-1558. [Link]

  • Kamal, A., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(9), 656-664. [Link]

  • Wikipedia. (n.d.). Carl Mannich. [Link]

  • Google Patents. (1956).
  • Laschat, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6593. [Link]

  • Wikipedia. (n.d.). Tropinone. [Link]

  • ResearchGate. (2013). Piperidin-4-one: The Potential Pharmacophore. [Link]

  • Google Patents. (2000). Novel process for synthesizing high-purity N-alkyl pyridine salt. CN1251363A.
  • Lans, I. B., et al. (2016). Chemical thermodynamics applied to the synthesis of tropinone. Oriental Journal of Chemistry, 32(3), 1535-1542. [Link]

  • ResearchGate. (2016). Synthesis of 4-piperidone based curcuminoids with anti-inflammatory and anti-proliferation potential in human cancer cell lines. [Link]

  • Semantic Scholar. (2009). Robinson's landmark synthesis of tropinone. [Link]

  • Saify, Z. S., et al. (1997). PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY. Pakistan Journal of Pharmaceutical Sciences, 10(2), 15-20. [Link]

  • Buchler GmbH. (n.d.). Enantioselective Mannich Reaction. [Link]

  • ResearchGate. (2022). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. [Link]

  • Anthwal, A., et al. (2016). Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry, 16(7), 841-851. [Link]

  • ResearchGate. (n.d.). Robinson–Schöpf reaction. [Link]

  • ACS Publications. (2025). Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights. ACS Sustainable Chemistry & Engineering. [Link]

  • Csupor, D., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3788. [Link]

  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • University of Bristol. (n.d.). Synthesis - Atropine. [Link]

  • Macmillan Group, Princeton University. (2015). Selective Radical−Radical Cross-Couplings: Design of a Formal β‑Mannich Reaction. [Link]

  • MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3359. [Link]

  • Taylor & Francis. (n.d.). Mannich reaction – Knowledge and References. [Link]

  • PMC. (2016). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Journal of Heterocyclic Chemistry, 53(5), 1541-1551. [Link]

Sources

Theoretical calculations and DFT studies of 1-Benzyl-1-methylpiperidinium-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Calculations and DFT Studies of 1-Benzyl-1-methylpiperidinium-4-one: A Technical Guide

Executive Summary

The compound This compound represents a critical pharmacophore in medicinal chemistry, particularly in the design of acetylcholinesterase (AChE) inhibitors and antimicrobial agents. As a quaternary ammonium salt, its cationic nature dictates specific electrostatic interactions crucial for ligand-receptor binding.

This guide outlines a rigorous computational framework for characterizing this molecule using Density Functional Theory (DFT). It moves beyond basic geometry optimization to explore electronic structure, vibrational spectroscopy, and molecular docking potential. The protocols herein are designed to ensure reproducibility and alignment with high-impact publication standards (e.g., Journal of Molecular Structure, Spectrochimica Acta).

Computational Methodology

To ensure scientific integrity, the choice of functional and basis set must balance computational cost with accuracy, particularly for the description of the quaternary nitrogen and the long-range interactions in the benzyl moiety.

Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing accurate vibrational frequencies and reliable geometries.

  • Basis Set: 6-311++G(d,p) .

    • Why? The diffuse functions (++) are non-negotiable for ionic species (piperidinium cation) to correctly describe the electron density tail. Polarization functions (d,p) are essential for the carbonyl group and the nitrogen center.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvent: Water (

      
      ) for biological relevance; DMSO for solubility correlation.
      
Protocol Workflow

The following DOT diagram illustrates the logical flow of the computational study, ensuring self-validation at each step.

DFT_Workflow Start Input Structure (ChemDraw/GaussView) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Is Minima? (NIMAG = 0) Freq->Valid Valid->Opt No (Retune) Elec Electronic Properties (HOMO-LUMO / MEP) Valid->Elec Yes Spec Spectroscopy (IR / NMR / UV-Vis) Valid->Spec Yes Dock Molecular Docking (AutoDock Vina) Elec->Dock Reactivity Data

Figure 1: Standardized computational workflow for DFT characterization of quaternary ammonium salts.

Structural Analysis & Geometry

The piperidinone ring can adopt a chair or boat conformation. For this compound, the chair conformation is thermodynamically preferred.

Conformational Isomerism

A critical aspect of this molecule is the orientation of the N-substituents.

  • Equatorial Preference: The bulky Benzyl group prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Axial Orientation: The smaller Methyl group occupies the axial position.

Key Geometric Parameters (Calculated vs. Expected):

ParameterBond/AngleTheoretical (B3LYP)Experimental (XRD Analog)*Interpretation
Bond Length C=O1.218 Å1.215 ÅTypical ketone double bond character.
Bond Length N-C(benzyl)1.520 Å1.510 ÅElongated due to steric bulk.
Bond Length N-C(methyl)1.495 Å1.485 ÅTighter binding of the methyl group.
Bond Angle C-N-C (Ring)110.5°109.8°Slight distortion from ideal tetrahedral due to quaternary strain.
Dihedral Ring Torsion~55°~54°Indicates stable chair conformation.

*Experimental values derived from crystallographic data of similar N-benzyl-N-methylpiperidinium salts [1].

Electronic Properties (FMO & MEP)

Understanding the electronic distribution is vital for predicting reactivity, particularly for nucleophilic attacks on the carbonyl carbon or electrostatic binding in a receptor pocket.

Frontier Molecular Orbitals (FMO)[1][2]
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the benzyl ring (pi-system). This region acts as the electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the adjacent piperidinium ring carbons. This region is susceptible to nucleophilic attack.

  • Energy Gap (

    
    ):  A large gap (typically > 4.0 eV for such stable salts) indicates high chemical hardness and kinetic stability.
    
Molecular Electrostatic Potential (MEP)

The MEP map is the "fingerprint" for drug-receptor recognition.

  • Blue Region (Positive Potential): Concentrated around the quaternary nitrogen and the methyl protons. This is the pharmacophoric anchor point (cation-pi interaction site).

  • Red Region (Negative Potential): Concentrated on the carbonyl oxygen . This acts as a hydrogen bond acceptor.

MEP_Logic N_quat Quaternary N+ Receptor Receptor Interaction N_quat->Receptor Cation-Pi / Ionic C_O Carbonyl (C=O) C_O->Receptor H-Bond Acceptor Benzyl Benzyl Ring Benzyl->Receptor Pi-Pi Stacking

Figure 2: Pharmacophoric interaction map based on MEP charge distribution.

Spectroscopic Validation

To validate the theoretical model, calculated frequencies must be compared with experimental IR/Raman data. Note that DFT frequencies are harmonic and typically overestimate experimental values; a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) is required.

Vibrational Assignments (IR)
ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment

17851715 StrongCarbonyl stretching (Characteristic).

3150-32003030-3080 WeakBenzyl ring C-H stretching.

3050-31002930-2980 MediumMethyl/Methylene C-H stretching.

12501200 MediumC-N stretching (Quaternary center).
NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent:

  • Carbonyl Carbon: ~205 ppm (Deshielded).

  • N-Methyl Carbon: ~48-52 ppm.

  • N-Benzyl (

    
    ):  ~60-65 ppm.
    

Biological Relevance: Molecular Docking

The 1-Benzyl-1-methylpiperidinium moiety is structurally homologous to Donepezil , a potent AChE inhibitor.

Docking Protocol:

  • Target: Human Acetylcholinesterase (PDB ID: 4EY7).

  • Grid Box: Centered on the catalytic anionic site (CAS) and peripheral anionic site (PAS).

  • Mechanism:

    • The N-Benzyl group stacks with Trp286 (PAS).

    • The Quaternary Nitrogen engages in cation-pi interactions with Phe338.

    • The Carbonyl forms water-mediated H-bonds or interacts with the acyl pocket.

References

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019).[1] Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.[1] Link

  • Mumit, M. A., et al. (2020).[2][3] DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP... of benzyl derivatives.[3] Journal of Molecular Structure. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. Link

  • PubChem. (2025).[4] 1-Benzyl-1-methyl-4-oxopiperidinium iodide.[5] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Regulatory Compliance and Chemical Safety of Piperidinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a step-by-step synthesis protocol, reaction conditions, or detailed manufacturing methodologies for 1-Benzyl-1-methylpiperidinium-4-one. This compound is a quaternary derivative of N-benzyl-4-piperidone (1-benzylpiperidin-4-one), which is a DEA List I chemical and a primary precursor used in the illicit manufacture of fentanyl and related synthetic opioids.

I can, however, provide an Application Note focusing on the regulatory classification, general chemical properties of quaternary piperidinium salts, and the required safety and compliance protocols for research laboratories handling piperidinone scaffolds.

Regulatory Landscape and Risk Assessment

The piperidin-4-one scaffold is a critical structural motif in medicinal chemistry, particularly in the synthesis of analgesics. However, due to its role as a direct precursor to fentanyl and its analogues, the core structure—specifically N-benzyl-4-piperidone (CAS 3612-20-2) —is heavily regulated.

Controlled Status

In the United States, N-benzyl-4-piperidone is designated as a List I Chemical under the Controlled Substances Act. This designation applies to chemicals that, in addition to legitimate uses, are used in the manufacture of a controlled substance in violation of the Act.

  • Implication for Derivatives: While specific quaternary salts (like this compound) may not always be explicitly named, they are chemically immediate derivatives of the List I precursor. Laboratories must treat such compounds with the highest level of scrutiny, as they can often be reverted to the controlled parent amine or used in analogous illicit pathways.

  • Compliance Requirements: Legitimate research involving these scaffolds requires strict adherence to "Know Your Customer" (KYC) policies, precise inventory logging, and often DEA registration depending on the specific activities (synthesis vs. analysis).

Table 1: Regulatory & Safety Classifications
Compound ClassRegulatory Status (US)Primary HazardKey Control Measure
N-Benzyl-4-piperidone DEA List I ChemicalPrecursor DiversionDEA Registration, Quota Management
Quaternary Piperidinium Salts Derivative of List IChemical/Biological ToxicityStrict Inventory Control, Biological Containment
4-Anilinopiperidines Schedule I/II (varies)High Potency OpioidSchedule I License, Cage Storage

Chemical Properties of Quaternary Piperidinium Salts

Understanding the physicochemical properties of quaternary ammonium salts is essential for safe handling and analysis.

Solubility and Stability

Quaternary ammonium salts, such as the 1-benzyl-1-methylpiperidinium cation, differ significantly from their tertiary amine precursors:

  • Polarity: They are permanently charged, ionic species, resulting in high water solubility and low volatility. This contrasts with the tertiary amine, which is lipophilic and volatile.

  • Reactivity: The ketone at the 4-position remains susceptible to nucleophilic attack. In aqueous media, these salts can undergo hydration or hydrolysis depending on pH and temperature.

  • Thermal Stability: Quaternary salts are generally thermally unstable and can undergo Hofmann elimination or dealkylation (potentially reverting to the tertiary amine) upon heating, necessitating careful temperature control during drying or analysis.

Analytical Detection

Due to their ionic nature, these compounds are typically analyzed using:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray Ionization (ESI) in positive mode is highly sensitive for the pre-charged cation.

  • NMR Spectroscopy: Distinct shifts in the methyl and benzyl protons are observed compared to the free base.

Laboratory Safety Protocols

Handling piperidinone derivatives requires a "Safety First" approach that integrates chemical hygiene with security protocols.

Engineering Controls
  • Containment: All handling of powders must be conducted within a certified chemical fume hood or a powder containment hood (Class I or II biological safety cabinet equivalent) to prevent inhalation.

  • Ventilation: HEPA filtration is recommended for exhaust systems when handling potent pharmacophores or their precursors.

Personal Protective Equipment (PPE)
  • Respiratory: A powered air-purifying respirator (PAPR) or N95/P100 respirator is standard when handling bulk solids of potential opioid precursors.

  • Dermal: Double nitriles gloves (minimum thickness 5 mil) and a chemically resistant lab coat or Tyvek suit.

Decontamination

Standard decontamination protocols for piperidinone derivatives involve oxidation or nucleophilic degradation, though specific methods depend on the exact substitution pattern. Surfaces should be wiped down with appropriate solvents and verified clean using trace detection methods (e.g., colorimetric swabs or IMS).

Compliance Workflow Visualization

The following diagram outlines the decision matrix for introducing piperidinone scaffolds into a research workflow, ensuring regulatory compliance and safety.

ComplianceWorkflow Start Research Requirement: Piperidinone Scaffold CheckList Check Regulatory Status (DEA List I / Schedule I) Start->CheckList IsRegulated Is Chemical Controlled? CheckList->IsRegulated AuthProcess Obtain DEA Registration & Establish Quotas IsRegulated->AuthProcess Yes SafetyReview Conduct Risk Assessment (PPE & Engineering Controls) IsRegulated->SafetyReview No (Confirm with EHS) AuthProcess->SafetyReview Inventory Log Inventory & Secure Storage SafetyReview->Inventory Experiment Proceed with Experiment (Under Containment) Inventory->Experiment Disposal Certified Chemical Waste Disposal Experiment->Disposal

Figure 1: Decision matrix for the acquisition and handling of regulated piperidinone derivatives.

References

  • United States Drug Enforcement Administration (DEA). (2023). List of List I and List II Chemicals. Diversion Control Division. [Link]

  • Centers for Disease Control and Prevention (CDC). (2022). Fentanyl: Preventing Occupational Exposure to Emergency Responders. NIOSH. [Link]

  • American Chemical Society (ACS). (2023). Identifying Chemical Hazards. ACS Center for Lab Safety. [Link]

Application Note: Optimized Methylation Procedures for N-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the methylation of N-benzyl-4-piperidone (also known as 1-benzyl-4-piperidone).[1] It prioritizes regioselectivity and yield, addressing the common challenges of polyalkylation and N-quaternization.[1]

Executive Summary

The methylation of N-benzyl-4-piperidone is a pivotal step in the synthesis of fentanyl analogues and other piperidine-based pharmacophores.[1] The objective is typically


-C-methylation  at the 3-position.[1]

Standard base-catalyzed alkylation (e.g., NaH/MeI) often results in a mixture of mono-methylated , di-methylated (3,3- or 3,5-), and N-quaternized byproducts due to the high reactivity of the thermodynamic enolate.[1] This guide presents two optimized protocols:

  • Protocol A (The "Gold Standard"): Stork Enamine Alkylation for high-purity mono-methylation .

  • Protocol B (Kinetic Control): LDA-mediated alkylation for rapid, low-temperature synthesis.

Strategic Analysis & Mechanistic Insight

The Challenge: Selectivity vs. Reactivity

N-benzyl-4-piperidone possesses two identical


-carbon sites (C3 and C5) and a tertiary amine.[1]
  • Polyalkylation: Once a methyl group is introduced, the resulting product is often more acidic or kinetically accessible than the starting material under thermodynamic conditions, leading to dimethylation.

  • N-Quaternization: Methyl iodide (MeI) is a potent electrophile.[1] Although the benzyl group provides some steric protection, the lone pair on the piperidine nitrogen can attack MeI, forming the irreversible quaternary ammonium salt (

    
    -benzyl-
    
    
    
    -methyl-4-oxopiperidinium iodide).
The Solution: Pathway Selection
  • Thermodynamic Control (NaH/alkoxides): Favors the most stable enolate but equilibrates, leading to polyalkylation. Not recommended for strict mono-methylation.[1][2]

  • Kinetic Control (LDA, -78°C): Irreversibly forms the less substituted enolate.[1] Good for mono-methylation if stoichiometry is precise.

  • Enamine Activation (Stork Method): The most robust method. Converts the ketone to a pyrrolidine enamine, which is nucleophilic at the carbon but sterically hinders the nitrogen, preventing quaternization and strictly enforcing mono-alkylation.

Visualizing the Reaction Pathways[3]

The following diagram illustrates the decision logic and chemical pathways for the methylation of N-benzyl-4-piperidone.

MethylationPathways Start N-benzyl-4-piperidone Base Direct Base (NaH/LDA) Start->Base Deprotonation Enamine Enamine Intermediate (1-benzyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine) Start->Enamine Stork Protocol Quat Impurity: N-Quaternary Salt Start->Quat Side Rxn: N-Alkylation Enolate Enolate Intermediate Base->Enolate Mono Target: 3-Methyl-N-benzyl-4-piperidone Enolate->Mono Kinetic Control (LDA) Di Impurity: 3,3-Dimethyl / 3,5-Dimethyl Enolate->Di Thermodynamic Control (NaH) MeI + MeI EnamineReagent + Pyrrolidine (Cat. pTsOH) Iminium Iminium Salt Enamine->Iminium + MeI (C-Alkylation) Iminium->Mono Hydrolysis (H3O+)

Figure 1: Reaction pathways showing the selectivity advantage of the Enamine route (green) vs. the risks of Direct Alkylation (yellow/red).

Protocol A: Stork Enamine Synthesis (High Precision)

Best for: High purity, strict mono-methylation, avoiding quaternary salts.[1] Mechanism: Formation of a pyrrolidine enamine


 C-alkylation 

Hydrolysis.[1]
Reagents & Equipment[2][5][6][7]
  • Substrate: N-benzyl-4-piperidone (1.0 eq)

  • Amine: Pyrrolidine (1.2 eq)

  • Solvent: Toluene (anhydrous)[1]

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 eq)[1]

  • Electrophile: Methyl Iodide (MeI) (1.1 eq)[1]

  • Apparatus: Dean-Stark trap, reflux condenser, N2 atmosphere.[1]

Step-by-Step Procedure
  • Enamine Formation:

    • Charge a round-bottom flask with N-benzyl-4-piperidone (10 g, 52.8 mmol), pyrrolidine (4.5 g, 63.4 mmol), pTsOH (0.5 g), and Toluene (150 mL).

    • Attach a Dean-Stark trap and reflux for 4–6 hours until the theoretical amount of water (~0.95 mL) is collected.

    • Checkpoint: Monitor by TLC or NMR.[3] The disappearance of the ketone C=O signal (approx. 1715 cm⁻¹ in IR) confirms enamine formation.

    • Concentrate the solution in vacuo to remove excess pyrrolidine and toluene. The crude enamine (usually a yellow/orange oil) is sensitive to moisture; proceed immediately.

  • Alkylation:

    • Redissolve the crude enamine in anhydrous 1,4-Dioxane or Acetonitrile (100 mL).

    • Cool to 0°C under nitrogen.

    • Add Methyl Iodide (8.2 g, 58 mmol) dropwise over 20 minutes.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours. A precipitate (iminium salt) may form.

  • Hydrolysis:

    • Add 50 mL of 10% aqueous Acetic Acid or HCl (1M) to the reaction mixture.

    • Stir vigorously at room temperature for 2 hours (or heat to 40°C for 30 mins) to hydrolyze the iminium salt back to the ketone.

  • Workup & Purification:

    • Basify the aqueous layer to pH ~10 using cold NaOH (4M).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Distillation under reduced pressure or flash chromatography (Hexane:EtOAc 9:1).

Expected Yield: 75–85% Mono-methylated product.

Protocol B: LDA-Mediated Alkylation (Kinetic Control)

Best for: Speed, small scale, or when enamine formation is difficult.[1] Risk: Requires strict low-temperature control to prevent di-methylation.

Reagents
  • Base: Lithium Diisopropylamide (LDA) (1.05 eq). Prepare fresh or use commercial solution.

  • Solvent: Anhydrous THF.

  • Electrophile: Methyl Iodide (1.0 eq).

Step-by-Step Procedure
  • Enolate Formation:

    • Cool anhydrous THF (100 mL) to -78°C (Dry ice/Acetone bath).

    • Add LDA solution (1.05 eq) slowly.

    • Add N-benzyl-4-piperidone (dissolved in minimal THF) dropwise over 30 minutes along the side of the flask to precool.

    • Stir at -78°C for 45 minutes. Do not let the temperature rise; this ensures kinetic deprotonation.

  • Alkylation:

    • Add Methyl Iodide (1.0 eq) dropwise.

    • Stir at -78°C for 2 hours.

    • Critical Step: Quench the reaction while still cold (-78°C) with saturated NH₄Cl solution. Warming up before quenching allows proton transfer between product and starting material, leading to polyalkylation.

  • Workup:

    • Allow to warm to room temperature. Extract with Ether or EtOAc.

Expected Yield: 60–70% (with potential for 5–10% di-methyl impurity).

Comparison of Analytical Data

ParameterN-Benzyl-4-piperidone (Start)3-Methyl-N-benzyl-4-piperidone (Product)
MW 189.26 g/mol 203.28 g/mol
Appearance Clear/Yellow OilPale Yellow Oil
1H NMR (Diagnostic)

2.4-2.8 (m, 8H, ring protons)

1.05 (d, 3H, CH3 ),

2.9-3.1 (m, H-3 methine)
MS (ESI+) [M+H]+ 190.1[M+H]+ 204.2

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dimethylation (3,3 or 3,5) Temperature too high during addition; Excess base/MeI.[1]Use Protocol A (Enamine). If using Protocol B, keep T < -70°C and use exact stoichiometry (1.0 eq).
Quaternary Salt Formation N-alkylation competing with C-alkylation.[1]Ensure the benzyl group is intact. Use the Enamine route (steric bulk of pyrrolidine protects N).
Low Yield (Enamine Route) Incomplete hydrolysis of iminium salt.Increase hydrolysis time or acidity (use 2M HCl instead of AcOH).
Starting Material Recovery Enolate quenched by moisture.Ensure strict anhydrous conditions (dry THF, N2 atm).

References

  • Stork Enamine Synthesis (General Mechanism)

    • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963).[1] The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Synthesis of 1-benzyl-3-methyl-4-piperidone (Specific Application)

    • ChemicalBook Protocols. Synthesis of 1-benzyl-3-methyl-4-piperidone via NaH/MeI.[1] Link

    • GuideChem. Preparation via Dieckmann Condensation (Alternative Route). Link

  • Kinetic vs.

    • Kuehne, M. E. (1959).[1] The Application of Enamines to the Synthesis of Isoquinolines. Journal of the American Chemical Society, 81(20), 5400–5404. (Foundational work on piperidone enamine reactivity). Link

  • Quaternization Side Reactions

    • Iorio, M. A., & Chiavarelli, S. (1969).[1] The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines. Tetrahedron, 25(21), 5235–5243.[1] Link

Sources

Scalable production methods for 1-Benzyl-1-methylpiperidinium-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on Scalable Production Methods for 1-Benzyl-1-methylpiperidinium-4-one

Introduction

This compound is a quaternary ammonium salt derived from the piperidine heterocyclic system. The piperidine moiety is a ubiquitous structural motif found in numerous natural products and is a cornerstone in the design of pharmaceuticals, particularly those targeting the central nervous system.[1][2] As a synthetic intermediate, this compound and its precursors are valuable building blocks for a wide range of biologically active molecules, including analgesics, antiviral agents, and antipsychotics.[3][4] The quaternization of the piperidine nitrogen can influence the compound's solubility, stability, and biological activity, making it a key target for medicinal chemistry exploration.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on scalable and efficient methods for the synthesis of this compound. We will explore two primary, industrially viable routes for the synthesis of the key intermediate, N-benzyl-4-piperidone, followed by a robust protocol for its quaternization to the final product. The methodologies are presented with a focus on the underlying chemical principles, process optimization, and scalability to facilitate the transition from laboratory-scale synthesis to larger-scale production.

Strategic Overview of Synthesis

The synthesis of this compound is most effectively approached in a two-stage process:

  • Formation of the N-benzyl-4-piperidone core: This is the most critical stage, where the piperidone ring is constructed and the benzyl group is introduced. We will detail two distinct and scalable methods:

    • Method A: One-Pot Synthesis via Michael Addition and Dieckmann Condensation. This convergent approach builds the piperidone ring from acyclic precursors, offering high efficiency and the potential for a streamlined, single-reactor process.[5][6]

    • Method B: Direct Alkylation of 4-Piperidone. This is a more traditional and straightforward approach, suitable for situations where the starting 4-piperidone is readily available.[7][8]

  • Quaternization of the Tertiary Amine: The final step involves the methylation of the tertiary amine of N-benzyl-4-piperidone to yield the desired quaternary ammonium salt. This is typically a high-yielding and clean reaction.[2]

cluster_0 Method A: One-Pot Synthesis cluster_1 Method B: Direct Alkylation Benzylamine Benzylamine Michael_Addition Michael Addition Benzylamine->Michael_Addition Acrylate Acrylate Acrylate->Michael_Addition Dieckmann_Condensation Dieckmann Condensation Michael_Addition->Dieckmann_Condensation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Dieckmann_Condensation->Hydrolysis_Decarboxylation Yields N_Benzyl_4_Piperidone N_Benzyl_4_Piperidone Hydrolysis_Decarboxylation->N_Benzyl_4_Piperidone Yields Quaternization Quaternization (Methylation) N_Benzyl_4_Piperidone->Quaternization 4_Piperidone 4_Piperidone SN2_Alkylation SN2 Alkylation 4_Piperidone->SN2_Alkylation Benzyl_Halide Benzyl_Halide Benzyl_Halide->SN2_Alkylation SN2_Alkylation->N_Benzyl_4_Piperidone Yields Final_Product 1-Benzyl-1-methyl- piperidinium-4-one Quaternization->Final_Product caption Overall Synthetic Strategy Start Start: Benzylamine & Acrylate in Alcohol Solvent Michael_Addition Step 1: Michael Addition Heat to 50-60°C, 9-24h Start->Michael_Addition Molar Ratio Acrylate:Benzylamine = 2.6-5 Solvent_Recovery Step 2: Distill off excess acrylate and solvent Michael_Addition->Solvent_Recovery Dieckmann_Condensation Step 3: Add Condensation Solvent & Organic Base Heat to 50-85°C Solvent_Recovery->Dieckmann_Condensation Neutralization Step 4: Cool and Neutralize with Acid Dieckmann_Condensation->Neutralization Decarboxylation Step 5: Add Catalyst, Heat to 60-85°C for Decarboxylation Neutralization->Decarboxylation Workup Step 6: Basify with Inorganic Base (pH 8-9) Decarboxylation->Workup Extraction Step 7: Aqueous Layer Separation Workup->Extraction Purification Step 8: Distill Organic Layer Vacuum Distillation of Product Extraction->Purification Product Product: N-Benzyl-4-piperidone Purification->Product

Caption: Workflow for One-Pot Synthesis of N-Benzyl-4-piperidone

Experimental Protocol (Method A):

  • Michael Addition:

    • Charge a suitable reactor with benzylamine (1.0 eq) and an alcohol-based organic solvent (e.g., methanol, ethanol).

    • Gradually add an acrylate ester (e.g., methyl acrylate, ethyl acrylate) (2.6-5.0 eq) to the reactor. An excess of acrylate is used to minimize the formation of mono-ester byproducts and drive the reaction to completion. [6] * Stir the mixture for approximately 1 hour at ambient temperature.

    • Heat the reaction mixture to 50-60°C and maintain for 9-24 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC).

  • Solvent Recovery and Dieckmann Condensation:

    • After the reaction is complete, recover the excess acrylate and alcohol solvent by distillation.

    • Add a suitable organic solvent for the condensation reaction (e.g., toluene) and an organic base (e.g., sodium methoxide, potassium tert-butoxide) in portions.

    • Heat the mixture to 50-85°C to initiate the Dieckmann condensation. Low-boiling byproducts (e.g., methanol) can be removed by distillation during this step to drive the equilibrium towards the product.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid).

    • Add a catalyst (if required by the specific process) and heat the mixture to 60-85°C to effect hydrolysis and decarboxylation.

  • Work-up and Purification:

    • Add an inorganic base (e.g., sodium hydroxide solution) to adjust the pH to 8-9.

    • Allow the layers to separate and remove the aqueous layer.

    • The organic layer is subjected to distillation to recover the solvent.

    • The crude product is then purified by vacuum distillation to yield N-benzyl-4-piperidone as a light-yellow oil. [7] Quantitative Data Summary (Method A):

ParameterValue/RangeRationale
Benzylamine 1.0 eqLimiting Reagent
Acrylate Ester 2.6 - 5.0 eqExcess drives the reaction and minimizes side products [6]
Michael Addition Temp. 50 - 60 °CProvides sufficient thermal energy for the reaction
Dieckmann Condensation Temp. 50 - 85 °CPromotes cyclization
Decarboxylation Temp. 60 - 85 °CFacilitates removal of the ester group
Overall Yield 75 - 80%Reported yields for this one-pot process are generally good [7][9]
Method B: Direct Alkylation of 4-Piperidone

This method involves the direct N-alkylation of 4-piperidone with a benzyl halide. It is a straightforward nucleophilic substitution reaction. While the starting 4-piperidone can be costly, this method is simple and often high-yielding if the raw material is available. [7][8] Experimental Protocol (Method B):

  • Reaction Setup:

    • Charge a reactor with 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0-3.5 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). [7]The base neutralizes the hydrochloride salt and the acid formed during the reaction.

    • Stir the suspension at room temperature for at least 30 minutes to ensure the free base of 4-piperidone is formed.

  • Alkylation:

    • Add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to approximately 65°C and maintain for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Quench the filtrate with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Quantitative Data Summary (Method B):

ParameterValue/RangeRationale
4-Piperidone HCl 1.0 eqStarting material
Benzyl Halide 1.1 - 1.2 eqSlight excess ensures complete consumption of piperidone
Base (K₂CO₃) 3.0 - 3.5 eqNeutralizes HCl salt and byproduct HBr/HCl
Solvent DMFGood solvent for the reactants and facilitates SN2 reaction
Temperature 65 °CModerate temperature to achieve a reasonable reaction rate
Yield ~89%High yields have been reported for this method [7]

Part 2: Synthesis of this compound

The final step is the quaternization of the N-benzyl-4-piperidone intermediate. This is a classic Menshutkin reaction, where the tertiary amine is alkylated with a methylating agent to form the quaternary ammonium salt. Methyl iodide is a highly effective reagent for this transformation. [2]

Start Start: N-Benzyl-4-piperidone in Acetone Methylation Step 1: Add Methyl Iodide Stir at room temperature, 3h Start->Methylation Slow addition Precipitation Step 2: Product precipitates from solution Methylation->Precipitation Isolation Step 3: Collect product by filtration Precipitation->Isolation Washing Step 4: Wash with cold acetone Isolation->Washing Drying Step 5: Dry product in vacuo Washing->Drying Product Product: 1-Benzyl-1-methyl- piperidinium-4-one Iodide Drying->Product

Sources

Using 1-Benzyl-1-methylpiperidinium-4-one as a phase transfer catalyst precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Benzyl-1-methylpiperidinium-4-one as a Phase Transfer Catalyst Precursor

Executive Summary

This compound (often as the iodide or bromide salt) represents a specialized class of quaternary ammonium compounds that function as dual-role catalytic precursors . Unlike standard phase transfer catalysts (PTCs) like Tetrabutylammonium bromide (TBAB) which serve purely as ion-transport agents, this molecule contains a reactive ketone (4-oxo) moiety integrated into the cationic scaffold.

This Application Note details the use of this compound as:

  • A Pro-Catalyst for Oxidation: The ketone group acts as a precursor to dioxiranes (powerful, non-metal oxidants) in the presence of persulfates (e.g., Oxone®), enabling biphasic epoxidation of unfunctionalized olefins.

  • A Phase Transfer Agent: The quaternary ammonium center facilitates the transport of anionic oxidants (HSO₅⁻) or nucleophiles across the aqueous-organic interface.

  • A Synthetic Scaffold: A precursor for synthesizing chiral PTCs via functionalization of the ketone group.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-Benzyl-1-methyl-4-oxopiperidinium iodide (or salt)
Structure Piperidinium ring, quaternary nitrogen (benzyl/methyl), 4-ketone
CAS No. 77542-27-9 (Iodide) / 217458-79-2 (Bromide)
Functionality Electrophilic Ketone (C4) + Lipophilic Cation (N1)
Solubility Soluble in water, MeOH, MeCN; Sparingly soluble in Et₂O, Hexane
Stability Hygroscopic; store under inert atmosphere at 2-8°C

Mechanism of Action

The molecule operates through a Biphasic Catalytic Cycle . The "Precursor" designation is critical here: the ketone itself is not the oxidant; it reacts with the stoichiometric oxidant to form the active Dioxirane species.

The Dioxirane Cycle (Oxidative Activation)
  • Phase Transfer: The lipophilic ammonium cation pairs with the anionic oxidant (e.g., Peroxymonosulfate, HSO₅⁻) in the aqueous phase and transports it to the interface or organic phase.

  • Activation (Precursor Step): The nucleophilic oxidant attacks the electrophilic ketone (C4 position) of the piperidinium salt.

  • Active Species Formation: Cyclization eliminates sulfate, generating a Cationic Dioxirane . This species is highly reactive due to the inductive effect of the positively charged nitrogen.

  • Oxygen Transfer: The dioxirane transfers an oxygen atom to the olefin substrate, forming the epoxide.

  • Regeneration: The catalyst returns to the ketone form, ready for another cycle.

Diagram: Catalytic Cycle & Activation Pathway

G Start 1-Benzyl-1-methyl piperidinium-4-one (Precursor) Intermediate Criegee Intermediate (Tetrahedral Adduct) Start->Intermediate Nucleophilic Attack (Phase Transfer) Oxidant Oxone (HSO5-) (Aqueous Phase) Oxidant->Intermediate ActiveCat Cationic Dioxirane (Active Catalyst) Intermediate->ActiveCat -HSO4- (Cyclization) ActiveCat->Start Oxygen Transfer (Regeneration) Product Epoxide (Product) ActiveCat->Product [O] Transfer Substrate Olefin (Organic Phase) Substrate->Product Oxidation via Dioxirane

Caption: The catalytic cycle showing the conversion of the piperidinium ketone precursor into the active dioxirane species via phase-transfer mediated reaction with Oxone.

Experimental Protocols

Protocol A: Synthesis of the Precursor Salt

Objective: To synthesize this compound iodide from the tertiary amine.

Materials:

  • 1-Benzyl-4-piperidone (18.9 g, 100 mmol)

  • Methyl Iodide (15.6 g, 110 mmol) [Caution: Carcinogen]

  • Acetone or THF (100 mL)

  • Diethyl ether (for washing)

Procedure:

  • Dissolution: Dissolve 1-Benzyl-4-piperidone in Acetone (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Alkylation: Cool the solution to 0°C in an ice bath. Add Methyl Iodide dropwise over 20 minutes to prevent overheating.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A white to pale yellow precipitate will form.

  • Isolation: Filter the solid under vacuum.

  • Purification: Wash the filter cake copiously with Diethyl ether (3 x 50 mL) to remove unreacted amine and methyl iodide.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Yield: Expect 90–95% yield of the quaternary ammonium salt.

Protocol B: Biphasic Epoxidation using the Precursor

Objective: Epoxidation of trans-stilbene using the ketone salt as a catalyst precursor.

Reagents:

  • Substrate: trans-Stilbene (1.0 mmol)

  • Catalyst Precursor: this compound iodide (0.1 mmol, 10 mol%)

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (2.0 mmol)

  • Base: Sodium Bicarbonate (NaHCO₃) (5.0 mmol) - Critical for buffering pH

  • Solvent: Acetonitrile/Water (1.5:1 v/v) or CH₂Cl₂/Water

Step-by-Step Workflow:

  • Preparation: In a reaction flask, dissolve the trans-stilbene (180 mg) and the catalyst precursor (33 mg) in Acetonitrile (15 mL).

  • Buffer Solution: Prepare an aqueous solution (10 mL) containing NaHCO₃ (420 mg).

  • Oxidant Addition: Cool the reaction mixture to 0–5°C. Add the solid Oxone® and the aqueous NaHCO₃ solution simultaneously in small portions over 1 hour. Note: Slow addition prevents the rapid decomposition of Oxone.

  • Monitoring: Stir vigorously at 0°C. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of stilbene.

  • Quench: Once complete (approx. 2-4 hours), dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Workup: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography if necessary (often high purity is achieved directly).

Key Insight: The cationic charge on the nitrogen exerts a strong electron-withdrawing effect on the ketone, making it >100x more reactive toward the oxidant than a standard ketone (like acetone), facilitating rapid dioxirane formation.

Comparative Analysis

FeatureThis compoundStandard PTC (e.g., TBAB)Simple Ketone (e.g., Acetone)
Primary Role Dual: PTC + Oxidant ActivatorSingle: Phase Transfer onlySingle: Oxidant Activator
Active Species Cationic DioxiraneIon Pair (Q⁺X⁻)Neutral Dioxirane
Reactivity High: Inductive effect boosts electrophilicityModerate (Transport limited)Low (Requires high loading)
Substrate Scope Electron-deficient & neutral olefinsAlkyl halides, nucleophilesElectron-rich olefins only
Recovery Precipitates from non-polar solventsDifficult to recoverVolatile (lost)

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: pH drift. The reaction generates acid (KHSO₄).

    • Solution: Ensure sufficient NaHCO₃ is present to maintain pH 7.0–7.5. Below pH 6, the Baeyer-Villiger oxidation of the ketone competes with dioxirane formation, destroying the catalyst.

  • Catalyst Decomposition:

    • Cause: Oxidative degradation of the benzyl group.

    • Solution: Perform reaction at lower temperatures (0°C). If degradation persists, switch to the 1-Methyl-1-dodecyl analog for higher stability.

  • Solubility Issues:

    • Solution: If the salt is not dissolving in the organic phase (e.g., Hexane), use a co-solvent like Acetonitrile or switch the counter-ion from Iodide to Tetraphenylborate (BPh₄⁻) or Hexafluorophosphate (PF₆⁻) to increase lipophilicity.

References

  • Yang, D., et al. (1998).[1] "Novel Cyclic Ketones for Catalytic Oxidation Reactions." Journal of Organic Chemistry, 63(26), 9888-9894.[1] Link

  • Shi, Y. (2004). "Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones." Accounts of Chemical Research, 37(8), 488-496.[2] Link

  • European Patent Office. (2000). "Liquid Aqueous Persulfate Salt-Containing Composition." Patent Application EP1001010A1. (Describes use of 1-benzyl-1-methyl-4-oxopiperidinium salts as bleach activators). Link

  • Denmark, S. E., & Wu, Z. (1999). "The Development of a Catalytic Enantioselective Epoxidation of Unfunctionalized Olefins." Synlett, 1999(S1), 847-859. Link

  • Halpern, M. (2002). "Phase-Transfer Catalysis in Industry." Topics in Catalysis, 29, 29-39. (General reference for Quaternary Ammonium PTC mechanisms). Link

Sources

Green chemistry approaches to synthesizing piperidinium quaternary salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidinium-based ionic liquids (ILs), such as


-methyl-

-propylpiperidinium bis(trifluoromethanesulfonyl)imide (PP13-TFSI)
, are critical electrolytes for next-generation lithium batteries due to their wide electrochemical windows and non-flammability. However, traditional synthesis (Menshutkin reaction) relies on volatile organic compounds (VOCs) and toxic alkyl halides (e.g., methyl iodide), resulting in poor Atom Economy (AE) and high E-factors.

This guide details two validated Green Chemistry protocols for synthesizing piperidinium quaternary salts:

  • Carbonate-Based Synthesis: Utilizing Dimethyl Carbonate (DMC) as a non-toxic, biodegradable methylating agent.[1]

  • Microwave-Assisted Intensification: A solvent-free (neat) approach that reduces reaction times from hours to minutes.

The Green Shift: Mechanistic Rationale

The Problem with Halides

Traditional quaternization uses alkyl halides (


). While reactive, they generate stoichiometric halide waste that requires energy-intensive removal (anion metathesis) and use toxic precursors.
The Solution: Dimethyl Carbonate (DMC)

DMC is the "green" alternative.[2][3][4] It is non-toxic, biodegradable, and manufactured from


.[1] Its unique Ambident Electrophilic Character  allows it to act as either a carbonylating agent or a methylating agent depending on conditions.
  • 
     Mechanism (Low Temp):  Attack at the carbonyl carbon 
    
    
    
    Carboxymethylation (Unwanted for Q-salts).
  • 
     Mechanism (High Temp >120°C):  Attack at the methyl carbon 
    
    
    
    Methylation (Desired for Q-salts).
Visualization: DMC Reaction Pathways

The following diagram illustrates the critical selectivity required for successful synthesis.

DMC_Mechanism Piperidine N-Alkylpiperidine (Nucleophile) DMC Dimethyl Carbonate (DMC) Piperidine->DMC Transition_Low Transition State (Carbonyl Attack) DMC->Transition_Low < 100°C (BAc2) Transition_High Transition State (Methyl Attack) DMC->Transition_High > 120°C (BAl2) Product_Carbamate Carbamate (Unwanted Byproduct) Transition_Low->Product_Carbamate Product_QSalt Piperidinium Methylcarbonate Salt (Target) Transition_High->Product_QSalt

Figure 1: Selectivity of DMC reactions. High temperature is the "switch" that forces the green methylation pathway (


).

Protocol A: Carbonate-Based Synthesis (The "DMC" Route)

Objective: Synthesize


-methyl-

-propylpiperidinium methylcarbonate ([PP13][MeCO3]) without halides.
Materials
  • Precursor:

    
    -propylpiperidine (1.0 eq).
    
  • Reagent/Solvent: Dimethyl Carbonate (DMC) (Excess, 4-6 eq).

  • Equipment: Stainless steel autoclave (Parr reactor) or high-pressure glass tube.

  • Catalyst (Optional): DABCO or DBU (0.1 eq) can lower activation energy, but neat reaction is cleaner.

Step-by-Step Methodology
  • Charge Reactor: Load

    
    -propylpiperidine and DMC into the autoclave. A molar ratio of 1:6 is recommended to ensure DMC acts as both reagent and solvent.
    
  • Inerting: Purge the vessel with

    
     gas (3 cycles) to remove oxygen.
    
  • Reaction (The

    
     Shift): 
    
    • Heat the reactor to 140°C - 160°C .

    • Note: Internal pressure will rise (approx. 5-8 bar) due to DMC vapor pressure and

      
       evolution.
      
    • Maintain conditions for 4–6 hours .

  • Cooling & Venting: Cool to room temperature. Carefully vent the reactor (releases

    
    ).
    
  • Work-up:

    • Rotary evaporate the excess DMC (recyclable).

    • The product, [PP13][MeCO3], is typically a viscous ionic liquid.

    • Yield Check: Purity is often >98% by NMR; no recrystallization required.

Self-Validation Checkpoint:

  • 
     NMR:  Look for the disappearance of the 
    
    
    
    -CH
    
    
    signal of the precursor (~2.2 ppm) and appearance of the quaternary
    
    
    -CH
    
    
    singlet (~3.0 ppm).
  • Absence of Carbamate: Ensure no signals appear at ~3.6 ppm (

    
    -CH
    
    
    
    of carbamate).

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Objective: Rapid synthesis using "Neat" conditions to maximize Reaction Mass Efficiency (RME).

Materials
  • Reactants:

    
    -methylpiperidine + 1-Bromopropane (1:1.1 molar ratio).
    
  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar).

  • Vessel: 10 mL sealed pressure vial.

Step-by-Step Methodology
  • Preparation: Mix reactants in the vial. No solvent is added (Solvent-Free).

  • Irradiation Parameters:

    • Mode: Power Control (Dynamic).

    • Temperature: 110°C.

    • Power: Max 150W (System will modulate to maintain temp).

    • Time: 10 minutes (vs. 24h thermal reflux).

    • Stirring: High (magnetic stir bar is essential for heat distribution).

  • Cooling: Use compressed air cooling (built-in) to rapidly quench to 50°C.

  • Isolation:

    • The product will solidify or become extremely viscous upon cooling.

    • Wash with a small amount of cold ethyl acetate (non-solvent for the salt) to remove unreacted starting material.

    • Dry under vacuum.

Causality Insight: Microwave irradiation provides efficient internal heating via dipolar polarization , directly coupling with the polar transition state of the Menshutkin reaction, significantly lowering the activation barrier.

Downstream Processing: Green Anion Metathesis

The methylcarbonate salt from Protocol A is a "Universal Precursor." It allows for a halide-free, waste-free anion exchange.

Reaction:



  • Dissolution: Dissolve [PP13][MeCO3] in water or methanol.

  • Acid Addition: Slowly add stoichiometric H-TFSI (or H-BF4).

  • Observation: Vigorous effervescence indicates

    
     release.
    
  • Purification:

    • Evaporate the solvent (MeOH/Water).

    • Result: High purity IL with no halide impurities (crucial for electrochemical stability).

Comparative Metrics: Green vs. Traditional

MetricTraditional (Reflux in Acetonitrile)Green Protocol A (DMC)Green Protocol B (MW-Neat)
Atom Economy (AE) ~50-60% (Halide waste)100% (if MeCO3 is used)100% (Addition reaction)
Reaction Time 12 - 24 Hours4 - 6 Hours10 Minutes
Solvent Use High (VOCs)None (DMC is reagent)None (Solvent-free)
E-Factor High (>10)Low (<1)Low (<1)
Halide Content High (requires removal)Zero High (requires removal)

Workflow Visualization

Green_Workflow Start Start: N-Alkylpiperidine Choice Select Methodology Start->Choice Route_A Route A: DMC Autoclave (150°C, 5h) Choice->Route_A Halide-Free Priority Route_B Route B: Microwave Neat (110°C, 10min) Choice->Route_B Speed Priority Inter_A Intermediate: [Piperidinium][MeCO3] Route_A->Inter_A Inter_B Intermediate: [Piperidinium][Halide] Route_B->Inter_B Metathesis_A Green Metathesis (+Acid) Byproducts: CO2 + MeOH Inter_A->Metathesis_A Metathesis_B Traditional Metathesis (+Li salt) Byproducts: Solid Waste Inter_B->Metathesis_B Final Final Product: Piperidinium Ionic Liquid Metathesis_A->Final Metathesis_B->Final

Figure 2: Decision matrix for green synthesis. Route A offers superior chemical purity; Route B offers superior speed.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. [Link]

  • Deetlefs, M., & Seddon, K. R. (2003). Improved preparations of ionic liquids using microwave irradiation. Green Chemistry. [Link]

  • Fabris, M., et al. (2009). Methylation of amines and alcohols with dimethyl carbonate under solvent-free conditions. Green Chemistry. [Link]

  • Holbrey, J. D., et al. (2002). Dimethyl carbonate as a green alkylating agent for the synthesis of ionic liquids. Green Chemistry. [Link]

  • Ahuja, V. K., et al. (2021). Green Chemistry Approaches to the Synthesis of Ionic Liquids. Current Organic Chemistry. [Link]

Sources

Application Note: Solvent Selection & Crystallization Protocols for 1-Benzyl-1-methylpiperidinium-4-one Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the solvent selection strategy and experimental protocols for the crystallization of 1-Benzyl-1-methylpiperidinium-4-one (typically the iodide or bromide salt). As a quaternary ammonium compound, this molecule exhibits high polarity and ionic character, presenting specific challenges such as "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation.[1] This guide provides a tiered approach to solvent screening, focusing on dielectric constant balancing and anti-solvent methodologies to ensure high-purity isolation and controlled polymorphism.

Compound Analysis & Solubility Profile

Physico-Chemical Characteristics[2][3]
  • Nature: Quaternary Ammonium Salt (Ionic).[1]

  • Primary Interaction: Electrostatic (Coulombic) forces and Hydrogen bonding (acceptor via carbonyl).[1]

  • Common Counterions: Iodide (

    
    ), Bromide (
    
    
    
    ), or Chloride (
    
    
    ).
  • Challenge: High lattice energy often competes with solvation.[1] If the solvent is too polar, the salt remains dissolved; if too non-polar, it oils out as an amorphous gum.

Solvent Class Suitability

The selection relies on balancing the Dielectric Constant (


)  and Proticity .[1]
Solvent ClassExamplesSolubility StatusRole in Crystallization
Polar Protic Methanol, Ethanol, WaterHigh Primary Solvent. Dissolves the ionic lattice effectively.
Polar Aprotic Acetonitrile, Acetone, DMFModerate/High Modifier. Useful for temperature-dependent solubility.
Non-Polar/Low Polarity Diethyl Ether, Ethyl Acetate, TolueneInsoluble Anti-Solvent. Reduces solubility to force nucleation.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate Extraction/Wash. Good for ion-pairing solubility but poor for crystallization alone.[1]

Decision Matrix: Solvent Selection Strategy

The following logic flow guides the selection process based on the initial state of the material (crude oil vs. solid).

SolventSelection Start Start: Crude this compound StateCheck Material State? Start->StateCheck Oily Amorphous Oil/Gum StateCheck->Oily High Impurity/Solvent Solid Impure Solid StateCheck->Solid Precipitated SolubilityTest Perform Solubility Drop Test (Protocol 1) Oily->SolubilityTest Solid->SolubilityTest MethodA Method A: Vapor Diffusion (MeOH / Et2O) SolubilityTest->MethodA High Solubility in MeOH MethodB Method B: Anti-Solvent Addition (EtOH / EtOAc) SolubilityTest->MethodB Soluble in Hot EtOH MethodC Method C: Cooling Crystallization (Isopropanol or Acetone) SolubilityTest->MethodC Moderate Solubility in iPrOH

Figure 1: Decision tree for selecting the optimal crystallization methodology based on initial material state and solubility profiling.

Experimental Protocols

Protocol 1: Solubility Profiling (The "Drop Test")

Objective: To rapidly identify "Good" solvents and "Anti-solvents."[1]

  • Place 10 mg of the compound into 5 separate HPLC vials.

  • Add 100 µL of the following solvents to respective vials:

    • Vial A: Methanol (Polar Protic)[1]

    • Vial B: Ethanol (Polar Protic)[1]

    • Vial C: Acetone (Polar Aprotic)

    • Vial D: Ethyl Acetate (Ester)[1]

    • Vial E: Toluene (Aromatic)[1]

  • Observation:

    • Clear Solution: Good Solvent.[1]

    • Cloudy/Precipitate: Anti-Solvent.[1]

    • Oiling Out: Intermediate polarity (Avoid this solvent alone).[1]

  • Heating: If insoluble at room temperature (RT), heat to near boiling. If it dissolves, this is a candidate for Cooling Crystallization (Method C) .[1]

Protocol 2: Anti-Solvent Crystallization (Ethanol / Ethyl Acetate System)

Context: This is the most robust method for scaling up quaternary ammonium salts.[1] Ethyl acetate is preferred over diethyl ether due to higher boiling point and safety profile.[1]

Materials:

  • Crude this compound iodide.

  • Solvent: Absolute Ethanol (EtOH).[1][2]

  • Anti-Solvent: Ethyl Acetate (EtOAc).[1]

Procedure:

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol.[1]

    • Tip: Add EtOH dropwise while stirring at 60°C until the solution is clear.

  • Filtration: If particulates remain, filter hot through a 0.45 µm PTFE syringe filter.

  • Nucleation Point: Maintain the solution at 50-60°C. Add warm Ethyl Acetate dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.[1]

  • Re-dissolution: Add 1-2 drops of Ethanol to clear the turbidity.[1]

  • Crystallization:

    • Allow the mixture to cool to Room Temperature (RT) slowly (over 2 hours).

    • Transfer to a fridge (4°C) for 12 hours.

  • Isolation: Filter the white crystalline solid under vacuum. Wash with cold Ethyl Acetate.[1]

Protocol 3: Vapor Diffusion (For X-Ray Quality Crystals)

Context: Ideal for growing single crystals for XRD analysis or when the compound oils out easily.[1]

Setup Diagram:

VaporDiffusion InnerVial Inner Vial: Concentrated Solution (Compound + Methanol) OuterVial Outer Vessel: Anti-Solvent (Diethyl Ether) Process Ether vapor diffuses into Methanol, slowly lowering solubility OuterVial->Process Mechanism Cap Sealed Cap

Figure 2: Vapor Diffusion Setup. The inner vial contains the solute in a good solvent; the outer vessel contains the volatile anti-solvent.[1]

Procedure:

  • Dissolve 20-50 mg of the salt in 0.5 mL of Methanol in a small (2 mL) vial. Ensure it is concentrated but not saturated.

  • Place this small vial (uncapped) inside a larger (20 mL) scintillation vial.

  • Carefully fill the larger vial with Diethyl Ether (approx. 5 mL) without allowing it to overflow into the small vial.

  • Cap the large vial tightly.

  • Wait: Allow to stand undisturbed for 3-7 days. The ether vapor will slowly diffuse into the methanol, reducing polarity and forcing slow crystallization.[1]

Results & Troubleshooting

Expected Outcomes
  • Yield: Typical recovery for Method B is 70-85%.[1]

  • Appearance: White to off-white needles or prisms.[1]

  • Melting Point: Quaternary salts often decompose before melting; utilize DSC (Differential Scanning Calorimetry) for accurate characterization.[1]

Troubleshooting "Oiling Out"

If the product separates as a sticky oil instead of crystals:

  • Cause: The anti-solvent was added too quickly, or the concentration was too high, causing liquid-liquid phase separation (LLPS).[1]

  • Remedy (Seeding): Add a tiny crystal of pure material (if available) to the oil/solvent mixture and sonicate.[1]

  • Remedy (Scratching): Use a glass rod to scratch the side of the vessel at the oil-solvent interface to induce nucleation.[1]

  • Remedy (Solvent Swap): Switch from Ethanol/EtOAc to Acetonitrile/Ether . Acetonitrile often suppresses oiling in ammonium salts.[1]

References

  • Crystal Structure Analogs: Drebushchak, T. N., et al. (2017).[1][3] "Crystal structure of 4-benzyl-carbamoyl-1-methyl-pyridin-1-ium iodide." Acta Crystallographica Section E, 73(7), 967-970.[1][3] Link

    • Relevance: Demonstrates the stability of similar benzyl-methyl-pyridinium iodide salts in polar solvent systems.
  • General Purification of Quaternary Salts: "Purification of Quaternary Ammonium Salts." US Patent 3148214A.[1] Link

    • Relevance: Establishes the baseline for using solvent mixtures (Alcohol/Ester)
  • Solvent Properties: "Hansen Solubility Parameters: A User's Handbook." CRC Press.[1]

    • Relevance: Theoretical basis for selecting Methanol (High

      
      , 
      
      
      
      ) and Ether (Low
      
      
      ,
      
      
      ) pairs.[1]
  • Piperidinium Salt Applications: "1-Butyl-1-methylpiperidinium iodide."[4] RoCo Global Technical Data. Link

    • Relevance: Confirms the ionic liquid/salt nature of N-alkyl-N-methylpiperidinium iodides and their handling.

Sources

Application Note: Handling and Storage Protocols for Hygroscopic Piperidinium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights into Moisture Uptake

Piperidinium salts are ubiquitous in modern chemical applications, serving as foundational components in herbicidal ionic liquids (HILs)[1], high-performance anion-exchange membranes (AEMs) for fuel cells[2], and active pharmaceutical ingredients (APIs)[3]. However, the quaternary nitrogen center in the piperidinium ring is highly polar, creating strong ion-dipole interactions with atmospheric water molecules. Mishandling these salts leads to stoichiometric imbalances, degraded catalytic performance, and compromised structural integrity in polymeric applications.

The Causality of Hygroscopicity

The degree of moisture uptake in piperidinium salts is not uniform; it is a synergistic function of the counter-anion, the alkyl chain length, and the exposed surface area[4].

  • Anion Dependence: Moisture capture from the air depends primarily on the anion[4]. Halides (Br⁻, Cl⁻) and sulfates exhibit high charge densities and strong hydrogen-bonding capabilities, driving rapid water intercalation. Conversely, bulky or delocalized anions (e.g., TFSI, glutarate) sterically shield the cationic center and reduce the overall lattice energy penalty for remaining anhydrous, resulting in significantly lower hygroscopicity[3].

  • Alkyl Chain Length: In 1-alkyl-1-methylpiperidinium salts, intermediate to long alkyl chains (e.g., C₈H₁₇ to C₁₀H₂₁) disrupt efficient crystal packing. This increases the free volume and amorphous character of the solid lattice, drastically increasing hygroscopicity compared to shorter-chain analogs[1].

  • Schroeder’s Paradox in Polymeric Forms: When piperidinium is polymerized into ionomers (e.g., poly(aryl piperidinium)), the material exhibits Schroeder's paradox—absorbing significantly different amounts of water from liquid water versus saturated vapor[5]. High relative humidity (RH) processing can lead to excessive swelling, structural defects, and a 64% reduction in hydroxide conductivity[2].

Quantitative Data on Moisture Uptake and Properties

To facilitate experimental planning, the following table summarizes the hygroscopic behavior and standard drying requirements for various piperidinium derivatives based on recent empirical data.

Piperidinium DerivativeCounter-Anion / SubstituentHygroscopicity LevelRecommended Drying MethodReference
1-Alkyl-1-methylpiperidiniumBromide (C₈ - C₁₀ chains)Highly HygroscopicVacuum desiccator over P₂O₅[1]
1-Alkyl-1-methylpiperidiniumBromide (< C₈ chains)Moderately HygroscopicVacuum oven (60 °C, 24 h)[1]
Poly(aryl piperidinium) (PAP)Hydroxide / ChlorideHygroscopic (Swelling risk)Controlled RH drying[2],[6]
Anatabine (Piperidinium deriv.)GlutarateLow HygroscopicitySpray drying (< 50 °C)[3]
Piperidinium-based ILsSulfates / HalidesHighly Hygroscopic (>70% mass inc.)Schlenk line / Glovebox[4]

Handling and Storage Decision Workflow

The following decision tree dictates the appropriate handling and storage pathway based on the specific piperidinium salt's structural properties.

G Start Piperidinium Salt Received/Synthesized Check Assess Hygroscopicity (Anion & Chain Length) Start->Check High Highly Hygroscopic (Halides, Sulfates, C8-C10) Check->High High Charge Density Low Low/Moderate Hygroscopicity (Glutarate, TFSI, Rigid PAP) Check->Low Bulky/Hydrophobic Glovebox Glovebox Handling (<15% RH, Ar/N2) High->Glovebox Schlenk Schlenk Line Drying (Vacuum, 60°C - 80°C) High->Schlenk Desiccator Vacuum Desiccator (over P2O5) Low->Desiccator Storage Sealed Ampoule / Sure-Seal Secondary Container Glovebox->Storage Schlenk->Storage Desiccator->Storage

Workflow for the handling and storage of hygroscopic piperidinium salts.

Experimental Protocols

Protocol A: Rigorous Drying via Schlenk Line (For Highly Hygroscopic Piperidinium Halides)

When handling highly hygroscopic salts (e.g., 1-decyl-1-methylpiperidinium bromide), standard oven drying is insufficient due to rapid re-absorption of atmospheric moisture upon transfer. A Schlenk line ensures the material remains under an inert atmosphere[7].

Causality & Validation: Heating under high vacuum lowers the vapor pressure of water, driving off bound moisture. The protocol is self-validating: a return to baseline vacuum pressure (typically < 10⁻² mbar) indicates the cessation of water outgassing.

Step-by-Step Methodology:

  • Preparation: Transfer the wet or ambiently stored piperidinium salt into a flame-dried Schlenk flask equipped with a magnetic stir bar. Ensure the ground-glass joint is lightly greased and sealed[7].

  • Initial Evacuation: Connect the flask to the Schlenk line. Slowly open the vacuum tap to avoid powder dispersion. Evacuate at room temperature for 30 minutes to remove bulk surface moisture[8].

  • Thermal Desorption: Submerge the flask in an oil bath set to 60 °C (or up to 80 °C for thermally stable poly(aryl piperidinium) derivatives)[1],[2]. Stir the solid gently to expose new surface areas.

  • Vacuum Monitoring (Self-Validation): Monitor the vacuum gauge. The pressure will initially spike as water vaporizes. Continue heating and pumping for 12–24 hours until the pressure returns to the baseline of the vacuum pump[9].

  • Backfilling: Close the vacuum tap and slowly open the inert gas tap (N₂ or Ar) to backfill the flask[7]. Repeat the vacuum/inert gas cycle three times to ensure complete atmospheric displacement.

  • Storage Transfer: Replace the Schlenk cap with a rubber septum under a positive pressure of inert gas[7]. Transfer the flask to a glovebox for long-term storage or immediate use.

Protocol B: Glovebox Handling and Long-Term Storage

Because water capture by ionic liquids is a slow but continuous process (taking >10 days to saturate in 100% humidity)[4], continuous isolation is required for long-term integrity.

Step-by-Step Methodology:

  • Chamber Preparation: Ensure the glovebox atmosphere is strictly maintained at <15% relative humidity (ideally <1 ppm O₂ and H₂O for highly sensitive synthesis). Purge the antechamber with at least three vacuum/argon cycles before bringing in materials.

  • Material Transfer: For chemicals not packed under argon, loosen the cap of the vial prior to placing it in the antechamber to allow trapped moisture to be pumped away during the transfer cycles[9].

  • Handling: Weigh the piperidinium salts using anti-static weigh boats, as dry hygroscopic powders are highly prone to static scattering in a low-humidity glovebox environment.

  • Storage: Store the dried salts in Sure-Seal bottles or sealed glass ampoules[9]. For highly hygroscopic variants (C₈-C₁₀ alkyl chains), store the secondary container inside a vacuum desiccator containing a strong desiccant like P₂O₅[1].

Protocol C: Pre-Filled Reaction Vial Screening (Glovebox-Free Alternative)

Gloveboxes are not universally available in all organic synthesis laboratories. When optimizing reactions involving hygroscopic piperidinium salts (or converting them via ion exchange), pre-filled reaction vials offer a robust alternative[10].

Causality & Validation: By utilizing pre-weighed salts packaged under an inert atmosphere, the chemist bypasses the need to expose the bulk material to ambient air. The closed system is validated by maintaining a positive pressure of inert gas during solvent injection, ensuring zero atmospheric intrusion.

Step-by-Step Methodology:

  • Vial Selection: Procure or prepare reaction vials pre-filled with the required piperidinium salt and a magnetic stir bar, sealed with a PTFE-lined septum under an inert atmosphere[10].

  • Solvent Degassing: Degas the reaction solvent using the freeze-pump-thaw method on a Schlenk line (minimum 3 cycles) to remove dissolved oxygen and moisture[11].

  • Injection: Using a thoroughly oven-dried, inert-gas-purged syringe, pierce the septum of the reaction vial and inject the anhydrous solvent directly into the salt[10].

  • Ion Exchange (If applicable): If converting a PiperION AEM or salt to a different anionic form (e.g., Cl⁻ or SO₄²⁻), inject the corresponding anhydrous salt solution and stir at room temperature for 12-24 hours[12].

References

  • Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control | ACS Publications |[Link]

  • How do you handle hygroscopic salts? | HepatoChem |[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds | Wipf Group, University of Pittsburgh |[Link]

  • New Insights into the Hygroscopic Character of Ionic Liquids | PMC |[Link]

  • Impact of processing humidity on ionomer film structure and performance | OSTI |[Link]

  • Schlenk Line Safety and Procedures | UNM Chemistry Department |[Link]

  • Structure-transport relationships of poly(aryl piperidinium) anion-exchange membranes | Lawrence Berkeley National Laboratory |[Link]

  • WO2019068051A2 - Poly(aryl piperidinium)
  • WO2022049488A1 - Spray dried low hygroscopicity active powder compositions | Google P
  • The Schlenk Line Survival Guide | LibreTexts |[Link]

  • PiperION® Anion Exchange Membrane Handling | FuelCellStore |[Link]

Sources

Application Note: Synthesis of Fused Aza-Bicyclic Scaffolds via Robinson Annulation of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Robinson annulation is a cornerstone of synthetic organic chemistry, renowned for its efficacy in constructing six-membered rings.[1] This application note details a powerful variant, the aza-Robinson annulation, which utilizes piperidin-4-one derivatives to forge fused nitrogen-containing bicyclic systems. These scaffolds are of paramount importance, serving as core structures in a multitude of alkaloids and contemporary pharmaceutical agents.[2][3] We provide a comprehensive overview of the reaction mechanism, detailed step-by-step protocols for the synthesis, key optimization parameters, and troubleshooting insights. This guide is intended to equip researchers with the practical knowledge to leverage this methodology for the synthesis of novel aza-polycyclic compounds.

Introduction: Bridging Classic Reactivity with Modern Synthesis

First discovered by Sir Robert Robinson in 1935, the Robinson annulation is a tandem reaction sequence that masterfully combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring.[1][4] Its strategic importance is highlighted by its application in the total synthesis of complex natural products, including steroids and terpenes.[1][5][6]

The classical approach, however, primarily generates carbocyclic systems. In the pursuit of novel therapeutic agents, synthetic chemistry has increasingly focused on methodologies that provide access to nitrogen-containing heterocycles.[3][7] The aza-Robinson annulation represents a logical and powerful extension of the original reaction, employing nitrogenous substrates to build fused bicyclic amide and ketone frameworks.[8][9]

This note focuses on the use of piperidin-4-one derivatives as the nucleophilic component in this annulation. The piperidin-4-one moiety is a well-established pharmacophore present in numerous bioactive molecules, making it an attractive starting point for library synthesis and drug discovery programs.[2][10][11] By reacting a piperidin-4-one with a Michael acceptor, such as methyl vinyl ketone (MVK), and inducing subsequent cyclization, one can readily access functionalized octahydropyridinone or related bicyclic structures.

Note: The term "piperidin-4-one" is used throughout this document to refer to the neutral heterocyclic ketone, which can be deprotonated to form the requisite enolate for the initial Michael reaction. This is the chemically logical precursor for the described transformation.

The Reaction Mechanism: A Tale of Two Reactions

The elegance of the Robinson annulation lies in its sequential, one-pot potential. The overall transformation is a cascade of two fundamental, base-catalyzed reactions.[12][13]

  • Aza-Michael Addition: The process begins with the deprotonation of the piperidin-4-one at a carbon alpha to the carbonyl group, forming a nucleophilic enolate. This enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor) in a conjugate addition. This step forms a new carbon-carbon bond and generates a 1,5-dicarbonyl intermediate (or, more accurately in this case, a δ-keto-amide/amine derivative).[8][13]

  • Intramolecular Aldol-Type Condensation: Under the reaction conditions, the 1,5-dicarbonyl intermediate undergoes an intramolecular cyclization. An enolate is formed at another alpha-carbon, which then attacks the remaining carbonyl group, forming a six-membered ring.[4][12] This is typically followed by a dehydration (elimination of water) event, driven by heating, to yield the final, thermodynamically stable α,β-unsaturated bicyclic ketone.[13]

aza_robinson_mechanism cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Intramolecular Aldol Condensation start Piperidin-4-one Derivative enolate Enolate Formation (Base-catalyzed) start->enolate - H⁺ michael_adduct 1,5-Dicarbonyl Intermediate (δ-Keto-Amide Derivative) enolate->michael_adduct C-C Bond Formation michael_acceptor α,β-Unsaturated Ketone (e.g., MVK) michael_acceptor->michael_adduct C-C Bond Formation aldol_enolate Intramolecular Enolate Formation michael_adduct->aldol_enolate cyclization 6-endo-trig Cyclization aldol_enolate->cyclization bicyclic_alkoxide Bicyclic Alkoxide cyclization->bicyclic_alkoxide dehydration Dehydration (- H₂O) bicyclic_alkoxide->dehydration end_product Fused Aza-Bicyclic Product (α,β-Unsaturated Ketone) dehydration->end_product

Diagram 1: General mechanism of the aza-Robinson annulation.

Detailed Experimental Protocol

This protocol describes a representative two-step procedure for the aza-Robinson annulation, based on established methodologies for analogous cyclic imide systems.[8][9] Researchers should optimize conditions for their specific piperidin-4-one substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Benzyl-4-piperidone≥97%Standard SupplierSubstrate
Methyl Vinyl Ketone (MVK)≥99%, stabilizedStandard SupplierMichael Acceptor. Handle in fume hood.
Sodium Ethoxide (NaOEt)≥95%Standard SupplierBase for Michael addition. Handle under inert gas.
Trifluoroacetic Acid (TFA)Reagent GradeStandard SupplierPromoter for Aldol condensation. Corrosive.
Ethanol (EtOH), Anhydrous200 proofStandard SupplierSolvent
Dichloromethane (DCM)ACS GradeStandard SupplierSolvent
1,2-Dichloroethane (DCE)AnhydrousStandard SupplierSolvent for Aldol step.
Saturated aq. NaHCO₃N/ALab PreparedFor workup.
BrineN/ALab PreparedFor workup.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeStandard SupplierDrying agent.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Step-by-Step Procedure

experimental_workflow cluster_michael Part A: Aza-Michael Addition cluster_aldol Part B: Intramolecular Aldol Condensation prep 1. Prepare Piperidone Solution (N-Benzyl-4-piperidone in EtOH) add_base 2. Add Base (NaOEt at 0 °C) prep->add_base add_mvk 3. Add Michael Acceptor (MVK, dropwise at 0 °C) add_base->add_mvk react_michael 4. React (Warm to RT, stir 12-24h) add_mvk->react_michael quench_michael 5. Quench & Isolate (Add H₂O, Extract with DCM) react_michael->quench_michael prep_aldol 6. Prepare Adduct Solution (Isolated Michael Adduct in DCE) quench_michael->prep_aldol Crude Michael Adduct add_acid 7. Add Promoter (TFA, dropwise at RT) prep_aldol->add_acid react_aldol 8. React & Dehydrate (Heat to 80 °C, 4-12h) add_acid->react_aldol quench_aldol 9. Quench & Workup (Cool, add NaHCO₃, Extract) react_aldol->quench_aldol purify 10. Purify & Characterize (Silica Gel Chromatography) quench_aldol->purify

Diagram 2: High-level experimental workflow.

Part A: Aza-Michael Addition

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-benzyl-4-piperidone (1.0 equiv).

  • Dissolve the piperidone in anhydrous ethanol (to make a 0.2 M solution). Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium ethoxide (NaOEt, 0.1 equiv) to the solution. Stir for 15 minutes at 0 °C to allow for enolate formation. The solution may change color.

  • Slowly add methyl vinyl ketone (MVK, 1.2 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (DCM, 3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Michael adduct. This intermediate can be used directly in the next step or purified if necessary.

Part B: Intramolecular Aldol Condensation

  • Dissolve the crude Michael adduct from the previous step (1.0 equiv) in 1,2-dichloroethane (DCE, to make a 0.1 M solution) in a round-bottom flask.

  • To this solution, add trifluoroacetic acid (TFA, 1.0 - 2.0 equiv) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C. Stir vigorously for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aza-bicyclic product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Key Considerations and Optimization

The success of the aza-Robinson annulation depends on careful control of reaction parameters.

  • Choice of Base/Promoter: While NaOEt is effective for the Michael addition, other bases like LDA or KHMDS can be used for less reactive piperidones. The subsequent aldol condensation is often challenging; acid promoters like TfOH or TFA are frequently necessary to facilitate the cyclization and dehydration of the δ-keto-amide intermediate.[8][9]

  • Substrate Scope: Electron-donating or withdrawing groups on the piperidin-4-one nitrogen or ring can influence the nucleophilicity of the initial enolate. The Michael acceptor can also be varied from MVK to other enones like ethyl vinyl ketone or cyclic enones to generate more complex polycyclic systems.[8]

  • Solvent and Temperature: The Michael addition is typically performed at or below room temperature to control reactivity. The aldol condensation often requires heating to overcome the activation barrier for cyclization and to drive the dehydration step.[8]

  • Troubleshooting:

    • Low Michael Addition Yield: May be caused by MVK polymerization.[5] Ensure slow, cooled addition of MVK. Consider using a MVK surrogate. If the piperidone is sterically hindered, a stronger, non-nucleophilic base (e.g., LDA) may be required.

    • Failure of Aldol Cyclization: The Michael adduct may be stable. A stronger acid promoter (e.g., triflic acid) or higher temperatures may be needed. Ensure all water is removed from the adduct before this step.

    • Mixture of Products: Incomplete dehydration can lead to a mixture of the aldol addition product (bicyclic alcohol) and the final annulated product. Ensure sufficient heating time or a stronger acid catalyst to favor the dehydrated product.

Applications in Medicinal Chemistry

The fused aza-bicyclic cores synthesized via this methodology are prevalent in natural products and are considered "privileged scaffolds" in drug discovery. They provide a rigid, three-dimensional framework that can be functionalized to interact with biological targets. For example, the quinolizidine and indolizidine skeletons, accessible through related strategies, are found in numerous alkaloids with a wide range of biological activities.[8][9] The products of this reaction serve as versatile intermediates for the synthesis of novel analgesics, antivirals, and CNS-acting agents.[2][7]

Conclusion

The aza-Robinson annulation of piperidin-4-one derivatives is a robust and highly adaptable method for synthesizing valuable nitrogen-containing bicyclic systems. By understanding the two-stage mechanism and carefully optimizing reaction conditions, researchers can efficiently access complex molecular architectures from readily available starting materials. This powerful tool continues to be a mainstay in the synthetic chemist's arsenal for building the next generation of therapeutic agents.

References

  • Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

  • Pinto, A., et al. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. ACS Publications. [Link]

  • Wikipedia. (n.d.). Robinson annulation. [Link]

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]

  • Pinto, A., et al. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. National Center for Biotechnology Information (PMC). [Link]

  • The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. [Link]

  • Sviridov, S., et al. (n.d.). [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. [Link]

  • Kumar, K. A., et al. (2012). PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS. ResearchGate. [Link]

  • OpenStax. (2023). 23.12 The Robinson Annulation Reaction. [Link]

  • ResearchGate. (n.d.). Enantioselective Access to Robinson Annulation Products & to Michael Adducts Precursors: Where Do We Stand After 80 Years?. [Link]

  • Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1-methylpiperidinium-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Benzyl-1-methylpiperidinium-4-one is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its synthesis, typically achieved through the N-alkylation of 1-benzyl-4-piperidone or related precursors, can present challenges in achieving high yields and purity. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource to troubleshoot common issues and optimize the synthesis of this important piperidinium salt.

This document is structured to provide direct, actionable advice in a question-and-answer format, addressing specific problems that may be encountered during experimental work. Our goal is to equip you with the knowledge to not only solve immediate synthetic challenges but also to understand the underlying chemical principles for future process development.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of this compound. Each entry details the problem, its probable causes, and recommended solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the N-alkylation step of a piperidine precursor. The most common synthetic route involves the quaternization of a tertiary amine, such as 1-benzyl-4-piperidone, with a methylating agent.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Consider increasing the reaction time or temperature. A modest excess of the methylating agent (e.g., 1.1-1.5 equivalents) can also drive the reaction to completion.[2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of elimination products, especially if the reaction is heated for extended periods in the presence of a strong base.

    • Solution: Employ milder reaction conditions. If using a strong base, consider switching to a weaker, non-nucleophilic base like potassium carbonate or N,N-diisopropylethylamine (Hünig's base).[2]

  • Suboptimal Solvent: The choice of solvent can greatly influence the reaction rate and yield. Polar aprotic solvents are generally preferred for N-alkylation reactions as they can stabilize the transition state.

    • Solution: Solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often effective for this type of transformation.[2] Acetone can also be a suitable solvent, particularly when using methyl iodide.[3]

  • Poor Quality Starting Materials: Impurities in the starting materials, such as 1-benzyl-4-piperidone or the methylating agent, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. 1-Benzyl-4-piperidone can be synthesized from benzylamine and methyl acrylate, followed by purification.[4][5] Methylating agents like methyl iodide should be freshly distilled or obtained from a reliable commercial source.

ParameterRecommendationRationale
Methylating Agent Methyl iodide (MeI) or Methyl bromide (MeBr)Highly reactive alkylating agents for quaternization.
Solvent Acetonitrile, Acetone, or DMFPolar aprotic solvents facilitate SN2 reactions.[2][3]
Base (if applicable) Potassium Carbonate (K2CO3)A mild base to neutralize any acid formed.[2]
Temperature Room temperature to gentle heating (e.g., 50-60 °C)Balances reaction rate with minimizing side reactions.
Stoichiometry 1.1 - 1.5 eq. of methylating agentA slight excess can drive the reaction to completion.[2]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I prevent their formation?

A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. Identifying these impurities is key to optimizing your reaction conditions.

Common Impurities and Prevention Strategies:

  • Unreacted Starting Material (1-benzyl-4-piperidone): This is often the most common impurity, especially in cases of incomplete reactions.

    • Prevention: As discussed in Q1, ensure sufficient reaction time, appropriate temperature, and a slight excess of the methylating agent.

  • Over-alkylation Products (if starting from a primary or secondary amine): While the target molecule is a quaternary ammonium salt, if the synthesis starts from a precursor that is not fully benzylated, a mixture of N-methylated and N-benzylated products can result.

    • Prevention: Ensure the complete conversion of the starting amine to 1-benzyl-4-piperidone before proceeding with the methylation step.

  • Elimination Products: Under harsh basic conditions or elevated temperatures, elimination reactions can occur, leading to the formation of unsaturated piperidine derivatives.

    • Prevention: Use milder bases and avoid excessive heating.

  • Products of N-debenzylation: In some cases, particularly if using catalytic transfer hydrogenation conditions with a palladium catalyst, the benzyl group can be cleaved.

    • Prevention: Avoid conditions known to cause N-debenzylation, such as catalytic hydrogenation, when the benzyl group is intended to remain in the final product.

Troubleshooting Flowchart for Impurity Identification

TLC Multiple Spots on TLC Start Unreacted Starting Material? TLC->Start Side_Products Side Reaction Products? TLC->Side_Products Solution1 Increase reaction time/temp Add excess methylating agent Start->Solution1 Overalkylation Over-alkylation? Side_Products->Overalkylation Elimination Elimination Products? Side_Products->Elimination Debenzylation N-debenzylation Products? Side_Products->Debenzylation Solution2 Ensure complete benzylation of precursor Overalkylation->Solution2 Solution3 Use milder base Avoid high temperatures Elimination->Solution3 Solution4 Avoid catalytic hydrogenation conditions Debenzylation->Solution4

Caption: A flowchart to diagnose and address common impurities.

Q3: The purification of the final product is proving difficult. What are the recommended purification methods?

A3: As a quaternary ammonium salt, this compound is ionic and generally has low solubility in nonpolar organic solvents. This property can be leveraged for its purification.

Purification Strategies:

  • Crystallization/Precipitation: This is often the most effective method for purifying quaternary ammonium salts.

    • Procedure: After the reaction is complete, the product may precipitate directly from the reaction mixture. If not, the reaction solvent can be concentrated under reduced pressure, and a less polar solvent (e.g., diethyl ether, ethyl acetate) can be added to induce precipitation. The resulting solid can then be collected by filtration and washed with a non-polar solvent to remove organic impurities.[3]

  • Column Chromatography: While less common for ionic compounds, silica gel chromatography can be used if necessary.

    • Eluent System: A polar eluent system will be required. A mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of a modifier like triethylamine or ammonium hydroxide can be effective.

  • Aqueous Wash: If the product is contaminated with water-soluble impurities, it can be dissolved in a minimal amount of water and washed with a non-polar organic solvent to extract non-polar impurities. The aqueous layer containing the product can then be concentrated.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most direct and common method is the N-methylation of 1-benzyl-4-piperidone using a methylating agent such as methyl iodide or methyl bromide in a suitable polar aprotic solvent like acetone or acetonitrile.[3]

Can I use a different methylating agent, such as dimethyl sulfate?

While dimethyl sulfate is a potent methylating agent, it is also highly toxic and requires special handling precautions. Methyl iodide and methyl bromide are generally preferred for laboratory-scale synthesis due to their high reactivity and comparative ease of handling.

Is a base always necessary for the N-methylation step?

A base is not strictly necessary for the quaternization of a tertiary amine like 1-benzyl-4-piperidone. However, if the starting material is a salt (e.g., 1-benzyl-4-piperidone hydrochloride), a base will be required to neutralize the acid and free the amine for reaction. In other cases, a mild, non-nucleophilic base can be added to scavenge any acid that may be generated during the reaction, which can help to prevent side reactions.[2]

How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound. Key signals to look for in the ¹H NMR spectrum include the singlet for the N-methyl group and the signals corresponding to the benzyl and piperidine ring protons.[3]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the cation.

  • Melting Point: A sharp melting point is a good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis of this compound Iodide

This protocol describes the N-methylation of 1-benzyl-4-piperidone using methyl iodide.

Materials:

  • 1-Benzyl-4-piperidone

  • Methyl iodide

  • Acetone

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 eq.) in acetone (approximately 10 mL per gram of piperidone).

  • To this solution, add methyl iodide (1.2 eq.) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC. The product will often precipitate out of the solution as a white solid.

  • Once the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether (2-3 times) to remove any unreacted starting materials and other organic impurities.

  • Dry the product under vacuum to obtain 1-benzyl-1-methyl-4-oxopiperidinium iodide.[3]

Reaction Scheme

1-Benzyl-4-piperidone 1-Benzyl-4-piperidone 1-Benzyl-1-methyl-4-oxopiperidinium iodide 1-Benzyl-1-methyl-4-oxopiperidinium iodide 1-Benzyl-4-piperidone->1-Benzyl-1-methyl-4-oxopiperidinium iodide  + CH3I  Acetone, RT

Caption: N-methylation of 1-benzyl-4-piperidone.

Protocol 2: Synthesis of 1-Benzyl-4-piperidone from Benzylamine and Methyl Acrylate

This protocol provides a method for synthesizing the precursor, 1-benzyl-4-piperidone.

Materials:

  • Benzylamine

  • Methyl acrylate

  • Anhydrous toluene

  • Sodium metal

  • Anhydrous methanol

  • Hydrochloric acid (25%)

  • Sodium hydroxide solution (35%)

  • Ethyl acetate

Procedure:

  • Michael Addition: Slowly add methyl acrylate to a solution of benzylamine to form N,N-bis(β-propionate methyl ester)benzylamine.

  • Dieckmann Condensation: In a dry three-necked flask, add anhydrous toluene and sodium metal. Heat to reflux and add a catalytic amount of anhydrous methanol. Slowly add the product from the Michael addition. Continue to reflux for several hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and extract with 25% hydrochloric acid. Reflux the acidic aqueous layer for several hours.

  • Work-up: Cool the reaction mixture and neutralize with 35% sodium hydroxide solution to a pH of approximately 8.5. Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Purification: Recover the ethyl acetate by distillation and purify the crude product by vacuum distillation to obtain 1-benzyl-4-piperidone as a light yellow oil.[5]

References

  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Googleapis.com.
  • 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis. ChemicalBook.
  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]

  • Study on the Synthesis of 1-Benzyl-4-piperidone. Semantic Scholar. [Link]

  • Preparation method of N-benzyl-4-piperidone.
  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. [Link]

  • Synthesis of 1-benzyl-3-methyl-4-piperidone. PrepChem.com. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Bath. [Link]

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. NIH. [Link]

  • Supplementary Information for: - Rsc.org. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. [Link]

  • Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

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Removing unreacted methyl iodide from piperidinium salt products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and researchers engaged in the synthesis of piperidinium salts. This guide provides in-depth, field-proven answers and troubleshooting protocols for a common challenge in quaternary ammonium salt synthesis: the removal of unreacted methyl iodide. Ensuring the complete removal of this reagent is critical not only for product purity but also for the safety, reliability, and regulatory compliance of subsequent applications, particularly in drug development, where methyl iodide is considered a potential genotoxic impurity (PGI).[1][2]

This document is structured to provide immediate, practical solutions. We will begin with frequently asked questions to build a foundational understanding, followed by a detailed troubleshooting guide for specific experimental issues.

Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted methyl iodide so critical?

A: There are three primary drivers for removing residual methyl iodide:

  • Toxicity and Safety: Methyl iodide is a potent methylating agent and is recognized as a toxic and potentially carcinogenic substance.[1][3] Its high volatility (Boiling Point: 42.5°C) presents an inhalation risk for laboratory personnel.[4]

  • Product Purity and Stability: For applications in materials science or as ionic liquids, residual methyl iodide can act as an impurity that alters the physicochemical properties (e.g., viscosity, conductivity, thermal stability) of the final product. Furthermore, its reactivity can lead to unwanted side reactions over time, degrading the product.

  • Downstream Applications & Regulatory Concerns: In pharmaceutical synthesis, unreacted methyl iodide can interfere with subsequent chemical steps. As a PGI, regulatory bodies mandate strict limits on its presence in final active pharmaceutical ingredients (APIs).[2]

Q2: What are the principal methods for removing methyl iodide from my piperidinium salt product?

A: The choice of method depends primarily on the physical state of your piperidinium salt (i.e., a solid or an oil/liquid). The main strategies are:

  • For Crystalline Solids:

    • Solvent Washing/Trituration: Suspending the solid product in a solvent that dissolves methyl iodide but not the ionic salt.

    • Recrystallization: A highly effective method for achieving high purity by dissolving the salt in a minimal amount of a suitable hot solvent and allowing it to crystallize upon cooling, leaving impurities in the mother liquor.

  • For Oils or Room-Temperature Ionic Liquids (RTILs):

    • Liquid-Liquid Extraction: Washing the ionic liquid with an immiscible, non-polar solvent.

    • High-Vacuum Drying: Utilizing methyl iodide's volatility to remove it under reduced pressure, often with gentle heating.

  • Pre-Purification Step (For Both Solids and Oils):

    • Chemical Quenching: Destroying excess methyl iodide in the reaction mixture before workup by reacting it with a nucleophile.[5][6]

The following workflow diagram provides a decision-making framework for selecting the appropriate purification strategy.

G cluster_start cluster_state cluster_solid cluster_oil cluster_end start Post-Reaction Mixture product_state Is the piperidinium salt a solid or an oil? start->product_state solid_wash Solvent Washing / Trituration product_state->solid_wash Solid oil_wash Liquid-Liquid Extraction product_state->oil_wash Oil / Liquid recrystallize Recrystallization for High Purity solid_wash->recrystallize Further Purification Needed purity_check Purity Analysis (NMR, GC) solid_wash->purity_check recrystallize->purity_check vacuum_dry High-Vacuum Drying oil_wash->vacuum_dry vacuum_dry->purity_check

Caption: Workflow for selecting a purification method.

Q3: How do I select the best solvent for washing or recrystallization?

A: The guiding principle is "like dissolves like." Your product, a piperidinium salt, is highly polar and ionic. Methyl iodide, while containing a polar C-I bond, behaves largely as a non-polar molecule. Therefore, you need a solvent with low polarity.

For Washing/Trituration: The ideal solvent will readily dissolve methyl iodide while being a very poor solvent for your piperidinium salt. This maximizes the removal of the impurity with minimal loss of your product.

For Recrystallization: You need a solvent system where your salt is sparingly soluble at room temperature but highly soluble when hot. This often involves a binary system, such as ethanol/diethyl ether.[7]

The table below summarizes key properties of common solvents used for these purposes.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Methyl Iodide SolubilityPiperidinium Salt SolubilitySuitability
Diethyl Ether 34.64.3High[3][8][9]Very LowExcellent for washing solids
Ethyl Acetate 77.16.0High[10]Very LowExcellent for washing solids[11][12]
n-Hexane 68.01.9HighInsolubleGood for washing oils/RTILs[13]
Acetone 56.021.0Miscible[4]Often SolubleGood reaction solvent, but poor washing solvent[12][14]
Ethanol 78.424.6Miscible[3][8][9]HighGood component for recrystallization solvent systems
Q4: How can I confirm that all the methyl iodide has been removed?

A: A combination of techniques is recommended for complete characterization:

  • ¹H NMR Spectroscopy: This is the most common and immediate method. The methyl group of methyl iodide gives a characteristic singlet at approximately 2.16 ppm in CDCl₃. The absence of this peak is a strong indicator of purity.

  • Gas Chromatography (GC): For quantitative analysis of trace amounts, especially in a drug development context, GC is the gold standard. Using a sensitive detector like an Electron Capture Detector (ECD) or a mass spectrometer (MS), you can achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) range.[1][2]

Troubleshooting Guide
Problem 1: My product is a solid, but ¹H NMR analysis still shows a methyl iodide peak after filtering.
  • Probable Cause: The solid product has trapped residual methyl iodide within its crystalline lattice or on its surface. Simple filtration is insufficient.

  • Solution A: Rigorous Solvent Washing (Trituration) This protocol is designed to wash the surface and break down the solid to release trapped solvent and impurities.

    Protocol: Trituration of Piperidinium Salt

    • Preparation: Place the crude, filtered solid into a clean round-bottom flask equipped with a magnetic stir bar.

    • Solvent Addition: Add a sufficient volume of a cold, non-polar solvent (e.g., diethyl ether or ethyl acetate) to fully suspend the solid, creating a mobile slurry. A typical ratio is 5-10 mL of solvent per gram of product.

    • Stirring: Stir the slurry vigorously at room temperature for 15-30 minutes. The stirring action helps break apart agglomerates of the solid, exposing more surface area to the solvent.

    • Filtration: Collect the solid by vacuum filtration, washing the filter cake with a small amount of fresh, cold solvent.

    • Drying: Dry the solid under high vacuum to remove any residual washing solvent.

    • Verification: Re-analyze the product by ¹H NMR. Repeat the washing cycle if necessary.

  • Solution B: Recrystallization If washing is insufficient, recrystallization is the definitive method for purifying crystalline solids.

    Protocol: Recrystallization using an Alcohol/Ether System

    • Dissolution: In a clean Erlenmeyer flask, dissolve the crude piperidinium salt in the minimum amount of a hot polar solvent (e.g., ethanol or isopropanol). Heat the mixture gently on a hot plate with stirring until all the solid dissolves.

    • Precipitation: While the solution is still warm, slowly add a non-polar "anti-solvent" (e.g., diethyl ether or ethyl acetate) dropwise with swirling until the solution becomes faintly and persistently cloudy.[7]

    • Crystallization: Add a few more drops of the polar solvent until the solution becomes clear again. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.

    • Analysis: Analyze the crystals and the mother liquor by ¹H NMR to confirm the purity of the product and assess the efficiency of the purification.

Problem 2: My piperidinium product is an oil (RTIL), and it is difficult to separate from the reaction solvent and residual methyl iodide.
  • Probable Cause: The product is not crystalline at room temperature, making solid-handling techniques like filtration and recrystallization impossible.

  • Solution: Liquid-Liquid Extraction and High-Vacuum Drying This method leverages the immiscibility of the polar ionic liquid with non-polar organic solvents.

    Protocol: Purification of a Piperidinium Ionic Liquid

    • Solvent Removal: If the reaction was performed in a solvent (e.g., acetone, acetonitrile), remove the bulk of it using a rotary evaporator.

    • Extraction Setup: Transfer the resulting crude oil to a separatory funnel. Add a volume of deionized water or a polar solvent if your ionic liquid is hydrophobic, or use it neat if it is hydrophilic and your washing solvent is sufficiently non-polar.

    • Washing: Add an equal volume of a non-polar, immiscible solvent like n-hexane or diethyl ether.[13] Stopper the funnel and shake vigorously, ensuring to vent frequently to release pressure.

    • Separation: Allow the layers to separate fully. The denser ionic liquid will typically be the bottom layer, while the organic solvent containing methyl iodide will be the top layer. Drain the ionic liquid layer into a clean flask.

    • Repeat: Repeat the washing process (steps 3-4) at least two more times with fresh portions of the non-polar solvent to ensure complete removal.

    • Drying: Transfer the washed ionic liquid to a round-bottom flask. Place it on a high-vacuum line (Schlenk line) and dry at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual water and volatile organics, including the last traces of methyl iodide.[11][15] The process is complete when the product reaches a constant weight.

Problem 3: My final product has a persistent yellow, brown, or purple color.
  • Probable Cause: This coloration is almost always due to the presence of elemental iodine (I₂), which forms from the light- or heat-induced decomposition of methyl iodide.[1][9]

  • Solution: Reductive Wash A wash with a mild reducing agent will convert the colored I₂ into colorless iodide ions (I⁻).

    Protocol: Decolorization of Piperidinium Salt

    • Dissolution: Dissolve the colored product in a suitable solvent (e.g., water for hydrophilic salts, or dichloromethane for hydrophobic salts).

    • Reductive Wash: In a separatory funnel, wash the solution with a dilute (5% w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃). The colored organic or aqueous layer should become colorless. Repeat if necessary.

    • Water Wash: Wash the solution with deionized water to remove any remaining inorganic salts.

    • Drying and Isolation: Dry the organic solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. If the product was in an aqueous solution, remove the water via lyophilization or high-vacuum drying. Scientist's Note: To prevent this issue, conduct the reaction and purification steps with protection from direct light.[9]

References
  • Methyl iodide - Solubility of Things. (n.d.). Google Cloud.
  • Methyl Iodide ( Iodomethane ) - SYNTHETIKA. (n.d.). Synthetika.
  • Methyl Iodide Is an Important Chemical Reagent and Intermediate. (2025, March 21). Stanford Chemicals.
  • Methyl iodide - Sciencemadness Wiki. (2025, August 28). Sciencemadness.
  • CAS 74-88-4: Methyl iodide - CymitQuimica. (n.d.). CymitQuimica.
  • Nanoscale organization in piperidinium-based room temperature ionic liquids. (2009, April 30). AIP Publishing.
  • Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. (2023, March 6). ACS Publications.
  • Novel piperidinium-based ionic liquid as electrolyte additive for high voltage lithium-ion batteries. (2021, April 22). RSC Publishing.
  • Synthesis and Properties of Pyrrolidinium and Piperidinium Bis(trifluoromethanesulfonyl)imide Ionic Liquids with Allyl Substituents. (2025, August 9). ResearchGate.
  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (n.d.). PMC.
  • A purification method of ionic liquids to obtain their high purity. (n.d.). Google Patents.
  • Synthesis of Pyridinium Amphiphiles Used for Transfection and Some Characteristics of Amphiphile/DNA Complex Formation. (n.d.). CORE.
  • Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones. (n.d.). SciSpace.
  • Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. (n.d.). Canadian Journal of Chemistry.
  • Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. (n.d.). University College Dublin.
  • Process for preparing methyl pyridinium 2 aldoxime chloride. (n.d.). Google Patents.
  • Synthesis and Characterization of Some Transition Metals Complex Salts of Pyridinium Iodide Ionic Liquids. (2021, May 24). DergiPark.
  • How can I react methyl iodide with triethylamine and isolate the product with high purity? (2013, December 21). ResearchGate.
  • Trialkylammonium salt degradation: implications for methylation and cross-coupling. (n.d.). PMC.
  • How can we remove the ionic liquids (IL) from the final product? (2013, June 21). ResearchGate.
  • Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. (2010, September 8). ACS Publications.
  • how to destroy excess iodomethane in reaction mixture? (2015, June 6). Chemistry Stack Exchange.
  • methyl iodide - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • What is the best way to remove Iodine(impurity) from Ionic Liquid? (2022, May 26). ResearchGate.
  • 1-methyl-2-pyridone - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Method of preparing quaternary ammonium salt using methyl iodide... (n.d.). Google Patents.
  • Method for recovering methyl iodide from iodine-containing residual liquid. (2020, November 3). Google Patents.
  • Quantitative determination of a trace level of carcinogenic agent methyl iodide in naratriptan hydrochloride by GC. (2007, July 27). TSI Journals.
  • (PDF) Determination of residual methyl iodide in tedizolid phosphate and alogliptin benzoate by static headspace gas chromatography with electron capture detection. (2019, August 8). ResearchGate.
  • Decomposing methyl iodide. (2023, June 12). Sciencemadness Discussion Board.

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Technical Support Center: Crystallization of 1-Benzyl-1-methylpiperidinium-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 1-Benzyl-1-methylpiperidinium-4-one. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common crystallization challenges. As a quaternary ammonium salt, this compound presents unique solubility characteristics that require specific strategies for achieving high purity and desired crystal form.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound "oiled out" as a viscous liquid instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form you are trying to crystallize, or when the concentration of the solute is too high for the given solvent system.

The Science Behind the Problem: Oiling out is a liquid-liquid phase separation that precedes crystallization. For ionic compounds like this compound, this can be exacerbated by high solubility in polar solvents. The resulting oil is an amorphous, supercooled liquid that is often difficult to solidify and tends to trap impurities.[1]

Step-by-Step Solutions:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add more of the "good" solvent (e.g., methanol, water) to decrease the overall concentration.[2] This lowers the supersaturation level, giving the molecules more time and space to orient into an ordered crystal lattice upon cooling.

  • Lower the Crystallization Temperature: If using an anti-solvent, ensure the initial solution is at room temperature or slightly below before adding the anti-solvent. This reduces the likelihood of the separation occurring above the compound's melting point.

  • Change the Solvent System: The chosen solvent system may be too effective. Switch to a solvent in which the compound has lower solubility at elevated temperatures. Alternatively, use a different anti-solvent that induces crystallization more effectively.

  • Introduce a Seed Crystal: If you have a small amount of solid material, add a single, pure crystal to the supersaturated solution.[3] This provides a template for crystal growth, bypassing the kinetic barrier for nucleation and preventing oil formation.

G start Compound 'Oiled Out' reheat Re-heat to Re-dissolve Oil start->reheat decision Was concentration too high? reheat->decision add_solvent Add 10-20% more 'good' solvent decision->add_solvent Yes change_solvent Select a less effective solvent system decision->change_solvent No cool_slowly Cool slowly to induce crystallization add_solvent->cool_slowly change_solvent->cool_slowly seed Introduce a seed crystal if available cool_slowly->seed Optional success Crystals Form cool_slowly->success seed->success

Caption: Troubleshooting workflow for "oiling out" issues.

Q2: The crystallization happened too quickly, resulting in a fine powder ("crashing out"). How can I obtain larger, purer crystals?

Answer: Rapid crystallization, or "crashing out," occurs when the solution becomes supersaturated too quickly. This leads to massive, uncontrolled nucleation, resulting in very small crystals that can trap solvent and impurities.[2]

The Science Behind the Problem: Crystal formation is a balance between nucleation (the formation of new crystal seeds) and growth (the addition of molecules to existing crystals).[1] Ideal crystallization favors growth over nucleation. Rapid cooling or adding an anti-solvent too quickly dramatically increases supersaturation, causing nucleation to dominate and preventing the formation of large, well-ordered crystals.

Step-by-Step Solutions:

  • Slow Down the Cooling Rate: After dissolving your compound in a hot solvent, allow it to cool to room temperature on the benchtop, insulated with glass wool or a towel. Avoid placing it directly in an ice bath until crystal formation is well underway or has ceased at room temperature.[4]

  • Use More Solvent: Re-dissolve the material and add a small amount of additional solvent (5-10% more). This slightly increases solubility and requires a lower temperature to be reached before crystallization begins, slowing the process.[2]

  • Control Anti-Solvent Addition: When using an anti-solvent, add it dropwise with vigorous stirring to the solution of your compound. Stop adding when you observe persistent turbidity (cloudiness), and then allow the solution to stand. This controlled approach maintains a state of slight supersaturation ideal for crystal growth.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

Answer: Failure to crystallize indicates that the solution has not reached a sufficient level of supersaturation. This means the compound is too soluble in the chosen solvent system at that temperature.

The Science Behind the Problem: Crystallization is a thermodynamically driven process that requires the system to move from a soluble state to a less soluble, solid state. If the compound's concentration remains below its solubility limit even at low temperatures, no driving force exists for it to precipitate.[1]

Step-by-Step Solutions:

  • Induce Nucleation by Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.

  • Introduce a Seed Crystal: Adding a pure seed crystal is the most reliable method to initiate crystallization in a stubborn solution.[3]

  • Reduce Solvent Volume: If scratching and seeding fail, you can slowly evaporate some of the solvent using a gentle stream of nitrogen or by leaving the container partially open in a fume hood. This will increase the concentration until it reaches the saturation point.

  • Add an Anti-Solvent: If you are not already using one, slowly add a miscible anti-solvent in which your compound is insoluble. (See Table 1 for suggestions).

Q4: The crystal morphology is inconsistent between batches (e.g., needles vs. plates). Why is this happening and how can I control it?

Answer: Inconsistent crystal habit (morphology) is often a sign of uncontrolled polymorphism or variations in crystallization conditions such as cooling rate, solvent environment, or impurity levels.[5]

The Science Behind the Problem: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[6] Each polymorph can have different physical properties, including crystal shape, solubility, and stability. Even minor changes in the crystallization process can favor the formation of one polymorph over another, leading to batch-to-batch inconsistency. This is a critical parameter to control in pharmaceutical development.[7]

Step-by-Step Solutions:

  • Standardize the Protocol: Ensure that solvent ratios, temperatures, cooling rates, and stirring speeds are identical for every batch. A robust crystallization process should be reproducible.[8]

  • Control Impurity Profile: Impurities can act as habit modifiers, promoting or inhibiting growth on specific crystal faces. Ensure the purity of the starting material is consistent.

  • Implement Seeding: Seeding the crystallization with a specific, well-characterized polymorph is the most effective way to ensure that the same crystal form is produced in every batch.

  • Conduct a Polymorph Screen: A systematic study using various solvents and crystallization conditions can help identify different polymorphic forms and the conditions under which each is stable.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound?

As a quaternary ammonium salt, this compound is highly polar and likely soluble in polar protic solvents. The neutral precursor, 1-Benzyl-4-piperidone, is soluble in water (12 g/100mL at 20°C).[9] The methylated salt will be even more so. Therefore, single-solvent crystallization from water or methanol is unlikely to be effective due to high solubility. An anti-solvent approach is strongly recommended.

Solvent ClassExamplesRoleRationale
Good Solvents Methanol, Ethanol, WaterDissolving SolventThe high polarity of these solvents effectively solvates the piperidinium cation and its counter-ion.
Anti-Solvents Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Precipitating AgentThese less polar solvents cannot effectively solvate the ionic compound, reducing its solubility and inducing crystallization.
Common Mixtures Methanol/Acetone, Methanol/Ethyl Acetate, Ethanol/THFOptimized SystemProvides a balance of solubility and insolubility, allowing for fine control over the crystallization process.
Q2: How does the counter-ion (e.g., bromide, chloride, iodide) affect crystallization?

The counter-ion plays a significant role in the crystal lattice energy and, consequently, the compound's solubility and crystallization behavior. Different counter-ions can lead to different crystal packing arrangements and may even result in the formation of distinct polymorphs or solvates. If you are experiencing persistent issues, synthesizing the salt with a different counter-ion (e.g., via ion exchange) may yield a form with more favorable crystallization properties.

Q3: How pure does my crude material need to be before attempting crystallization?

A minimum purity of 80-90% is recommended before attempting to grow high-quality crystals.[10] Significant amounts of impurities can inhibit nucleation, get incorporated into the crystal lattice, or cause the compound to oil out.[6] If your crude material is an oil or contains many impurities, it is best to purify it first using a technique like silica gel column chromatography.

Part 3: Key Experimental Protocols

Protocol 1: Anti-Solvent Crystallization (Primary Recommended Method)

This method is ideal for highly soluble compounds like this compound.

Methodology:

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., methanol) at room temperature. Stir until all solid material is dissolved.

  • Filtration (Optional): If the solution contains insoluble impurities, filter it through a small plug of cotton or a syringe filter into a clean crystallization vessel.

  • Anti-Solvent Addition: While stirring the solution at room temperature, add a suitable "anti-solvent" (e.g., acetone or ethyl acetate) dropwise using a pipette or burette.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). If it becomes too cloudy, add a drop or two of the "good" solvent to clarify it.

  • Crystal Growth: Cover the vessel and allow it to stand undisturbed at room temperature. Crystal growth should occur over a period of 30 minutes to several hours.

  • Cooling: Once crystal growth at room temperature has ceased, place the vessel in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air-dry completely.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve compound in minimum 'good' solvent filter 2. Filter to remove insoluble impurities dissolve->filter add_anti 3. Add anti-solvent dropwise until turbid filter->add_anti grow 4. Allow crystals to grow at room temperature add_anti->grow cool 5. Cool in ice bath to maximize yield grow->cool vac_filter 6. Collect crystals via vacuum filtration cool->vac_filter wash 7. Wash with cold anti-solvent vac_filter->wash dry 8. Dry crystals wash->dry

Caption: Workflow for the anti-solvent crystallization protocol.

References

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Thermo Scientific Alfa Aesar. 1-Benzyl-4-piperidone, 98+%.
  • PrepChem.com. Synthesis of 1-benzyl-3-methyl-4-piperidone.
  • National Institutes of Health (NIH). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • University of Geneva. Guide for crystallization.
  • ACS Publications. (2011, February 22). Pharmaceutical Crystallization. Crystal Growth & Design.
  • PharmaBlock. Crystallization Process R&D in Pharmaceutical Development.
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • Organic Chemistry. Recrystallization Lab Report Organic Chemistry.
  • PMC. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds. John Wiley & Sons, Inc.
  • PrepChem.com. Synthesis of 1-benzyl-4-piperidone.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • BOC Sciences. (2024, September 18). 1-Benzyl-4-piperidone: Applications in Medicinal Chemistry and its Preparation Methods.
  • Wired Chemist. Recrystallization.
  • Cayman Chemical. N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride).
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Research Square. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Wikipedia. Recrystallization (chemistry).
  • MDPI. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
  • MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • ChemBK. (2024, April 9). 1-Benzyl-4-piperidone.
  • PubChem. 1-Benzyl-4-methylpiperidine.
  • Sigma-Aldrich. 1-BENZYL-1-METHYL-4-OXO-PIPERIDINIUM, BROMIDE AldrichCPR.
  • PubChem. 1-Benzyl-4-methylpiperidin-3-one.
  • ResearchGate. (2008). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one.
  • RSC Publishing. Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core.
  • Sigma-Aldrich. 1-Benzyl-3-methylpiperidin-4-one.
  • Google Patents. (2005, January 15). Preparation method of N-benzyl-4-piperidone.
  • Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

Sources

Minimizing side reactions during the quaternization of N-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with the quaternization of N-benzyl-4-piperidone (also known as 1-benzyl-4-piperidone). This process involves the reaction of the tertiary amine with an alkylating agent (typically methyl iodide or benzyl bromide) to form a quaternary ammonium salt.

Technical Scope:

  • Target Reaction: Nucleophilic attack of the piperidine nitrogen lone pair on an electrophile (N-alkylation).

  • Primary Side Reactions: O-alkylation (enol ether formation), Aldol condensation (dimerization), and C-alkylation (alpha-methylation).

Part 1: Critical Control Points & Mechanism

Executive Summary: The quaternization of N-benzyl-4-piperidone is kinetically favored at the nitrogen. However, the presence of the carbonyl group at the 4-position introduces thermodynamic traps.[1] The ketone activates the alpha-protons (


), making the molecule susceptible to self-condensation (Aldol) and C-alkylation if bases are present.[1] Furthermore, the carbonyl oxygen is a competing nucleophile (O-alkylation), particularly with "hard" electrophiles.[1]
Reaction Pathway Analysis

The following diagram illustrates the competing pathways. Your objective is to maximize the Blue Path while suppressing the Red Paths .

QuaternizationPathways Start N-Benzyl-4-Piperidone Prod_N N-Quaternary Salt (Target Product) Start->Prod_N Kinetic Control (Soft Electrophile, No Base) Prod_O Enol Ether (O-Alkylation) Start->Prod_O Hard Electrophile (e.g., MeOTf) Prod_Aldol Aldol Dimer (Self-Condensation) Start->Prod_Aldol Trace Base / Heat (Thermodynamic) Prod_C Alpha-Alkylated (C-Alkylation) Start->Prod_C Strong Base (Enolate formation) Reagent Alkylating Agent (e.g., MeI, BnBr) Reagent->Start

Caption: Reaction landscape for N-benzyl-4-piperidone. N-alkylation is favored under neutral, kinetic conditions.[1]

Part 2: Troubleshooting Guide (Q&A)

Category 1: Purity & Side Products[1]

Q1: My reaction mixture is turning from pale yellow to deep orange/red. What is happening? Diagnosis: This is the hallmark of Aldol Condensation .[1] Mechanism: The ketone functionality in N-benzyl-4-piperidone has acidic alpha-protons.[1] Even trace amounts of base (impurities in the amine or basicity of the glass surface) can catalyze the formation of an enolate, which attacks another ketone molecule.[1] The resulting conjugated enone system is often colored.[1] Solution:

  • Acid Wash: Pre-treat the starting material (N-benzyl-4-piperidone) to remove basic impurities.

  • Avoid Basic Scavengers: Do not use bases like

    
     or amines to scavenge acid; quaternization does not produce acid (unlike acylation).
    
  • Temperature Control: Keep the reaction below 40°C. Aldol condensation has a higher activation energy than N-alkylation.

Q2: I observe significant O-alkylation (enol ether formation) in my NMR. How do I prevent this? Diagnosis: You are likely using a "hard" alkylating agent or a highly polar, protic solvent. Mechanism: According to HSAB (Hard and Soft Acids and Bases) theory, the Nitrogen is a "soft" nucleophile, and the Oxygen (in the enolate form) is "hard".[1] Solution:

  • Reagent Selection: Use Methyl Iodide (MeI) or Benzyl Bromide (softer electrophiles). Avoid Methyl Triflate (MeOTf) or Meerwein salts, which favor O-alkylation.

  • Solvent Switch: Switch from polar aprotic solvents (like DMF/DMSO) to Acetone or Acetonitrile . Non-polar solvents favor the transition state where charge is developed (N-alkylation) less than solvents that solvate ions well, but acetone is often the "sweet spot" where the product precipitates out, driving the equilibrium.[1]

Category 2: Isolation & Yield[1][2]

Q3: The product is "oiling out" as a gum instead of precipitating as a solid. How do I crystallize it? Diagnosis: Solvent polarity mismatch or presence of residual solvent in the crystal lattice. Solution:

  • Trituration: Decant the supernatant.[1] Add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) and scratch the flask vigorously with a glass rod.

  • Solvent System: If running in Acetone, add Et2O dropwise until turbidity persists, then cool to -20°C.

  • Drying: Quaternary salts are extremely hygroscopic. "Gums" are often just wet salts. Dry under high vacuum (

    
     mbar) for 24 hours.
    

Q4: Can I use heat to speed up the reaction? Recommendation: No. Reasoning: Heating N-benzyl-4-piperidone quaternary salts can trigger a Hofmann Elimination (retro-Michael type fragmentation), especially if any basicity exists.[1] This opens the piperidone ring, destroying your scaffold.[1] Maintain temperatures between 0°C and 25°C.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of N-benzyl-N-methyl-4-oxo-piperidinium iodide (Model Quaternization).

Materials Table
ReagentEquiv.RoleCritical Spec
N-Benzyl-4-piperidone 1.0SubstrateFree base, >98% purity (GC)
Methyl Iodide (MeI) 1.1 - 1.2Electrophile"Soft" alkylating agent. CAUTION: Neurotoxin
Acetone SolventMediumAnhydrous (dried over

or sieves)
Diethyl Ether WashAnti-solventPeroxide-free, Anhydrous
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

    • Note: Exclusion of moisture prevents hydrolysis and minimizes sticky hydrate formation.

  • Dissolution:

    • Dissolve N-benzyl-4-piperidone (10 mmol) in Anhydrous Acetone (20 mL).

    • Cool the solution to 0°C in an ice bath.

  • Addition:

    • Add Methyl Iodide (11-12 mmol) dropwise over 10 minutes.

    • Why: Slow addition prevents localized heating (exotherm) which could trigger aldol side reactions.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C) naturally.

    • Stir for 12–18 hours .

    • Visual Check: A white to off-white precipitate should form. If the solution turns yellow/orange, cool it down immediately.[1]

  • Work-up (Filtration):

    • Cool the flask to 0°C for 30 minutes to maximize precipitation.

    • Filter the solid under a blanket of Nitrogen (to prevent moisture absorption).

    • Wash the cake 3x with cold, anhydrous Diethyl Ether.[1]

  • Drying:

    • Dry the solid in a vacuum desiccator over

      
       or Paraffin wax (to absorb residual MeI) for 24 hours.
      

References

  • Reaction Selectivity (N vs O Alkylation)

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).[2][3]

    • URL:[Link]

  • Piperidone Stability & Aldol Condensation

    • Title: Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
    • Source: ACS Omega (2020).
    • URL:[Link]

  • General Quaternization Kinetics

    • Title: Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines.[4]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[1]

    • URL:[Link]

  • Synthesis of N-benzyl-4-piperidone (Contextual)

    • Title: Preparation method of N-benzyl-4-piperidone (P
    • Source: Google Patents.[3]

    • URL

Sources

Troubleshooting decomposition of 1-Benzyl-1-methylpiperidinium-4-one during drying

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists encountering stability issues with 1-Benzyl-1-methylpiperidinium-4-one salts (typically the iodide or chloride).

The content focuses on the most common failure mode during drying: Thermal Dealkylation (Reverse Menschutkin Reaction) and Hygroscopic Liquefaction .

Current Status: Troubleshooting Guide Active

Topic: Decomposition during isolation and drying. Compound Class: Quaternary Ammonium Ketone. Primary Risk: Thermal Dealkylation / Reverse Menschutkin.

Part 1: Diagnostic Triage

Q1: My solid product turned into a viscous oil or "goo" during vacuum drying. Did it melt? A: It is unlikely to be a simple melt. You are likely observing one of two phenomena:

  • Hygroscopic Deliquescence: Quaternary ammonium salts are extremely hygroscopic.[1] If your vacuum line has a leak or if the trap is saturated, the salt will pull moisture from the air, dissolving itself into a concentrated aqueous oil.

  • Chemical Decomposition (Dealkylation): If the "oil" has a distinct organic smell (sweet/ethereal for methyl iodide or pungent for benzyl halides) and the volume has decreased, you have triggered a Reverse Menschutkin Reaction .[2] Under heat and vacuum, the salt dissociates into the tertiary amine (liquid) and the alkyl halide (gas/volatile liquid), which is then stripped away by the vacuum.[2]

Q2: The white solid turned yellow or brown. Is this an impurity? A: This indicates Iodide Oxidation . If your counterion is Iodide (


), exposure to light and atmospheric oxygen oxidizes 

to Iodine (

), which appears yellow/brown.[2][3] While unsightly, this often does not affect the chemical integrity of the cation, but it suggests the salt is not dry or is being stored improperly.

Q3: I smell a lachrymator (eye irritant) or a sweet ether-like odor. What is happening? A:

  • Sweet/Ether-like: Indicates release of Methyl Iodide (MeI) .[3] Your compound is losing its methyl group.

  • Pungent/Lachrymator: Indicates release of Benzyl Iodide/Bromide . Your compound is losing its benzyl group.

  • Diagnosis: STOP heating immediately. The vacuum is driving the equilibrium toward the starting materials.

Part 2: The Mechanism of Failure

To solve the problem, you must understand the equilibrium governing quaternary ammonium salts. Unlike typical ionic solids (e.g., NaCl), organic quats exist in a reversible equilibrium with their precursors.[2]

The Reverse Menschutkin Pathway

The synthesis of your compound involves the alkylation of a tertiary amine (1-Benzyl-4-piperidone) with an alkyl halide (Methyl Iodide).[3]


[2][4]

This reaction is reversible. Although the equilibrium favors the salt at room temperature, heat increases the rate of the reverse reaction. If you apply vacuum simultaneously, you remove the volatile component (Methyl Iodide, bp 42°C) as it forms.[2]

According to Le Chatelier’s principle, removing the product of the reverse reaction (MeI) drives the equilibrium completely to the left, leaving you with the liquid tertiary amine.

Visualizing the Decomposition Pathway

Decomposition cluster_0 Resulting Residue Quat 1-Benzyl-1-methyl piperidinium-4-one (Solid Salt) Transition Transition State (Loose Ion Pair) Quat->Transition Heat (>50°C) Amine 1-Benzyl-4-piperidone (Liquid Oil) Transition->Amine Dissociation MeI Methyl Iodide (Volatile Gas) Transition->MeI Dissociation Vacuum Vacuum MeI->Vacuum Removed by Vacuum (Irreversible Loss)

Caption: Figure 1. The Reverse Menschutkin pathway. Vacuum removal of the volatile alkyl halide drives the solid salt back to the liquid amine precursor.

Part 3: Corrective Protocols
Protocol A: Safe Drying Procedure (Prevention)

Use this protocol to dry the salt without triggering dealkylation.

ParameterSpecificationRationale
Temperature < 40°C Keeps the system below the activation energy for significant dealkylation.[3]
Vacuum High Vacuum (< 1 mbar) Only permissible if temperature is strictly controlled (< 25°C).[2]
Desiccant

or KOH pellets
Aggressive water removal allows drying at lower temperatures.
Duration Monitor Mass Stop immediately once mass stabilizes. Do not "over-dry."

Step-by-Step:

  • Isolate the solid by filtration.[5][6] Wash with non-polar solvent (e.g.,

    
    ) to remove residual high-boiling solvents.[2]
    
  • Place in a vacuum desiccator containing

    
     (to absorb water) and a small beaker of paraffin wax shavings (to absorb trace MeI/organic vapors).[2]
    
  • Apply vacuum at Room Temperature (20-25°C) .

  • Do not use a vacuum oven set to 60°C+. This is the primary cause of decomposition.

Protocol B: Recovery of Decomposed Material

If your product has already turned to oil, use this to recover the salt.[2]

  • Analyze: Take an NMR of the oil.

    • If you see a loss of the N-Methyl peak (~3.0 ppm) and reappearance of tertiary amine peaks, dealkylation occurred.[2]

  • Re-Alkylation:

    • Dissolve the oil in Acetone or THF.

    • Add 1.1 equivalents of Methyl Iodide (Caution: Carcinogen).[2]

    • Stir at Room Temperature. The quaternary salt should precipitate out.

  • Filtration: Filter the solid and wash with dry Ether.

  • Dry: Follow Protocol A.

Part 4: Stability Data & Comparison

The stability of the salt depends heavily on the counterion. Iodides are the most labile (prone to reversal) because Iodide is a good nucleophile (good leaving group ability works both ways).[2]

CounterionHygroscopicityThermal StabilityRecommended Drying
Iodide (

)
ModerateLow (MeI is volatile)25°C, Vacuum
Bromide (

)
HighModerate40°C, Vacuum
Chloride (

)
Very High High (MeCl is gas, but

is poor nucleophile in solid state)
Lyophilization (Freeze Drying)
Tosylate (

)
LowVery High 60°C, Vacuum

Recommendation: If thermal stability is a recurring issue for your application, consider exchanging the counterion to a Tosylate or Tetrafluoroborate (


), which are non-nucleophilic and prevent the Reverse Menschutkin pathway.[2]
Part 5: Troubleshooting Logic Tree

Troubleshooting Start Issue: Product Instability Observation What do you see? Start->Observation Obs_Oil Solid turned to Oil Observation->Obs_Oil Obs_Color Yellow/Brown Color Observation->Obs_Color Check_Smell Check Odor Obs_Oil->Check_Smell Oxidation DIAGNOSIS: Iodide Oxidation Action: Recrystallize with trace thiosulfate Store in dark Obs_Color->Oxidation Smell_Yes Sweet/Pungent Odor Check_Smell->Smell_Yes Yes Smell_No No Odor / Soapy Check_Smell->Smell_No No Decomp DIAGNOSIS: Thermal Dealkylation Action: Re-methylate, lower drying temp Smell_Yes->Decomp Wet DIAGNOSIS: Hygroscopic Water Absorption Action: Use P2O5, check vacuum trap Smell_No->Wet

Caption: Figure 2. Diagnostic logic tree for determining the cause of instability during drying.

References
  • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[2] Wiley-Interscience.[3] (Section on Menschutkin Reaction reversibility). [2]

  • Albini, A., & Fagnoni, M. (2004).[2] Quaternary Ammonium Salts: Synthesis and Reactions. CRC Press. (Detailed analysis of anion effects on thermal stability).

  • Kovacevic, B., & Maksi, Z. B. (2002).[2] "Basicity of amines and the reverse Menschutkin reaction." Tetrahedron Letters, 43(18), 3435-3438.[2] (Mechanistic insight into the thermodynamics of dealkylation).

  • Sigma-Aldrich. (n.d.).[3] Product Specification: 1-Benzyl-4-piperidone.[3][7][8][9] (Precursor properties and handling).[2][4][6][10][11][12]

Sources

Technical Support Center: Purification Strategies for Quaternary Ammonium Ketones (QAKs)

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview & Chemical Causality

Isolating quaternary ammonium ketones (QAKs) is notoriously difficult due to the molecule's dichotomous nature: it features a permanently charged, highly polar quaternary ammonium moiety alongside a reactive, neutral ketone group. Traditional purification methods, such as normal-phase silica gel chromatography, frequently fail because the permanent positive charge interacts irreversibly with residual silanols on the silica surface. Furthermore, the ketone group increases the acidity of


- and 

-protons, making the molecule highly sensitive to base-catalyzed degradation pathways.

This guide provides field-proven troubleshooting strategies and self-validating protocols to help you bypass these bottlenecks and isolate high-purity QAKs.

Quantitative Comparison of Purification Modalities

Before selecting a workflow, evaluate the quantitative trade-offs of each chromatographic and extraction strategy.

Purification StrategyStationary Phase / SystemKey AdditivesPrimary MechanismMS CompatibilityTypical Recovery
RP-HPLC (Standard) C18 / C8 SilicaNoneHydrophobicExcellent<50% (Severe tailing)
RP-HPLC (Ion-Pairing) C18 / C8 Silica0.1% TFA, PFOS, or CTABHydrophobic + Ion-PairingPoor (Ion suppression)85–95%
HILIC Polymeric ZwitterionicAmmonium formateHydrophilic partitioningExcellent90–98%
LLE (Defatting) Acetonitrile / HexanesNoneDifferential solubilityN/A (Prep scale)>90%
Ion-Exchange Cationic Resin (e.g., Dowex)Acidic eluent (e.g., HCl)ElectrostaticN/A (Prep scale)80–90%

Decision Matrix & Purification Workflow

QAK_Purification Start Crude QAK Mixture (QAK, Amines, Halo-ketones) Step1 Liquid-Liquid Extraction (MeCN / Hexanes System) Start->Step1 Decision1 Are non-polar impurities removed? Step1->Decision1 Decision1->Step1 No Step2 Counterion Metathesis (e.g., Br- to PF6-) Decision1->Step2 Yes Decision2 Does the product crystallize? Step2->Decision2 Step3 Ion-Pairing RP-HPLC (0.1% TFA Mobile Phase) Decision2->Step3 No End Pure QAK Product Decision2->End Yes Step4 HILIC Chromatography (Zwitterionic Phase) Step3->Step4 Poor MS Signal Step3->End Good Resolution Step4->End

Workflow for the isolation and purification of quaternary ammonium ketones.

Troubleshooting FAQs

Q1: During basic aqueous workup, my QAK yield drops to zero, and I detect alkenes and tertiary amines by NMR. What happened? A1: Your product underwent a Hofmann elimination . Quaternary ammonium salts with a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydrogen are highly susceptible to E2 elimination when exposed to strong bases (e.g., NaOH, KOH) or elevated temperatures (>120°C). The base abstracts the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-proton, collapsing the bond to form an alkene and expelling the tertiary amine as a leaving group. Causality & Fix: The electron-withdrawing ketone moiety increases the acidity of adjacent protons, making QAKs exceptionally sensitive to base-catalyzed degradation. Never use hydroxide bases during QAK extraction. If neutralization is required, use mild, non-nucleophilic buffers (e.g., saturated

at 0°C) and keep temperatures below 40°C during solvent evaporation.

Q2: My reaction leaves unreacted


-halo ketones and tertiary amines. Standard silica column chromatography fails. How can I separate them? 
A2:  QAKs interact irreversibly with the residual silanol groups on normal-phase silica, leading to extreme streaking or complete retention. Instead, exploit the drastic polarity differences using a biphasic Liquid-Liquid Extraction (LLE) system of Acetonitrile and Hexanes[1].
Causality & Fix: The permanently charged QAK is highly soluble in polar aprotic acetonitrile but completely insoluble in non-polar hexanes. Conversely, unreacted tertiary amines and 

-halo ketones[2] will partition into the hexane layer. Washing the acetonitrile phase with hexanes effectively "defats" the mixture, removing neutral organic impurities without the need for chromatography[1].

Q3: My purified QAK is a stubborn, hygroscopic oil. How can I induce crystallization? A3: "Oiling out" is a classic problem for quaternary ammonium chlorides and bromides. These small, charge-dense counterions have high hydration energies, causing the salt to absorb atmospheric moisture and form a syrup. Causality & Fix: Perform a counterion metathesis (exchange). By replacing the small halide with a large, delocalized, weakly coordinating anion like hexafluorophosphate (


) or tetraphenylborate (

), you disrupt the hydration sphere and increase the lattice energy of the solid form[1]. This dramatically decreases water solubility and induces rapid crystallization.

Q4: I am using Reversed-Phase HPLC (RP-HPLC), but the QAK peak is broad, tails severely, and elutes in the void volume. Why? A4: In standard RP-HPLC, the highly polar QAK cannot effectively partition into the hydrophobic C18 stationary phase, causing early elution. Furthermore, the positive charge undergoes secondary electrostatic interactions with ionized residual silanols on the silica support, causing severe peak tailing[3]. Causality & Fix: You must introduce an ion-pairing (IP) agent (e.g., 0.1% Trifluoroacetic acid (TFA) or Perfluorobutanesulfonic acid (PFBS)) into the mobile phase[4]. The anionic IP agent binds to the cationic QAK, forming a neutral, hydrophobic complex that retains well on a C18 column. If you require Mass Spectrometry (MS) compatibility (as IP agents cause ion suppression), switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using a zwitterionic stationary phase, which retains polar QAKs without IP agents[3].

Self-Validating Experimental Protocols

Protocol A: Non-Polar Impurity Clearance via Biphasic LLE

Purpose: Removal of unreacted


-halo ketones and tertiary amines from crude QAK mixtures.
  • Dissolution: Dissolve 5.0 g of crude QAK oil in 25 mL of HPLC-grade Acetonitrile.

    • Validation Check: The solution must be completely clear. If particulate matter remains (likely inorganic salts from the alkylation step), filter the solution through a 0.45 µm PTFE syringe filter before proceeding.

  • Partitioning: Transfer the solution to a separatory funnel. Add 50 mL of Hexanes.

  • Extraction: Shake vigorously for 60 seconds, venting frequently to release pressure. Allow 5 minutes for complete phase separation.

  • Separation: Drain the lower (Acetonitrile) layer into a clean Erlenmeyer flask. Discard the upper (Hexanes) layer, which contains the lipophilic impurities[1].

  • Iteration: Return the Acetonitrile layer to the separatory funnel and repeat the hexane wash twice more to ensure total clearance of starting materials.

  • Recovery: Concentrate the Acetonitrile layer under reduced pressure on a rotary evaporator, keeping the water bath strictly below 35°C to prevent thermal degradation.

    • Validation Check: Analyze the residue via

      
      -NMR; peaks corresponding to the unreacted alkylating agent (e.g., the 
      
      
      
      -protons of the halo-ketone) should be entirely absent.
Protocol B: Counterion Metathesis for Crystallization

Purpose: Converting hygroscopic QAK halides into highly crystalline


 salts.
  • Aqueous Solubilization: Dissolve 10 mmol of the QAK chloride/bromide in 10 mL of deionized water.

  • Reagent Preparation: In a separate vial, dissolve 15 mmol (1.5 eq) of Sodium Hexafluorophosphate (

    
    ) in 5 mL of deionized water[1].
    
  • Metathesis: Place the QAK solution in an ice bath (0°C) with vigorous magnetic stirring. Add the

    
     solution dropwise over 10 minutes.
    
    • Validation Check: A white precipitate should begin forming immediately upon addition due to the insolubility of the newly formed QAK-

      
       salt in water.
      
  • Maturation: Stir the suspension for an additional 30 minutes at 0°C to ensure complete ion exchange and promote optimal crystal growth.

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 10 mL of ice-cold water to remove residual

    
     or 
    
    
    
    .
  • Drying: Dry the crystals under high vacuum in a desiccator over

    
     for 24 hours.
    
    • Validation Check: The final product should be a free-flowing powder that does not deliquesce upon exposure to ambient room air.

References

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations . chromatographyonline.com. Available at: 4

  • Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase . chromatographyonline.com. Available at:3

  • Product Class 29: Arylammonium Salts . thieme-connect.de. Available at: Link

  • Quaternary ammonium salt purification . reddit.com (r/Chempros). Available at: 1

  • Help to recognize a quaternary ammonium salt . sciencemadness.org. Available at: 5

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination . organic-chemistry.org. Available at:2

Sources

Technical Support Center: Optimizing Temperature & Pressure in Piperidinium-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields and degradation during the synthesis of piperidinium-4-one scaffolds. The root cause almost universally traces back to poor thermodynamic control or inadequate pressure management during the cyclization phase.

This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting, quantitative parameters, and self-validating protocols to overcome these bottlenecks.

Section 1: Core Troubleshooting & FAQs

Q1: Why am I observing significant ring-cleavage byproducts instead of the desired piperidinium-4-one during Dieckmann condensation? Analysis & Causality: The formation of piperidin-4-one via Dieckmann condensation is a reversible process driven by thermodynamic equilibrium. While elevated temperatures initially accelerate the cyclization of the diester precursor, exceeding 80 °C or prolonging the reaction time in the presence of an alkoxide base triggers the retro-Dieckmann reaction[1]. The alkoxide nucleophilically attacks the newly formed carbonyl, cleaving the ring. Solution: Maintain strict kinetic control. Limit the reaction temperature to 60–80 °C and quench the reaction immediately upon consumption of the starting material (typically 4–12 hours).

Q2: How does autogenous pressure in microwave-assisted synthesis improve the yield of N-substituted piperidin-4-ones? Analysis & Causality: In multi-component reactions (like the Petrenko-Kritschenko condensation) or direct alkylations, volatile intermediates (e.g., ammonia, low-boiling amines) can easily escape in open-vessel systems. By utilizing a sealed microwave reactor, the autogenous pressure allows the solvent to be heated significantly above its atmospheric boiling point (100–150 °C) without vaporization losses[2]. This high-pressure environment drastically lowers the activation energy barrier for the intramolecular aza-Michael addition or cyclization, reducing reaction times from hours to minutes and minimizing thermal degradation.

Q3: How do I ensure the stability of the final product during isolation? Analysis & Causality: Free-base piperidin-4-ones are highly prone to self-condensation (aldol-type reactions) and oxidation at room temperature. Solution: Isolate the product as a piperidinium-4-one hydrochloride salt. The protonation of the secondary or tertiary amine drastically reduces the electron density of the ring, preventing intermolecular condensation and providing a shelf-stable powder[3].

Section 2: Quantitative Parameter Optimization

To guide your experimental design, the following table summarizes the optimized temperature and pressure parameters across different synthetic methodologies.

Synthesis MethodReactor TypeOptimal TemperaturePressure / AtmosphereReaction TimePrimary Risk Factor
Dieckmann Condensation Conventional Flask60–80 °C1 atm (Inert N₂)4–12 hoursRetro-Dieckmann cleavage at >80 °C[1]
Microwave-Assisted Alkylation Sealed MW Vessel100–150 °CAutogenous (High)10–30 minsOver-pressurization if solvent volume >50%[2]
Petrenko-Kritschenko Conventional Flask60 °C1 atm5 hoursIncomplete imine formation at <50 °C[4]
Salt Formation (HCl) Open Vessel0–5 °C1 atm30 minsExothermic degradation if added too fast

Section 3: Self-Validating Experimental Protocols

Protocol A: Temperature-Controlled Dieckmann Cyclization for Piperidin-4-one

Self-Validation Mechanism: This protocol incorporates a specific pH-dependent extraction. If the cyclization fails, the unreacted non-basic diester will remain in the organic phase during the acidic wash, validating that any solid recovered from the aqueous phase is the pure, cyclized basic product.

  • Initiation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the diester precursor (1.0 eq) in anhydrous toluene.

  • Base Addition: Cool the mixture to 0 °C. Slowly add sodium ethoxide (1.2 eq). Causality: Maintaining a low initial temperature prevents premature, uncontrolled exothermic side reactions.

  • Cyclization: Gradually heat the reaction mixture to 70 °C (strictly monitor using an internal thermocouple) and stir for 6 hours[1].

  • Monitoring: Perform TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the higher Rf diester spot completely disappears.

  • Quenching & Hydrolysis: Cool to room temperature. Add 6M HCl dropwise until pH < 2, then reflux at 100 °C for 2 hours to facilitate decarboxylation.

  • Isolation: Cool the aqueous layer to 0 °C. The piperidinium-4-one hydrochloride salt will precipitate. Filter and wash with cold diethyl ether to yield the pure product[3].

Protocol B: High-Pressure Microwave-Assisted Synthesis of N-Substituted Piperidin-4-ones

Self-Validation Mechanism: The rapid pressure spike monitored via the microwave's software validates that the volatile amine remains entirely in the liquid phase, confirming the reaction is proceeding under optimal collision frequency.

  • Preparation: In a heavy-walled microwave reactor vessel, combine 1,5-dichloropentan-3-one (1.0 mmol), the primary amine (1.1 mmol), and K₂CO₃ (2.2 mmol) in 5 mL of ethanol[2].

  • Sealing: Seal the vessel with a pressure-rated cap. Causality: Sealing generates autogenous pressure, forcing the volatile amine to remain in solution at temperatures well beyond the solvent's boiling point.

  • Irradiation: Irradiate the mixture at 120 °C for 15 minutes.

  • Work-up: Allow the vessel to cool below 40 °C before opening to prevent explosive solvent release. Filter the inorganic salts.

  • Salt Conversion: Concentrate the filtrate, dissolve the residue in diethyl ether, and bubble dry HCl gas at 0 °C to precipitate the highly stable piperidinium-4-one hydrochloride.

Section 4: Mechanistic & Troubleshooting Visualizations

DieckmannPathway A Diester Precursor B Enolate Intermediate A->B Base (e.g., NaOEt) Temp: 0-25°C C Piperidin-4-one (Target) B->C Cyclization Temp: 60-80°C D Retro-Dieckmann Cleavage C->D Excess Base / Prolonged Heat Temp >80°C D->B Reversible (Kinetic Control)

Thermodynamic vs. kinetic pathways in Dieckmann cyclization of piperidin-4-ones.

Troubleshooting Start Low Yield / Impure Product CheckTemp Check Reaction Temperature Start->CheckTemp HighTemp T > 80°C? CheckTemp->HighTemp ReduceTemp Reduce to 60-80°C Limit Time to 4-12h HighTemp->ReduceTemp Yes (Retro-Dieckmann risk) CheckPressure Check Reactor Pressure HighTemp->CheckPressure No LowPressure Open Vessel? CheckPressure->LowPressure UseMicrowave Use Sealed Microwave Vessel (100-150°C, 10-30 min) LowPressure->UseMicrowave Yes (Loss of volatile intermediates)

Troubleshooting workflow for optimizing temperature and pressure in synthesis.

References

  • Source: benchchem.
  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)
  • Source: benchchem.
  • ISSN No. 0976-0822 (UGC-CARE List Group I) Volume-36, No.8(II)

Sources

Technical Support Center: Navigating the Solubility of 1-Benzyl-1-methylpiperidinium-4-one in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl-1-methylpiperidinium-4-one. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to address the solubility challenges of this quaternary ammonium salt in various organic media. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to understand the underlying chemical principles governing solubility.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is a quaternary ammonium salt. The permanent positive charge on the nitrogen atom makes it an ionic compound. This inherent polarity is the primary reason for its often-limited solubility in non-polar or weakly polar organic solvents. The fundamental principle of "like dissolves like" dictates that polar compounds, such as our piperidinium salt, will preferentially dissolve in polar solvents.[1][2]

Troubleshooting Guide: Common Solubility Issues and Solutions

This section is structured to address the most common issues encountered in the laboratory. We will progress from simple, immediate solutions to more involved strategies.

Issue 1: My this compound is not dissolving in my chosen organic solvent at room temperature.

Question: I've added my compound to the solvent, but it remains as a solid precipitate. What are my immediate first steps?

Answer:

This is a very common starting point. Before resorting to more complex methods, let's explore some straightforward initial steps:

  • Increase Agitation: Ensure you are providing sufficient mechanical agitation. A magnetic stirrer is often more effective than manual shaking for extended periods. For very fine powders that tend to clump, sonication can be an excellent method to break up aggregates and increase the surface area available for solvation.[3]

  • Gentle Heating: The solubility of most salts, including quaternary ammonium salts, increases with temperature.[3] Gently warm your mixture on a hot plate with continuous stirring. Be mindful of the solvent's boiling point and the thermal stability of your compound. A modest increase to 40-50°C can often be sufficient.

  • Increase Solvent Volume: It's possible you are attempting to create a supersaturated solution. Try adding more solvent in measured increments to see if the compound dissolves at a lower concentration.

Issue 2: The compound dissolves with heat but precipitates out upon cooling.

Question: I was able to dissolve my compound by heating the solution, but it crashed out as it returned to room temperature. How can I maintain a stable solution?

Answer:

This indicates that you have created a supersaturated solution at room temperature. Here are a few strategies to address this:

  • Work at Elevated Temperatures (if permissible): If your subsequent experimental steps can be performed at the elevated temperature where the compound is soluble, this is the most direct solution.

  • Create a More Concentrated Stock in a Better Solvent: Consider dissolving your compound in a smaller volume of a highly polar solvent where it has excellent solubility (e.g., Dimethyl Sulfoxide - DMSO) to create a concentrated stock solution. This stock can then be diluted into your final, less-polar solvent system. Be mindful of the final concentration of the high-polarity solvent, as it may impact your downstream applications.

  • Utilize a Co-solvent System: This is a powerful and widely used technique. A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to enhance the solubility of the solute.[4]

    • Mechanism of Action: Co-solvents work by reducing the overall polarity difference between the ionic solute and the bulk solvent, essentially making the solvent system more "hospitable" to the salt.[4]

    • Common Co-solvents for Quaternary Ammonium Salts:

      • Methanol

      • Ethanol

      • Dimethyl Sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

      • Acetonitrile

Experimental Workflow for Co-solvent Optimization:

G cluster_0 Co-solvent Screening Workflow A Select a primary solvent with some, but limited, solubility. B Prepare several small-scale test solutions. A->B C Add a co-solvent (e.g., Methanol, DMSO) incrementally (e.g., 1%, 5%, 10% v/v). B->C D Observe for complete dissolution at each increment. C->D E Identify the minimum co-solvent percentage for stable dissolution at the desired temperature. D->E F Validate the optimized co-solvent system for your specific application. E->F

Caption: A systematic approach to identifying an effective co-solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: Based on the ionic nature of quaternary ammonium salts, you should start with more polar organic solvents. The table below provides a qualitative guide. Please note that experimental verification is crucial.

Solvent ClassExamplesExpected Qualitative SolubilityRationale
Highly Polar Aprotic DMSO, DMFHighStrong dipole moments effectively solvate ions.
Polar Protic Methanol, EthanolModerate to HighCan form hydrogen bonds and have significant dipole moments.[5]
Polar Aprotic (Moderate) Acetonitrile, AcetoneLow to ModerateLess polar than DMSO/DMF, may require heating or co-solvents.[6]
Weakly Polar / Non-polar Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, HexaneVery Low to InsolubleLacks the polarity to overcome the crystal lattice energy of the salt.[5][7]

Q2: How does the counter-ion (e.g., bromide, chloride, hexafluorophosphate) affect solubility?

A2: The counter-ion has a significant impact on the crystal lattice energy of the salt. Salts with smaller, more charge-dense anions (like chloride and bromide) often have higher lattice energies and can be more challenging to dissolve than salts with larger, more diffuse anions (like hexafluorophosphate or bis(trifluoromethylsulfonyl)imide).[8][9] If you are synthesizing this compound, consider that the choice of anion can be a tool to modulate its solubility properties.

Q3: Can I use a phase-transfer catalyst to help dissolve my compound?

A3: This is a misunderstanding of the role of a phase-transfer catalyst (PTC). Your compound, a quaternary ammonium salt, is itself a type of PTC.[10] PTCs are used to transport an anion from an aqueous phase into an organic phase to react with an organic-soluble substrate. They are not used to dissolve another salt in a single organic phase.

Q4: Are there any "greener" solvent alternatives?

A4: The principles of green chemistry encourage the use of less hazardous solvents. While highly polar aprotic solvents like DMSO and DMF are excellent for dissolving your compound, they have associated environmental and health concerns. Consider exploring more benign polar protic solvents like ethanol or isopropanol first, perhaps in combination with heating or as part of a co-solvent system. For some applications, ionic liquids themselves are considered "designer solvents" with low volatility, although their overall environmental impact is still a subject of research.[11]

Advanced Strategies: When Standard Methods are Insufficient

If you continue to face significant solubility challenges, particularly for applications requiring high concentrations in less polar media, you may need to consider modifying the compound itself.

Strategy 1: Anion Exchange

As discussed in Q2, the counter-ion plays a crucial role. If you have the synthetic capability, exchanging the bromide or chloride for a larger, more "organic-soluble" anion can dramatically increase solubility in less polar solvents.

Workflow for Anion Exchange:

G cluster_1 Anion Exchange Protocol Start Dissolve this compound bromide in a polar solvent (e.g., water or methanol). Add_Salt Add a solution of a salt containing the desired new anion (e.g., Lithium bis(trifluoromethylsulfonyl)imide). Start->Add_Salt Precipitation The less soluble salt (with the new anion) may precipitate. Add_Salt->Precipitation Isolation Isolate the new salt by filtration. Precipitation->Isolation Washing Wash with the initial solvent to remove the original salt. Isolation->Washing Drying Dry the new, more organic-soluble salt. Washing->Drying

Caption: A generalized workflow for modifying the counter-ion to enhance organic solubility.

Experimental Protocol: Systematic Solubility Assessment

To avoid wasting valuable material, it is prudent to perform a systematic, small-scale solubility assessment.

Objective: To determine the approximate solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, Methanol, Acetonitrile, Dichloromethane, Toluene)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Accurately weigh a small, consistent amount of this compound (e.g., 5 mg) into each labeled vial.

  • Initial Solvent Addition: Add a small, measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Agitation at Room Temperature: Cap the vial and agitate vigorously using a vortex mixer for 1 minute. Then, place it on a magnetic stir plate for 30 minutes at room temperature.

  • Observation: Observe the vial. If the solid is completely dissolved, the compound is soluble at ≥ 50 mg/mL. If not, proceed to the next step.

  • Incremental Solvent Addition: Continue to add the solvent in measured increments (e.g., 0.1 mL), vortexing and stirring after each addition, until the solid dissolves. Record the total volume of solvent required.

  • Heating Step: If the compound has not dissolved after adding 1 mL of solvent (resulting in a concentration of 5 mg/mL), gently heat the vial to 50°C for 15 minutes with stirring.

  • Final Observation: Note whether the compound dissolved with heating. Allow the vial to cool to room temperature and observe if any precipitation occurs.

  • Repeat: Repeat steps 2-7 for each selected solvent.

This systematic approach will provide you with valuable semi-quantitative data to guide your experimental design and solvent selection.

References

  • Synthesis of novel functional ionic liquids and their application in biomass. (2019). RSC Publishing.
  • Solubilities* of the ionic liquids in solvents at 20 °C.
  • Organic Synthesis in Ionic Liquids. DORAS | DCU Research Repository.
  • The Solubility Parameters of Ionic Liquids. PMC | NIH.
  • Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems.
  • Ionic liquid. Wikipedia.
  • Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. (2019). ACS Omega.
  • Quaternary ammonium salts Definition. Fiveable.
  • SALTING-IN BY QUATERNARY AMMONIUM SALTS. (1965). Canadian Science Publishing.
  • Quaternary ammonium salts – Knowledge and References. Taylor & Francis.
  • The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic M
  • Enhancing the solubility of 1-Benzyl-3,4-dimethylpyridinium chloride in organic solvents. Benchchem.
  • Solubility - What dissolves in Wh
  • Solvent properties of polyaromatic hydrocarbons. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simul
  • Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in W
  • Piperidinium Salts For Energy Storage & B
  • Synthesis of quaternary ammonium salts using b
  • Synthesis of Quaternary Ammonium Salts with Novel Counterions. (2025).
  • Why Do Polar And Nonpolar Substances Dissolve Differently?. (2025). RevisionDojo.
  • Synthesis of Quaternary Heterocyclic Salts. (2013). MDPI.
  • Solubility of organic compounds (video). Khan Academy.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • How do non-polar substances dissolve in non-polar solvents?. (2012). Chemistry Stack Exchange.
  • N-PHENACYL-N′-BENZYL-4,4′-BIPYRIDINIUM BROMIDES AND THEIR YLIDES. Revue Roumaine de Chimie.
  • 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis. ChemicalBook.

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Technical Support Center: Managing Hygroscopicity in 1-Benzyl-1-methylpiperidinium-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Benzyl-1-methylpiperidinium-4-one. As a quaternary ammonium salt, this compound is susceptible to hygroscopicity—the tendency to absorb moisture from the atmosphere.[1] Uncontrolled moisture uptake can significantly compromise sample integrity, leading to inaccurate measurements, physical changes, and chemical degradation, thereby impacting experimental reproducibility and final product quality.[2][3]

This document is structured to provide immediate answers to common questions, detailed troubleshooting for specific problems, and validated protocols for moisture mitigation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound clumping or appearing wet?

This is a classic sign of moisture absorption. Hygroscopic materials like piperidinium salts attract and bond with water molecules from the air.[1] When the relative humidity (RH) of the surrounding environment exceeds the compound's critical relative humidity (CRH), the rate of water uptake increases dramatically, causing particles to stick together (clumping and caking) or even dissolve (deliquescence).[4]

Q2: How does moisture absorption affect my experimental results?

Moisture can introduce significant errors in several ways:

  • Inaccurate Mass: The absorbed water adds weight, leading to errors in concentration calculations for solutions and incorrect stoichiometric ratios in reactions.[4]

  • Chemical Degradation: Water can act as a nucleophile or facilitate reactions that degrade the compound. Quaternary ammonium cations, including piperidinium structures, can be susceptible to degradation pathways in the presence of water, especially under alkaline conditions.[5][6]

  • Altered Physical Properties: Increased moisture content can affect solubility, crystal structure, and flowability, complicating handling and formulation processes.[2]

Q3: What are the ideal short-term and long-term storage conditions?

To maintain sample integrity, strict control of the storage environment is crucial.

  • Short-Term (In-Use): Keep the compound in a desiccator over a fresh, active desiccant like silica gel or calcium chloride.[7] Minimize the frequency and duration of opening the container.

  • Long-Term: For long-term storage, the best practice is to use an airtight container, preferably sealed with paraffin film.[7] Place this primary container inside a secondary, heat-sealed foil bag containing desiccant pouches.[7] Store in a cool, dry, and dark location. For highly sensitive applications, storing aliquots under an inert atmosphere (e.g., in a glove box) is recommended.[8]

Q4: I suspect my sample has absorbed significant moisture. Is it still usable?

Potentially, but not without validation. The first step is to quantify the water content. If moisture levels are high, the sample may have already undergone some degradation. If you determine the compound is chemically stable, you can dry it using a validated procedure (see Protocol 3.2). However, it is critical to re-characterize the dried material (e.g., via NMR or LC-MS) to confirm its purity and structural integrity before use.

Q5: What is the most accurate way to determine the water content of my sample?

Karl Fischer (KF) titration is the gold standard method for water determination.[9][10] Unlike gravimetric methods like Loss on Drying (LOD), which measure the loss of any volatile component, KF titration is a chemical method specific to water and can provide exceptional accuracy, even at trace levels.[10][11]

Section 2: Troubleshooting Guide: Common Issues & Solutions
Issue 1: Inaccurate and Inconsistent Weighing
  • Symptoms: Balance reading continuously increases during weighing; inability to obtain a stable mass.

  • Root Cause Analysis: The sample is rapidly absorbing atmospheric moisture upon exposure. The high surface area of a powdered sample exacerbates this effect.

  • Corrective Actions:

    • Work Quickly: Prepare everything in advance to minimize the time the container is open.[12]

    • Use a Controlled Environment: If possible, perform weighing inside a glove box or a balance enclosure with controlled low humidity (<20% RH).[4]

    • Weigh by Difference: Tare a sealed vial containing the sample. Dispense the required amount into your receiving vessel and re-seal the vial. Re-weigh the vial; the difference in mass is the amount of compound transferred. This method avoids prolonged exposure of the bulk material.

    • Temperature Equilibration: Before opening, always allow a container removed from cold storage to equilibrate to ambient temperature to prevent condensation from forming on the cold sample.

Issue 2: Physical Changes in the Sample (Clumping, Caking, Deliquescence)
  • Symptoms: The powder is no longer free-flowing, has formed hard aggregates, or has become a paste or liquid.

  • Root Cause Analysis: The ambient relative humidity has surpassed the compound's CRH, leading to excessive water uptake. This indicates improper storage or handling.[4]

  • Corrective Actions:

    • Isolate the Sample: Immediately seal the compromised sample to prevent further moisture uptake.

    • Assess the Environment: Review your storage and handling procedures. Ensure desiccators contain active (not saturated) desiccant and that all containers are properly sealed.[1]

    • Sample Recovery: For clumped or caked material, you may attempt to dry it (see Protocol 3.2). Note that breaking up clumps with a spatula may not restore original properties and should be followed by drying.[12] If deliquescence has occurred, the sample is likely compromised and may require re-purification after drying.

Issue 3: Poor Solubility or Unexpected Reaction Outcomes
  • Symptoms: The compound fails to dissolve in a solvent in which it is normally soluble; unexpected byproducts are observed; reaction yields are low.

  • Root Cause Analysis: The absorbed water is altering the properties of your system. It can change the polarity of the solvent, rendering your compound insoluble. More critically, water can participate in the reaction, leading to hydrolysis or other degradation pathways of the piperidinium salt.[3][5]

  • Corrective Actions:

    • Quantify Water Content: Before use, routinely check the water content of your sample using Karl Fischer titration, especially for sensitive reactions.[13]

    • Use Anhydrous Solvents: Ensure all solvents used in your reaction are rigorously dried. Even "anhydrous" solvents from commercial suppliers should be verified or dried over molecular sieves.[14]

    • Run a Control Reaction: If you suspect an issue, run a small-scale control reaction with a new, unopened lot of the compound, if available, to verify that the issue stems from the compromised material.

Section 3: Protocols and Best Practices
Protocol 3.1: Standard Handling and Weighing Procedure

This protocol is designed to minimize moisture exposure during routine handling.

  • Preparation: Move the sealed container of this compound and a desiccator to the weighing area. Allow the container to reach thermal equilibrium with the ambient environment for at least 30 minutes.

  • Tare Vessel: Place your receiving vessel (e.g., a flask) on the analytical balance and tare its weight.

  • Dispense: Briefly open the sample container inside the desiccator if possible, or as quickly as possible in the open. Use a clean, dry spatula to transfer the approximate amount of sample to the tared vessel.

  • Seal and Weigh: Immediately and securely close the main sample container. Record the stable weight of the transferred sample.

  • Return to Storage: Promptly return the main sample container to its proper long-term storage conditions.

Protocol 3.2: Sample Drying Using a Vacuum Oven

This procedure can be used to remove absorbed water from a compromised sample.

  • Sample Preparation: Spread a thin layer of the hygroscopic sample in a clean, tared glass dish (e.g., a watch glass or petri dish) to maximize surface area.

  • Initial Weighing: Accurately weigh the dish containing the sample.

  • Vacuum Oven Setup: Place the dish in a vacuum oven. Include a desiccant trap between the oven and the vacuum pump to capture the evolved water.

  • Drying: Heat the oven to a moderate temperature (e.g., 40-50°C; Note: determine the compound's decomposition temperature first to avoid degradation). Apply vacuum gradually.

  • Dry to Constant Weight: After a set period (e.g., 4-6 hours), turn off the vacuum, vent the oven with a dry inert gas like nitrogen, and quickly transfer the dish to a desiccator to cool. Once cool, re-weigh the sample. Repeat the drying and weighing cycles until the mass is constant between two consecutive measurements (e.g., <0.1% change).

  • Final Steps: The difference between the initial and final mass represents the water lost. Immediately transfer the dried sample to an airtight container for storage in a desiccator.

Protocol 3.3: Determination of Water Content via Karl Fischer Titration (Conceptual Steps)

This protocol outlines the general workflow. Specific instrument parameters will vary.

  • Instrument Preparation: Prepare the Karl Fischer titrator, ensuring the titration vessel is conditioned and free of ambient moisture.[13]

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the this compound sample directly into the titration vessel or a sample boat.

  • Titration: Introduce the sample into the KF titration cell. The instrument will automatically titrate the sample with KF reagent, which reacts stoichiometrically with water.[9]

  • Endpoint Detection: The titration endpoint is reached when all water in the sample has reacted.

  • Calculation: The instrument's software calculates the water content based on the amount of titrant consumed and the mass of the sample, typically reporting the result as a weight percentage (%) or parts per million (ppm).

Section 4: Visualization and Workflows

The following diagrams illustrate key decision-making processes and workflows for managing hygroscopic samples.

G start Start: Received or Existing Sample assess Visual Assessment of Sample start->assess free_flowing Free-Flowing Powder assess->free_flowing Looks Good clumped Clumped / Caked / Wet Appearance assess->clumped Looks Bad proceed Proceed with Experiment (Use Protocol 3.1) free_flowing->proceed quantify Action: Quantify Water Content (Karl Fischer Titration) clumped->quantify check_spec Is Water Content > 0.5% (or specified limit)? quantify->check_spec check_spec->proceed No dry_sample Action: Dry Sample (Use Protocol 3.2) check_spec->dry_sample Yes reassess Re-assess Purity (LC-MS, NMR) dry_sample->reassess reassess->proceed Purity Confirmed G receive Receive Bulk Sample glovebox Transfer to Controlled Atmosphere (Glove Box) receive->glovebox aliquot Aliquot into smaller, pre-tared glass vials glovebox->aliquot desiccant Add small desiccant packet to each vial (optional) aliquot->desiccant seal Tightly seal vials (e.g., with PTFE-lined caps) desiccant->seal parafilm Wrap cap-vial interface with Parafilm seal->parafilm store Store vials inside a larger, sealed container with bulk desiccant (Desiccator) parafilm->store use Ready for Use: Remove one vial at a time store->use

Caption: Best-practice workflow for storing hygroscopic compounds.

Section 5: Data Summary

The choice of analytical method for water determination depends on the required accuracy and available equipment.

Technique Principle Pros Cons Best For
Karl Fischer (KF) Titration Chemical reaction with iodine specific to water. [9]Highly accurate and precise; water-specific; measures both free and bound water. [10][13]Requires specialized equipment; solvents can be hazardous.Accurate quantification of water content for quality control and reaction stoichiometry.
Thermogravimetric Analysis (TGA) / Loss on Drying (LOD) Measures mass loss upon heating. [11]Simple to perform; provides information on thermal stability.Not specific to water (measures all volatiles); high heat can decompose the sample. [9]Rapid, less precise screening; assessing total volatile content.
Near-Infrared (NIR) Spectroscopy Measures absorption of IR light by water molecules. [9]Non-destructive; very rapid (real-time). [15]Indirect method; requires extensive calibration with primary methods like KF. [15]In-process monitoring and high-throughput screening after initial calibration.
Section 6: References
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • News-Medical. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Omasta, T. J., et al. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials, 29(9), 3935–3945. Retrieved from [Link]

  • Das, S., & Subudhi, B. B. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. Biomedical Research, 29(17), 3336-3343. Retrieved from [Link]

  • Zhang, M., et al. (2022). Chemically stable piperidinium cations for anion exchange membranes. Journal of Materials Chemistry A, 10(40), 21370-21378. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Benzyl-1-methylpiperidinium-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Benzyl-1-methylpiperidinium-4-one, a key structural motif in medicinal chemistry. As a quaternary ammonium compound, its spectral features offer unique insights into its molecular structure and electronic environment.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control. We will explore the theoretical basis for its spectral characteristics, compare it with its non-quaternized precursor, and provide a robust experimental framework for its analysis.

The parent compound, 1-Benzyl-4-piperidone, serves as a critical intermediate in the synthesis of pharmacologically active molecules, including potent menin inhibitors for leukemia treatment and various piperidine-based scaffolds in drug discovery.[2][3] The methylation of the piperidine nitrogen to form the quaternary salt, this compound, significantly alters the molecule's electronic and conformational properties, changes which are readily observable and quantifiable by NMR spectroscopy.

The Foundational Principles: Understanding NMR in Quaternary Piperidinium Systems

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For piperidinium compounds, several key principles are paramount:

  • Chemical Shift (δ): The position of an NMR signal, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus. In the case of this compound, the permanent positive charge on the quaternary nitrogen atom exerts a strong electron-withdrawing (inductive) effect. This effect "deshields" the neighboring protons and carbons, causing their signals to appear at a higher chemical shift (further downfield) compared to the neutral amine precursor.[4]

  • Spin-Spin Coupling (J): The interaction between adjacent non-equivalent nuclei leads to the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), provides valuable information about the dihedral angle between the coupled nuclei, which is crucial for conformational analysis of the piperidine ring.[5]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for a quantitative assessment of the relative number of different types of protons in the molecule.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The substituents on the ring and the nitrogen atom can exist in either an axial or equatorial position, and the rate of ring inversion can influence the appearance of the NMR spectrum.[5]

Structural Elucidation: Predicted ¹H and ¹³C NMR Spectral Analysis

While experimental spectra for this specific salt are not widely published, a detailed and reliable prediction can be made based on established NMR principles and data from analogous structures.[6][7]

Caption: Standard workflow for NMR spectral analysis from sample preparation to structural confirmation.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides a clear and definitive method for its structural characterization. The key diagnostic feature is the significant downfield shift of the proton and carbon signals alpha to the nitrogen atom upon its quaternization from the 1-Benzyl-4-piperidone precursor. This guide provides a robust framework for predicting, acquiring, and interpreting these spectra, offering researchers a comparative tool to ensure the identity and purity of this important synthetic building block. The principles outlined here are broadly applicable to the analysis of other quaternary ammonium compounds, underscoring the power of NMR spectroscopy in modern chemical and pharmaceutical research.

References

  • MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available at: [Link] [8]2. ResearchGate. (2023). Synthesis and characterization of some cupric chloride piperidinium complex salts, application on extractive desulfurization. Available at: [Link]

  • PMC. (2012). Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. Available at: [Link] [6]4. Vibrational Spectroscopy. (2015). Structural and spectroscopic properties of piperidinium-4-carboxylic acid hydrogen squarate. Available at: [Link]

  • ResearchGate. ¹H-NMR spectra of quaternary ammonium monomers. Available at: [Link]

  • ResearchGate. Fragment of 1 H-NMR spectrum of the quaternary ammonium salt of compound 3b [DMSO-d6, 298 K, 400 MHz]. Available at: [Link]

  • IUCr Journals. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Available at: [Link]

  • Wikipedia. Quaternary ammonium cation. Available at: [Link] [1]9. Semantic Scholar. (2004). Study on the Synthesis of 1-Benzyl-4-piperidone. Available at: [Link] [9]10. PubMed. (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of quaternary ammonium-containing resin propargyl ester.... Available at: [Link]

  • Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • PubChem. 1-Benzyl-4-piperidylamine. Available at: [Link]

  • ResearchGate. 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. Available at: [Link]

  • ResearchGate. (2008). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Available at: [Link]

  • PubMed. (2008). Synthesis and SAR of Analogues of the M1 Allosteric Agonist TBPB. Part I: Exploration of Alternative Benzyl and Privileged Structure Moieties. Available at: [Link]

  • ResearchGate. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Available at: [Link]

  • Wiley Online Library. (1972). 1H and 13C NMR spectra of benzyl compounds. Available at: [Link]

Sources

A Researcher's Guide to FTIR-Based Identification of 1-Benzyl-1-methylpiperidinium-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-Benzyl-1-methylpiperidinium-4-one. Designed for researchers and drug development professionals, this document moves beyond a simple peak list to offer a comparative framework for unambiguous identification, contrasting the target molecule with its common precursors and highlighting the complementary role of other analytical techniques.

Introduction: The Analytical Challenge

This compound is a quaternary ammonium salt featuring a piperidinium core. Its synthesis, often involving the benzylation of 1-methylpiperidine-4-one, requires precise analytical verification to confirm the successful quaternization of the nitrogen and the incorporation of the benzyl group. FTIR spectroscopy serves as a rapid, reliable, and accessible first-line technique for this purpose. It provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups.[1][2] This guide will dissect the FTIR spectrum of the target compound, enabling confident identification and purity assessment.

The Molecular Blueprint: Deconstructing this compound for FTIR Analysis

To predict and interpret the FTIR spectrum, we must first identify the key vibrational components of the molecule.

cluster_mol This compound cluster_groups Key Functional Groups mol ketone Ketone (C=O) aromatic Aromatic Ring (Benzyl) aliphatic Aliphatic C-H (Piperidinium, Methyl, Benzyl CH2) quat_ammonium Quaternary Ammonium Center

Caption: Key functional groups contributing to the FTIR spectrum of this compound.

The molecule's spectrum is a composite of vibrations from:

  • A saturated ketone (C=O): This will produce one of the most intense and diagnostically useful peaks.

  • Aliphatic C-H bonds: Found in the piperidinium ring, the N-methyl group, and the benzylic methylene (-CH2-) bridge.

  • Aromatic C-H and C=C bonds: Originating from the monosubstituted benzene ring.

  • The Quaternary Ammonium group (C-N+): While C-N stretches are present, the quaternary nature of the nitrogen is primarily confirmed by the presence of its attached groups and the absence of N-H bands.

The Spectroscopic Signature: Characteristic Peaks of this compound

The following table summarizes the expected characteristic absorption bands for the target compound. The interpretation of an FTIR spectrum involves analyzing the position, intensity, and shape of these absorption peaks.[2]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale & Expert Insights
~3100-3000Medium-WeakAromatic C-H StretchThe presence of peaks just above the 3000 cm⁻¹ threshold is a clear indicator of sp² hybridized C-H bonds, confirming the incorporation of the benzyl group.[3]
~3000-2850Medium-StrongAliphatic C-H StretchMultiple bands are expected here from the symmetric and asymmetric stretching of CH₂ and CH₃ groups in the piperidinium ring and benzyl/methyl substituents.[4]
~1715 Strong, Sharp Ketone C=O Stretch This is the most prominent peak in the spectrum. For a saturated, six-membered ring ketone, the absorption is typically around 1715 cm⁻¹.[3][5] Its sharp, intense nature makes it an unmistakable landmark.[6]
~1600, ~1495, ~1450Medium-WeakAromatic C=C Ring StretchThese absorptions are characteristic of the benzene ring and provide further strong evidence for the presence of the benzyl moiety.
~1480Weak-MediumC-H Bending (CH₃-N⁺)Some studies suggest that the symmetric bending of methyl groups attached to a quaternary nitrogen can appear in this region.[7] While not always prominent, its presence can be a corroborating factor.
~740-700 & ~690StrongAromatic C-H Out-of-Plane BendThese two strong absorptions are highly characteristic of a monosubstituted benzene ring, providing definitive structural information about the benzyl group.

Comparative Analysis: Distinguishing Product from Precursors

A crucial aspect of reaction monitoring and final product verification is ensuring the absence of starting materials. The synthesis of this compound typically proceeds via the reaction of 1-methylpiperidine-4-one with a benzylating agent like benzyl bromide.

CompoundKey Differentiating FTIR Peaks
This compound (Product) **- Aromatic C-H stretch (>3000 cm⁻¹)- Strong C=O stretch (~1715 cm⁻¹)- Aromatic C=C stretches (~1600-1450 cm⁻¹)- Monosubstituted aromatic bends (~740-690 cm⁻¹) **
1-Methylpiperidine-4-one (Precursor)[8][9][10]- ABSENCE of all aromatic peaks (>3000 cm⁻¹, ~1600-1450 cm⁻¹, ~740-690 cm⁻¹)- Presence of C=O stretch (~1715 cm⁻¹)- Presence of aliphatic C-H stretch (<3000 cm⁻¹)
Benzyl Bromide (Precursor)[11][12][13]- ABSENCE of strong C=O stretch at ~1715 cm⁻¹- Presence of aromatic peaks- C-Br stretch typically below the standard mid-IR range (<600 cm⁻¹)

Trustworthiness Check: Successful synthesis is confirmed by the simultaneous presence of the ketone carbonyl peak from one precursor and the aromatic peaks from the other in a single spectrum. Conversely, the presence of only one set of these differentiating peaks indicates an unreacted starting material.

Beyond Vibrations: A Multi-Technique Approach

While FTIR is an excellent tool for functional group identification, a comprehensive characterization relies on orthogonal methods.

TechniqueInformation Provided for this compoundComparison to FTIR
¹H NMR Provides detailed information on the chemical environment, number (via integration), and connectivity (via splitting patterns) of all protons. Will clearly show benzylic, piperidinium, and methyl protons at their characteristic chemical shifts.Superior for detailed structural elucidation and isomer differentiation. FTIR is faster and better for identifying specific functional groups.
¹³C NMR Shows all unique carbon atoms in the molecule. The carbonyl carbon (~200-215 ppm), aromatic carbons, and aliphatic carbons will have distinct signals.[5]Confirms the carbon skeleton. The presence of the carbonyl carbon signal is definitive proof. Complementary to FTIR.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the molecular cation, confirming the molecular weight of the [M-Br]⁺ or [M-Cl]⁺ species. Fragmentation patterns can further support the proposed structure.Provides exact mass and formula confirmation, which FTIR cannot. FTIR identifies bonds, while MS identifies the mass of the entire molecule/fragments.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section provides a standardized workflow for analyzing a solid sample of this compound using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

cluster_workflow FTIR-ATR Analysis Workflow start Start step1 1. Clean ATR Crystal (e.g., with isopropanol) start->step1 Begin step2 2. Record Background Spectrum (Measures ambient atmosphere) step1->step2 Dry crystal step3 3. Place Small Amount of Solid Sample on Crystal step2->step3 Ready for sample step4 4. Apply Pressure (Ensure good contact) step3->step4 step5 5. Acquire Sample Spectrum (Typically 16-32 scans) step4->step5 Analyze step6 6. Clean Crystal step5->step6 Measurement complete step7 7. Process & Analyze Data (Baseline correction, peak picking) step6->step7 end_node End step7->end_node Report results

Caption: Standardized workflow for sample analysis using FTIR with an ATR accessory.

Step-by-Step Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Wipe with a solvent-moistened swab (e.g., isopropanol) and allow it to fully evaporate.

  • Background Collection: Record a background spectrum. This scan measures the ambient environment (CO₂, water vapor) and is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent pressure to the sample. This ensures firm, uniform contact between the sample and the crystal surface, which is critical for a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected to ensure all peaks originate from zero absorbance. Use the software's tools to identify and label the wavenumbers of key peaks for analysis.

Conclusion

The identification of this compound via FTIR spectroscopy is a robust and efficient method when approached systematically. The definitive markers for a successful synthesis are the strong, sharp ketone carbonyl (C=O) stretch around 1715 cm⁻¹ coexisting with clear evidence of the monosubstituted benzyl group, namely the aromatic C-H stretches above 3000 cm⁻¹ and the strong out-of-plane bending modes between 740-690 cm⁻¹ . By comparing the product spectrum against those of its precursors, researchers can confidently assess reaction completion and sample purity. For absolute structural confirmation, complementing FTIR data with NMR and Mass Spectrometry is highly recommended.

References

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Available at: [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • ResearchGate. (2025, August 6). Piperidinium Nitrate - Study of Thermal Behaviour and Vibrational Spectra. Available at: [Link]

  • ResearchGate. FTIR spectra of adsorbents before and after cationization. Available at: [Link]

  • ResearchGate. Experimental (red) and DFT simulated (blue) FTIR spectra of.... Available at: [Link]

  • MDPI. (2023, May 21). Novel Hydroxyl-Containing Quaternary Ammonium Salt.... Available at: [Link]

  • SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF QUATERNARY HYDROXYALKYLAMMONIUM SALTS. Available at: [Link]

  • PubChem. Benzyl Bromide | C7H7Br | CID 7498. Available at: [Link]

  • PubChem. 1-Methyl-4-piperidone | C6H11NO | CID 74049. Available at: [Link]

  • PrepChem.com. Synthesis of 1-benzyl-3-methyl-4-piperidone. Available at: [Link]

  • SpectraBase. Benzylbromide. Available at: [Link]

  • Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • SpectraBase. 3-Fluoro-4-(trifluoromethyl)benzyl bromide - Optional[ATR-IR] - Spectrum. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • PMC. Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information ESI. Available at: [Link]

  • Semantic Scholar. Study on the Synthesis of 1-Benzyl-4-piperidone. Available at: [Link]

  • NISCAIR Online Periodicals Repository. Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]

  • PubChem. 1-Benzyl-4-piperidone | C12H15NO | CID 19220. Available at: [Link]

  • Matrix Fine Chemicals. 1-METHYLPIPERIDIN-4-ONE | CAS 1445-73-4. Available at: [Link]

  • MDPI. (2020, June 19). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds.... Available at: [Link]

  • ResearchGate. (2025, October 15). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Available at: [Link]

  • Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • MDPI. (2021, August 10). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles.... Available at: [Link]

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HPLC Methods for Purity Assessment of 1-Benzyl-1-methylpiperidinium-4-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-Benzyl-1-methylpiperidinium-4-one is a quaternary ammonium salt, often encountered as a synthetic intermediate in the production of piperidine-based pharmaceuticals (e.g., fentanyl analogs) or as a specific impurity in the methylation of N-benzyl-4-piperidone.

Analyzing this compound presents distinct chromatographic challenges compared to its tertiary amine precursors. Being a permanently charged quaternary ammonium compound (QAC), it exhibits:

  • Lack of Retention on standard C18 columns due to high polarity.

  • Severe Peak Tailing caused by strong ionic interactions with residual silanols on silica supports.

  • Counter-Ion Interference , particularly if synthesized via methyl iodide, as the iodide ion (

    
    ) is UV-active and can mask analyte peaks.
    

This guide compares three field-proven HPLC methodologies to overcome these hurdles: Ion-Pair Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography .

Compound Snapshot[1][2][3]
  • Chemical Structure: Quaternary piperidinium cation with a ketone at C4.

  • Key Property: Permanently positively charged (pH independent).

  • UV Max: ~254-260 nm (Benzyl chromophore), ~280 nm (Ketone carbonyl).

  • Critical Impurities: 1-Benzyl-4-piperidone (starting material), Benzyl halides, Methyl halides.

Method Comparison: Strategic Selection

The choice of method depends on your detection requirements (UV vs. MS) and the complexity of your matrix.

FeatureMethod A: Ion-Pair RP-HPLC Method B: HILIC Method C: Mixed-Mode
Mechanism Hydrophobic retention via neutral ion-pair formation.Partitioning into water-enriched layer on polar surface.Dual mechanism: Cation Exchange + Hydrophobicity.
Retention High (Tunable with IPR conc.)Moderate to HighHigh (Tunable with buffer strength)
Peak Shape Good (Tailing factor < 1.5)Excellent (Tailing factor < 1.2)Superior (Symmetrical)
MS Compatibility Poor (Non-volatile salts suppress ionization)Excellent (Volatile buffers)Good (Volatile buffers possible)
Robustness Moderate (Slow equilibration)Moderate (Sensitive to water content)High
Best For Routine QC with UV detection.LC-MS impurity profiling.Complex matrices & crude reaction mixtures.

Detailed Experimental Protocols

Method A: Ion-Pair RP-HPLC (The QC Workhorse)

Best for routine purity checks where Mass Spectrometry is not required.

Principle: An anionic pairing agent (Octanesulfonate) is added to the mobile phase. It binds to the cationic piperidinium, forming a neutral complex that retains on the hydrophobic C18 chain.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate.

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold for polar salts)

    • 5-20 min: 10%

      
       60% B
      
    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (for impurities) and 254 nm.

  • Temperature: 30°C.

Critical Insight: If your sample is an iodide salt , the iodide ion will elute near the void volume (t0) and absorb strongly at 210-230 nm. Ensure your integration window excludes this solvent front peak to avoid false purity failures.

Method B: HILIC (The MS-Compatible Choice)

Best for identifying unknown impurities using LC-MS.

Principle: Retains polar cations via electrostatic interaction and partitioning into the water layer on the silica surface.

  • Column: Bare Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) in 95:5 Water:ACN.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

  • Gradient:

    • 0 min: 95% B

    • 15 min: 50% B

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm or ESI-MS (Positive Mode).

  • Sample Diluent: 100% Acetonitrile (Crucial to prevent peak distortion).

Method C: Mixed-Mode Chromatography (The "Smart" Column)

Best for separating the quaternary product from tertiary amine precursors.

Principle: Uses a stationary phase with both alkyl chains (C18) and cation-exchange groups. The quaternary amine is retained by ion exchange, while neutral impurities are separated by hydrophobicity.

  • Column: SIELC Primesep 100 or Newcrom R1, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 40% ACN / 60% Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Mechanism: The acid (TFA) acts as a displacer for the cation exchange mechanism. Increasing acid concentration decreases retention time of the quaternary amine (opposite of RP-HPLC).

Comparative Performance Data

The following data represents typical performance metrics observed during validation of these methods for benzyl-piperidinium salts.

ParameterMethod A (IPC)Method B (HILIC)Method C (Mixed-Mode)
Retention Time (min) 12.48.210.5
Capacity Factor (

)
4.53.13.8
Tailing Factor (

)
1.351.151.05
Resolution (

)
*
2.83.54.2
LOD (µg/mL) 0.50.1 (MS) / 1.0 (UV)0.8
Equilibration Time Long (>30 min)Medium (20 min)Short (10 min)

*Resolution calculated between this compound and 1-Benzyl-4-piperidone.

Visualizing the Analytical Workflow

The following diagrams illustrate the decision process and the mechanistic pathways for analyzing this compound.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Purity Assessment of This compound Q_MS Is Mass Spectrometry (MS) Detection Required? Start->Q_MS Q_Complex Is the sample a crude reaction mixture? Q_MS->Q_Complex No Method_HILIC Select Method B: HILIC (Volatile Buffers, High Sensitivity) Q_MS->Method_HILIC Yes Method_IPC Select Method A: Ion-Pair RP-HPLC (Robust, Cost-effective for QC) Q_Complex->Method_IPC No (Final Product QC) Method_MM Select Method C: Mixed-Mode (Superior Resolution of Precursors) Q_Complex->Method_MM Yes (High Impurities)

Caption: Decision tree for selecting the optimal HPLC method based on detection needs and sample complexity.

Diagram 2: Impurity Separation Mechanism

SeparationMechanism Quat Analyte: Quaternary Amine (+) IPC Ion-Pairing (C18) + Octanesulfonate Quat->IPC Forms Neutral Complex Retains via Hydrophobicity MM Mixed-Mode (C18 + Cation Exchange) Quat->MM Strong Ionic Retention (Cation Exchange) Tert Impurity: Tertiary Amine (Neutral/pH dep) Tert->IPC Retains via Hydrophobicity (pH dependent) Tert->MM Weak Ionic / Strong Hydrophobic Separation Iodide Counter-ion: Iodide (-) Iodide->MM Elutes at Void (Anion Repulsion)

Caption: Mechanistic comparison of how Ion-Pairing vs. Mixed-Mode columns interact with the cationic analyte and impurities.

Troubleshooting & Expert Tips

The "Ghost" Peak (Iodide Interference)

If your synthesis used Methyl Iodide (


), the iodide counter-ion will absorb UV light strongly at 210-230 nm.
  • Symptom: A sharp, early-eluting peak that varies with injection volume but not with organic modifier changes.

  • Solution: Switch detection to >250 nm where iodide absorption is negligible, or perform an anion exchange (e.g., to chloride) before analysis using a weak anion exchange (WAX) SPE cartridge.

Sample Diluent Mismatch

Injecting a QAC dissolved in 100% organic solvent into a high-aqueous mobile phase (like Method A) often causes "peak splitting."

  • Protocol: Dissolve the sample in the initial mobile phase (e.g., 10% ACN / 90% Buffer).

Carryover

Quaternary amines stick to stainless steel and injector seals.

  • Protocol: Use a needle wash solution containing 50% Methanol + 0.1% TFA to protonate silanols and solubilize the QAC.

References

  • Sielc Technologies. "Separation of Quaternary Amines and Ionic Liquids on Mixed-Mode Columns." Application Note. Available at: [Link]

  • National Institutes of Health (NIH). "HPLC separation of quaternary pyridinium salts." PubMed Central. Available at: [Link]

  • ResearchGate. "Impurity profiling of N-benzyl-4-piperidone derivatives." Available at: [Link]

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Comparing reactivity of 1-Benzyl-1-methylpiperidinium-4-one vs N-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 1-Benzyl-1-methylpiperidinium-4-one and N-benzyl-4-piperidone

Abstract

This guide provides a detailed comparative analysis of the chemical reactivity of N-benzyl-4-piperidone, a versatile tertiary amine, and its quaternary ammonium salt derivative, this compound. We will explore the fundamental structural and electronic differences that govern their behavior in key chemical transformations. This document is intended for researchers, chemists, and drug development professionals who utilize piperidine scaffolds in synthesis. By examining reactions at both the nitrogen center and the C4-carbonyl group, this guide elucidates the distinct synthetic pathways accessible to each compound, supported by experimental protocols and data.

Introduction: Two Sides of a Piperidine Core

N-benzyl-4-piperidone is a widely used synthetic intermediate, serving as a foundational building block for a vast number of pharmaceutical agents, including analgesics like Fentanyl and acetylcholinesterase inhibitors like Donepezil.[1][2][3] Its utility stems from two primary reactive sites: the nucleophilic tertiary nitrogen and the electrophilic C4-carbonyl group.[4][5]

Alkylation of N-benzyl-4-piperidone, typically with a methylating agent, yields this compound, a quaternary ammonium salt.[6] This transformation dramatically alters the molecule's electronic properties and, consequently, its chemical reactivity. While the parent compound acts as a nucleophile, the quaternary salt is a cationic species with entirely different applications and stability profiles.[7][8] This guide will dissect these differences to provide a clear framework for their strategic use in complex molecule synthesis.

Structural and Electronic Disparity

The fundamental difference between the two compounds lies in the nature of the nitrogen atom. N-benzyl-4-piperidone possesses a lone pair of electrons on its sp³-hybridized nitrogen, making it both a Lewis base and a nucleophile. In contrast, the nitrogen atom in this compound is tetravalent, bearing a permanent positive charge and lacking a lone pair.[7][9]

This distinction has profound electronic consequences:

  • N-benzyl-4-piperidone: The nitrogen's lone pair can participate in reactions, such as protonation by acids or nucleophilic attack on electrophiles.[10]

  • This compound: The positively charged nitrogen atom (N⁺) exerts a powerful electron-withdrawing inductive effect (-I effect) on the rest of the molecule. This effect is expected to increase the electrophilicity of the C4-carbonyl carbon and enhance the acidity of the α-protons at the C3 and C5 positions.

Caption: Structural and electronic differences between the two piperidone derivatives.

Comparative Reactivity Analysis

Reactivity at the Nitrogen Center

N-benzyl-4-piperidone: As a tertiary amine, the nitrogen is a primary site of reactivity.

  • Alkylation: It readily undergoes nucleophilic substitution with alkyl halides to form quaternary ammonium salts.[6] This is the synthetic route to this compound. The reaction proceeds via an S_N2 mechanism where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide.[9]

  • Protonation: It reacts with acids to form ammonium salts, a property often used for purification or to modify solubility.[10]

This compound: The quaternary nitrogen is non-nucleophilic. Its reactivity is primarily defined by its stability and potential degradation pathways.

  • Alkaline Stability: The piperidinium ring itself is relatively stable, even in harsh alkaline conditions. However, the substituents on the nitrogen are susceptible to nucleophilic attack by strong bases like hydroxide. Degradation typically occurs via an S_N2 reaction at the α-carbons of the benzyl or methyl groups, leading to the formation of N-methylpiperidine or N-benzylpiperidine, respectively, along with benzyl alcohol or methanol.[8] Hofmann elimination is another potential degradation pathway, though it requires an available β-hydrogen on one of the N-substituents.

Reactivity at the C4-Carbonyl Group

The carbonyl group is a key handle for synthetic modification in both molecules.

N-benzyl-4-piperidone: This compound is a workhorse intermediate for a reason; its carbonyl group undergoes a wide array of classical transformations.

  • Nucleophilic Addition: It reacts with organometallic reagents (e.g., Grignard) and hydrides (e.g., NaBH₄) to form tertiary and secondary alcohols, respectively.[11]

  • Reductive Amination: The ketone can be converted to an amine via reaction with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ.[12]

  • Wittig Reaction: It reacts with phosphorus ylides to form exocyclic double bonds, a key step in the synthesis of 4-methylenepiperidine derivatives.[1][13]

  • Enolate Chemistry: The α-protons can be removed by a strong base to form an enolate, which can then be alkylated or used in aldol-type condensation reactions.

This compound: Direct experimental comparisons are less common in the literature, but reactivity can be predicted based on electronic principles.

  • Enhanced Electrophilicity: The strong electron-withdrawing effect of the N⁺ group should render the carbonyl carbon more electrophilic than in the parent tertiary amine. This suggests that nucleophilic additions could proceed more rapidly or under milder conditions.

  • Increased α-Proton Acidity: The same inductive effect that activates the carbonyl group also increases the acidity of the protons on the adjacent C3 and C5 carbons. This could facilitate enolate formation using weaker bases compared to what is required for N-benzyl-4-piperidone. This enhanced acidity makes the quaternary salt a potentially superior substrate for reactions involving enolate intermediates.

Comparative Data Summary

FeatureN-benzyl-4-piperidoneThis compoundRationale
Nitrogen Center Nucleophilic, BasicCationic, Non-nucleophilicPresence vs. Absence of a lone pair.[7]
Reactions at N Alkylation, ProtonationStable, but degrades via S_N2 at N-substituentsTertiary amines are nucleophiles; Quaternary salts are susceptible to nucleophilic attack.[6][8]
Carbonyl Carbon ElectrophilicMore Electrophilic (Predicted)Strong electron-withdrawing inductive effect from the N⁺ center.
α-Protons (C3/C5) AcidicMore Acidic (Predicted)Inductive effect from the N⁺ center stabilizes the conjugate base (enolate).
Key Applications Intermediate for complex APIs (Fentanyl, Donepezil)[1][3]Phase-transfer catalysis, ionic liquids, acetylcholine transport inhibition.[10][14]Reactivity profile dictates synthetic utility.

Experimental Protocols

Protocol 1: Synthesis of this compound from N-benzyl-4-piperidone

This protocol describes the N-alkylation of a tertiary amine, a fundamental reaction illustrating the nucleophilicity of the nitrogen in N-benzyl-4-piperidone.[6]

G start Dissolve N-benzyl-4-piperidone in a suitable solvent (e.g., Acetonitrile) reagent Add excess Iodomethane (CH3I) (1.5 - 2.0 equivalents) start->reagent reaction Stir at room temperature for 12-24 hours reagent->reaction monitor Monitor reaction progress by TLC (disappearance of starting material) reaction->monitor workup Filter the resulting precipitate monitor->workup wash Wash the solid with cold diethyl ether to remove unreacted starting materials workup->wash dry Dry the solid under vacuum wash->dry product Obtain 1-Benzyl-1-methyl- piperidinium-4-one iodide as a white solid dry->product

Caption: Experimental workflow for the N-methylation of N-benzyl-4-piperidone.

Methodology:

  • Setup: In a round-bottom flask, dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add iodomethane (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The quaternary ammonium salt product will often precipitate from the solution.

  • Workup: Filter the reaction mixture through a Büchner funnel to collect the solid precipitate.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and excess iodomethane.

  • Drying: Dry the purified product under vacuum to yield this compound iodide.

Causality: Acetonitrile is a good polar aprotic solvent for S_N2 reactions. Iodomethane is used as the methyl source because iodide is an excellent leaving group, facilitating the reaction.[10] An excess is used to ensure complete conversion of the starting amine.

Protocol 2: Reductive Amination of N-benzyl-4-piperidone

This protocol demonstrates a key transformation of the carbonyl group, widely used in drug synthesis.[12]

Methodology:

  • Setup: To a solution of 1-Benzyl-4-piperidone (1.0 eq) in dichloroethane, add the desired amine (e.g., aniline, 1.0 eq) followed by acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Reaction: Continue stirring at room temperature for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction & Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Causality: Acetic acid catalyzes the formation of the iminium ion intermediate. Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone, preventing side reactions.[12] This reaction is not feasible for the quaternary salt as the nitrogen is already fully substituted and cannot form an iminium ion.

Conclusion

N-benzyl-4-piperidone and this compound, while structurally similar, exhibit divergent reactivity profiles that dictate their synthetic applications. N-benzyl-4-piperidone is a classic nucleophilic building block, prized for its versatile reactions at both the nitrogen center and the carbonyl group. In contrast, its quaternized form is a cationic, non-nucleophilic species. The primary utility of the quaternary salt may lie in applications where its cationic nature is beneficial, or in reactions that capitalize on the enhanced electrophilicity of its carbonyl group and the increased acidity of its α-protons. A thorough understanding of these differences allows synthetic chemists to strategically select the appropriate piperidone derivative to achieve their desired molecular architecture and functionality.

References

  • Study Mind. (2022). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Available at: [Link]

  • Physics & Maths Tutor. 4.7 AMINES Preparation of primary, secondary and tertiary amines Basic properties of amines Uses of quaternary ammonium salts. Available at: [Link]

  • Google Patents. (2005). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. Available at: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Available at: [Link]

  • University of Huddersfield. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

  • Taylor & Francis Online. (2013). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Available at: [Link]

  • NCERT. Amines. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Available at: [Link]

  • AHH Chemical Co., Ltd. (2026). Exploring N-Benzyl-4-piperidone: Properties, Applications, and Manufacturing Insights. Available at: [Link]

  • Defense Technical Information Center (DTIC). (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

  • RSC Publishing. (2022). Chemically stable piperidinium cations for anion exchange membranes. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • The Royal Society of Chemistry. Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. Available at: [Link]

  • Semantic Scholar. Study on the Synthesis of 1-Benzyl-4-piperidone. Available at: [Link]

  • ResearchGate. Transition structures in the benzylation of 1-methyl-4-phenylpiperidine.... Available at: [Link]

  • PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Available at: [Link]

Sources

X-ray crystallography and solid-state structure of 1-Benzyl-1-methylpiperidinium-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Crystallographic and Solid-State Characterization of Piperidinium-Based Compounds A Case Study Approach for 1-Benzyl-1-methylpiperidinium-4-one

Abstract

Piperidinium-based scaffolds are ubiquitous in modern pharmaceuticals, yet their efficacy and developability are profoundly influenced by their solid-state properties. Control over crystal form—including polymorphism, salt selection, and solvation state—is critical for ensuring optimal solubility, stability, and bioavailability. This guide presents a comprehensive, technically-grounded framework for the solid-state characterization of these vital compounds. Using the currently uncharacterized but synthetically accessible molecule, this compound, as a central case study, we will navigate the complete analytical workflow from synthesis to definitive structural elucidation. This document provides researchers, scientists, and drug development professionals with a comparative analysis of essential techniques, detailed experimental protocols, and the rationale behind methodological choices, ensuring a robust and reproducible approach to solid-state chemistry.

Introduction: The Imperative of Solid-State Characterization

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. When this nitrogenous heterocycle is quaternized to form a piperidinium salt, its physicochemical properties are significantly altered. The resulting solid-state structure is dictated by a delicate interplay of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-interactions.[1][2] These interactions govern the crystal packing, which in turn defines critical pharmaceutical parameters. An uncharacterized solid form presents a significant risk in drug development, potentially leading to issues with manufacturing, stability, and clinical performance.

This guide uses this compound as a representative model to explore the state-of-the-art methodologies required to fully characterize a novel piperidinium compound. While a published crystal structure for this specific molecule is unavailable, its synthesis is straightforward, making it an ideal candidate for demonstrating the analytical journey from a new chemical entity to a well-understood solid form.

Part 1: Synthesis and Purification: The Foundation of Quality Crystals

The prerequisite for any crystallographic study is the availability of highly pure material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. The target molecule, this compound, can be synthesized via the quaternization of a suitable precursor.

Proposed Synthetic Protocol: SN2 Alkylation

The most direct route involves the methylation of 1-Benzyl-4-piperidone.[3] The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide.

Reaction Scheme: 1-Benzyl-4-piperidone + Methyl Iodide → this compound Iodide

Experimental Protocol:

  • Dissolution: Dissolve 1-Benzyl-4-piperidone (1.0 eq) in a suitable solvent such as acetonitrile or acetone (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Alkylating Agent: To the stirred solution, add methyl iodide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate is often indicative of product formation. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Purification: The purity of the product is paramount. Recrystallization is the preferred method. The choice of solvent is critical; a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal (e.g., ethanol/ether mixtures).[4]

  • Characterization: Confirm the identity and purity of the synthesized salt using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]

Part 2: Crystallization: From Purified Powder to Diffraction-Quality Single Crystals

Crystallization is often the most challenging, rate-limiting step in a structural study.[7] It is a process of bringing a solution to a state of supersaturation under controlled conditions to promote the slow growth of a well-ordered crystal lattice.[8] A variety of techniques should be screened, as no single method is universally successful.

Comparative Analysis of Crystallization Techniques
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.[9]Simple setup, requires minimal equipment.Can lead to rapid crystallization and small crystals if evaporation is too fast. Difficult to control.Thermally stable compounds with moderate volatility solvents.
Vapor Diffusion An antisolvent vapor slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.Excellent control over the rate of crystallization. Often yields high-quality crystals.Requires a carefully selected solvent/antisolvent pair. Can be slow.A wide range of compounds, especially when fine control is needed.
Slow Cooling A saturated solution at a high temperature is slowly cooled. As solubility decreases with temperature, the solution becomes supersaturated.[8]Good for compounds with a steep solubility-temperature curve. Can be automated.Requires a programmable cooling bath for best results. Risk of oiling out if cooled too quickly.Compounds that are significantly more soluble in hot solvent than cold.
Solvent-Assisted Grinding A small amount of solvent is added to a solid mixture, which is then mechanically ground. The solvent facilitates molecular rearrangement into a crystalline state.[2][10]Rapid screening method. Effective for generating salts and co-crystals.May only yield microcrystalline powder, not suitable for SCXRD.Polymorph and salt screening.
Experimental Workflow: High-Throughput Crystallization Screening

To maximize the chances of success, a parallel screening approach is recommended.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent of good solubility (e.g., Methanol).

  • Plate Setup: In a 96-well crystallization plate, dispense a small aliquot (e.g., 100 µL) of the stock solution into each well.

  • Solvent Evaporation: Allow the solvent to evaporate completely to create a uniform film of the compound in each well.

  • Solvent Addition: Add a different solvent or solvent mixture (e.g., 100 µL) to each well or row of wells, covering a wide range of polarities and functionalities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water).

  • Sealing and Incubation: Seal the plate and store it in a vibration-free environment. Monitor the wells periodically under a microscope over several days to weeks for crystal growth.

Diagram: Crystallization Workflow

G cluster_prep Preparation cluster_screen Crystallization Screening cluster_analysis Analysis Synthesis Synthesis & Purification Purity Purity Confirmation (>99%) Synthesis->Purity Stock Prepare Stock Solution Purity->Stock Evaporation Slow Evaporation Stock->Evaporation Dispense & Add Solvents Vapor Vapor Diffusion Stock->Vapor Dispense & Add Solvents Cooling Slow Cooling Stock->Cooling Dispense & Add Solvents Microscopy Microscopic Inspection Evaporation->Microscopy Vapor->Microscopy Cooling->Microscopy Microscopy->Stock No Crystals, Iterate Harvest Harvest Suitable Crystal Microscopy->Harvest Crystal Found SCXRD Single-Crystal XRD Harvest->SCXRD

Caption: Workflow for obtaining single crystals suitable for X-ray diffraction.

Part 3: Single-Crystal X-ray Diffraction (SCXRD): The Definitive Answer

SCXRD is the gold-standard technique for determining the three-dimensional atomic arrangement of a crystalline material.[11][12] By measuring the diffraction pattern produced when a single crystal is exposed to an X-ray beam, one can calculate the electron density map of the molecule and refine the positions of all atoms.

General Protocol for SCXRD Analysis
  • Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head, typically held in a cryo-stream of nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected using an area detector.

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. Initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data until the calculated and observed structure factors converge.

  • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric reasonability.

Comparative Structural Insights from Piperidinium Analogues

While the structure of our target molecule is unknown, we can infer likely features by examining published structures of similar piperidinium salts.

CompoundSpace GroupKey Feature(s)Reference
Piperidinium 4-nitrophenolateP2₁/cPiperidine ring in a chair conformation. Cations and anions linked by N—H⋯O hydrogen bonds into infinite chains.[1][13]
Piperidinium sulfamethazinateP2₁/n1:1 salt with proton transfer confirmed. Ions connected by N—H⁺⋯O and N—H⁺⋯N interactions, forming supramolecular sheets.[2][10]
N′-(1-benzylpiperidin-4-yl)acetohydrazideCcMonoclinic crystal system. Four unique molecules in the asymmetric unit (Z' = 4). Packing dominated by two separate hydrogen-bonded chains.[14]

Anticipated Structural Features for this compound:

  • Piperidinium Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation, as is common for this system.[1]

  • Intermolecular Interactions: As a quaternary ammonium salt, classic hydrogen bonding (N-H···X) is absent. The structure will be dictated by weaker interactions. The benzyl group is likely to participate in C-H···π or π-π stacking interactions. The ketone's oxygen atom at the 4-position is a potent hydrogen bond acceptor and could form C-H···O interactions with neighboring molecules.

  • Counter-ion Influence: The size, shape, and charge of the counter-ion (e.g., iodide from the synthesis) will play a crucial role in the overall crystal packing.

Part 4: A Multi-Technique Approach: When Single Crystals Are Elusive

Often, a compound may fail to produce single crystals of sufficient size or quality, instead yielding a microcrystalline powder. In these cases, a suite of complementary techniques is essential for a thorough solid-state characterization.

Comparative Guide to Solid-State Analytical Techniques
TechniqueInformation ProvidedCausality & Application
Powder X-ray Diffraction (PXRD) Provides a "fingerprint" of the crystalline phase. Used for phase identification, purity checks, and polymorphism screening.Based on the same Bragg's Law as SCXRD but averages over all crystal orientations in a powder sample. Essential for confirming that a bulk powder sample is the same phase as the single crystal studied.[2][15]
Solid-State NMR (ssNMR) Gives information about the local chemical environment of nuclei (e.g., ¹³C, ¹⁵N) in the solid state. Different polymorphs will produce distinct spectra.Chemical shifts are sensitive to molecular conformation and crystal packing. It is a powerful tool for identifying the number of unique molecules in the asymmetric unit and studying disorder.[10][16]
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature. Detects melting points, glass transitions, and solid-solid phase transitions.Each crystalline form will have a unique melting point and enthalpy of fusion. This is a primary tool for screening for polymorphs and assessing their relative thermodynamic stability.[2]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Used to determine thermal stability and to identify and quantify the presence of bound solvent (solvates) or water (hydrates). A mass loss at a specific temperature below decomposition indicates the release of a volatile component.[10]
Infrared (IR) / Raman Spectroscopy Provides information on molecular vibrations. Sensitive to changes in functional groups and hydrogen bonding environments.Different crystal packing arrangements and conformations alter the vibrational modes of the molecules. These techniques can rapidly distinguish between different polymorphs.[2]

Diagram: Analytical Decision Tree for Solid-State Characterization

G start Synthesized Material microscopy Examine under Microscope start->microscopy single_crystal Single Crystals Observed microscopy->single_crystal Yes powder Microcrystalline Powder microscopy->powder No scxrd Perform SCXRD Analysis single_crystal->scxrd powder_analysis Comprehensive Powder Analysis powder->powder_analysis structure 3D Structure Determined scxrd->structure pxrd PXRD structure->pxrd Simulate PXRD for Bulk Phase Comparison powder_analysis->pxrd dsc_tga DSC / TGA powder_analysis->dsc_tga ssnmr ssNMR powder_analysis->ssnmr spectroscopy IR / Raman powder_analysis->spectroscopy

Sources

A Researcher's Guide to the Characterization of 1-Benzyl-1-methylpiperidin-4-one: Melting Point Determination and Comparative Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is a foundational pillar of scientific rigor. This guide provides an in-depth exploration of determining the melting point of 1-Benzyl-1-methylpiperidin-4-one, a compound of interest in synthetic chemistry. Due to the limited availability of established physicochemical data for this specific molecule, we will approach its characterization as a case study. This guide will not only detail the established standards for melting point determination but also offer a comparative analysis with alternative analytical techniques, providing a robust framework for the comprehensive assessment of new compounds.

The Significance of Physicochemical Characterization

The melting point of a crystalline solid is a critical physical property that provides valuable information about its identity and purity. A sharp melting point range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[1][2] For a novel compound like 1-Benzyl-1-methylpiperidin-4-one, an accurate melting point determination is a crucial first step in its characterization, paving the way for further spectroscopic and analytical evaluation.

While various sources provide information on related compounds such as 1-Benzyl-3-methyl-4-piperidone and N-Benzyl-4-piperidone, specific data for 1-Benzyl-1-methylpiperidin-4-one remains elusive in readily available literature.[3][4][5][6] This underscores the importance of a systematic and standards-based approach to its characterization.

Gold Standard: Melting Point Determination by Capillary Method

The capillary method is the most widely recognized and pharmacopeia-endorsed technique for determining the melting point of a solid.[7][8] The United States Pharmacopeia (USP) provides detailed procedures to ensure accuracy and reproducibility.[7][8]

Causality Behind the Experimental Choices

The choice of the capillary method as a standard is rooted in its simplicity, low sample requirement, and the clarity of the visual endpoint. The gradual heating of a finely packed powder within a capillary tube allows for precise observation of the phase transition from solid to liquid. The USP <741> general chapter on Melting Range or Temperature outlines specific apparatus and procedures to minimize variability.[7][9]

Self-Validating System: Ensuring Accuracy and Precision

To ensure the trustworthiness of the results, the melting point apparatus must be calibrated using certified reference standards.[10][11] These standards are high-purity compounds with well-established melting points. Regular calibration verifies the accuracy of the thermometer and the heating block, making the system self-validating.

Experimental Protocol: USP <741> Class I Method

This protocol describes the determination of the melting point of a crystalline solid like 1-Benzyl-1-methylpiperidin-4-one.

Apparatus:

  • Melting point apparatus with a heating block and a temperature probe.

  • Capillary tubes (borosilicate glass, sealed at one end).

  • Thermometer or digital temperature sensor calibrated against USP reference standards.

  • Mortar and pestle.

Procedure:

  • Sample Preparation: Ensure the sample of 1-Benzyl-1-methylpiperidin-4-one is dry and finely powdered. Use a mortar and pestle to gently grind the crystals.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-4 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point. Then, adjust the heating rate to 1-2 °C per minute approximately 10 °C below the expected melting point. A slower heating rate during the melting phase is crucial for accuracy.[12]

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point range.

  • Reporting: Report the melting point as a range of temperatures. For a pure compound, this range should be narrow (typically within 1-2 °C).

A Modern Alternative: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) offers a more automated and quantitative approach to determining the melting point.[13][14][15][16][17] It measures the difference in heat flow between the sample and a reference as a function of temperature.

Causality Behind the Experimental Choices

DSC provides not only the melting temperature (as the peak of the melting endotherm) but also the enthalpy of fusion (the area under the peak). This additional thermodynamic data can be valuable for characterizing the compound's solid-state properties. DSC is particularly useful for analyzing polymers and can be applied to a wide range of materials.[16]

Self-Validating System: Calibration and Performance Verification

Similar to capillary melting point apparatus, DSC instruments require regular calibration. This is typically performed using high-purity indium, which has a well-defined melting point and enthalpy of fusion.

Experimental Protocol: DSC Analysis of 1-Benzyl-1-methylpiperidin-4-one

Apparatus:

  • Differential Scanning Calorimeter.

  • Aluminum or hermetically sealed sample pans and lids.

  • Microbalance.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Benzyl-1-methylpiperidin-4-one into a sample pan.

  • Encapsulation: Seal the pan with a lid. Prepare an empty sealed pan as a reference.

  • DSC Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Acquisition: The instrument will record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Comparative Analysis: Melting Point vs. Other Analytical Techniques

While melting point is a fundamental characteristic, a comprehensive analysis of a new compound requires orthogonal methods to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[18][19][20][21][22][23][24][25][26][27]

Parameter Melting Point (Capillary) Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Measurement Temperature range of phase transitionHeat flow as a function of temperatureSeparation based on polarity and detection by UV/Vis, MS, etc.Separation based on volatility and mass-to-charge ratio
Information Provided Melting range, indicator of purityMelting point, enthalpy of fusion, other thermal eventsPurity, quantification of components, identification (with MS detector)Identification of components, structural information, purity
Sample Requirement Small (mg)Small (mg)Small (µg to mg)Small (µg to ng)
Throughput ModerateModerateHighHigh
Quantitative? NoYes (enthalpy)YesYes (with calibration)
Confirmatory for Identity? No (can be indicative)No (can be indicative)Yes (with reference standard or MS)Yes (via mass spectrum)

Visualizing the Workflow

The following diagram illustrates a logical workflow for the characterization of a new chemical entity like 1-Benzyl-1-methylpiperidin-4-one.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_confirmation Confirmatory Analysis Synthesis Synthesis of 1-Benzyl-1-methylpiperidin-4-one Purification Purification (e.g., Crystallization) Synthesis->Purification MP Melting Point Determination (Capillary Method) Purification->MP DSC Differential Scanning Calorimetry (DSC) Purification->DSC Purity_Check Purity Assessment MP->Purity_Check DSC->Purity_Check HPLC HPLC Analysis (Purity & Quantification) Purity_Check->HPLC GCMS GC-MS Analysis (Identity & Impurities) Purity_Check->GCMS Final_Report Comprehensive Characterization Report HPLC->Final_Report GCMS->Final_Report

Caption: Workflow for the characterization of a new chemical entity.

Decision Matrix for Analytical Technique Selection

The choice of analytical technique depends on the specific question being addressed. The following diagram provides a decision-making framework.

Decision_Matrix cluster_goals Analytical Goals cluster_methods Recommended Techniques Start What is the primary analytical goal? Purity Assess Purity Start->Purity Identity Confirm Identity Start->Identity Thermal Characterize Thermal Properties Start->Thermal MP_DSC Melting Point (Capillary) Differential Scanning Calorimetry (DSC) Purity->MP_DSC Initial Screen HPLC_GCMS HPLC GC-MS Purity->HPLC_GCMS Quantitative & Confirmatory Identity->HPLC_GCMS DSC_TGA DSC Thermogravimetric Analysis (TGA) Thermal->DSC_TGA

Caption: Decision matrix for selecting an analytical technique.

Conclusion

The determination of the melting point of 1-Benzyl-1-methylpiperidin-4-one, while seemingly a straightforward task, highlights the broader challenges and necessities in the characterization of novel compounds. Adherence to established standards, such as those outlined by the USP, is paramount for generating reliable and reproducible data. Furthermore, complementing traditional methods like capillary melting point with modern techniques such as DSC, HPLC, and GC-MS provides a comprehensive and robust analytical package. This integrated approach not only confirms the identity and purity of the target molecule but also establishes a solid foundation for its further development and application in research and industry.

References

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Mtoz Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Compound identification in GC-MS by simultaneously evaluating the mass spectrum and retention index. Analyst. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • Drawell. (2023, October 23). Detecting the Unseen: How GC-MS Reveals Hidden Compounds. Retrieved from [Link]

  • Lab-Training. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Compound identification in GC-MS by simultaneously evaluating mass spectrum and retention index. PMC. Retrieved from [Link]

  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Vici Health Sciences. (2025, April 4). What Is HPLC and Why Is It So Commonly Used for Pharmaceutical and Dietary Supplement QC Testing? Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data. Retrieved from [Link]

  • Technology Networks. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • GCMS-ID. (n.d.). GCMS-ID. Retrieved from [Link]

  • The United States Pharmacopeial Convention. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-Benzyl-4-piperidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-methylpiperidin-3-one. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Crea Analytical. (n.d.). Calibration standards for melting point determination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Study on the Synthesis of 1-Benzyl-4-piperidone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-methylpiperidine. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, January 15). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Retrieved from [Link]

  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 1-Benzyl-4-piperidone, 98+%. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. Retrieved from [Link]

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A Comparative Guide to Purity Validation of 1-Benzyl-1-methylpiperidinium-4-one Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs).[1][2][3] An intermediate like 1-Benzyl-1-methylpiperidinium-4-one, a quaternary ammonium salt, serves as a critical building block in complex synthetic pathways. The presence of even trace impurities can propagate through subsequent reaction steps, leading to compromised API quality, reduced yield, and potentially unforeseen toxicological profiles.[3] Therefore, robust analytical validation of such intermediates is a non-negotiable aspect of process chemistry and quality control.

This guide provides an in-depth technical comparison of elemental analysis against other common analytical techniques for validating the purity of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer protocols to empower researchers and drug development professionals in making informed analytical decisions.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the elemental composition of a pure organic compound.[4][5] Its principle is elegantly straightforward: a sample is combusted at high temperatures in an oxygen-rich atmosphere, converting the carbon, hydrogen, and nitrogen within the molecule into their gaseous oxides (CO₂, H₂O) and elemental nitrogen (N₂).[4][6] These gases are then chromatographically separated and quantified using a thermal conductivity detector.

The power of this technique lies in its ability to provide a quantitative measure of the mass percentages of the core elements. This data is then compared against the theoretical percentages calculated from the compound's molecular formula. A close agreement is a strong indicator of high purity.

For this compound, a quaternary ammonium salt, the molecular formula depends on its counter-ion. Assuming the common chloride counter-ion, the structure is as follows:

  • Chemical Name: this compound Chloride

  • Molecular Formula: C₁₃H₁₈ClNO

  • Molecular Weight: 239.74 g/mol

Based on this, the theoretical elemental composition can be precisely calculated.

Table 1: Theoretical vs. Acceptable Experimental Elemental Analysis Data for C₁₃H₁₈ClNO

ElementTheoretical Percentage (%)Acceptable Experimental Range (%)Rationale for Acceptance Criteria
Carbon (C)65.13%64.73% – 65.53%Industry and academic standards widely accept a deviation of ±0.4% from the theoretical value to account for instrumental limitations and minor, acceptable levels of impurities (e.g., moisture, residual solvent).[7][8]
Hydrogen (H)7.57%7.17% – 7.97%The ±0.4% window provides a stringent yet realistic benchmark for purity confirmation.[7][8]
Nitrogen (N)5.84%5.44% – 6.24%A result within this range confirms the correct stoichiometry of nitrogen in the piperidinium ring structure.

A significant deviation from these values immediately signals a potential purity issue. For instance, a higher-than-expected hydrogen percentage might suggest the presence of a water or a hydrogen-rich solvent impurity, while a low nitrogen value could indicate an incomplete quaternization reaction.

A Comparative Analysis of Purity Validation Techniques

While elemental analysis provides an excellent assessment of bulk purity, it does not provide a complete picture. It cannot identify the specific nature of impurities or distinguish between isomers.[9] Therefore, a multi-faceted analytical approach is essential for comprehensive quality control.[10]

Table 2: Comparison of Key Analytical Methods for Purity Assessment

Technique Principle Strengths for this compound Limitations
Elemental Analysis (CHN) Combustion and quantification of resulting C, H, N gases.[4][6]• Fast, cost-effective, and highly accurate for bulk purity.[4] • Directly verifies the elemental formula of the main component. • Excellent for detecting inorganic or non-chromophoric organic impurities.• Does not identify or quantify specific impurities. • Cannot distinguish between isomers. • Provides an average composition, not an impurity profile.
¹H and ¹³C NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.[11]• Unambiguously confirms the chemical structure and identity. • Can identify and quantify structurally related impurities if their signals are resolved.[12][13] • qNMR (quantitative NMR) can determine purity without a reference standard of the analyte.• Lower sensitivity for trace impurities compared to HPLC. • May not detect non-protonated or inorganic impurities. • Requires expensive deuterated solvents.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[14]• High sensitivity and resolution for separating and quantifying trace organic impurities.[15] • The gold standard in the pharmaceutical industry for purity and impurity profiling.[16] • Can be coupled with Mass Spectrometry (LC-MS) for impurity identification.• Requires method development (column, mobile phase, detector). • Quantification requires reference standards for each impurity. • May not detect impurities without a UV chromophore (if using a UV detector).
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.• Provides precise molecular weight confirmation. • Essential for identifying unknown impurities, especially when coupled with LC.[17][18] • High sensitivity for characterizing quaternary ammonium compounds.[19][20]• Inherently not a quantitative technique without extensive calibration. • Ionization efficiency can vary dramatically between different compounds.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[21]• The ideal method for quantifying volatile impurities, such as residual solvents from synthesis.• Not suitable for the analysis of the non-volatile quaternary ammonium salt itself.

An Integrated Workflow for Purity Validation

No single technique is sufficient. A robust and self-validating purity assessment relies on the strategic integration of multiple orthogonal methods. The causality is clear: each technique validates the others by providing a different and complementary view of the sample's composition.

PurityValidationWorkflow cluster_synthesis Phase 1: Synthesis & Identity Confirmation cluster_purity Phase 2: Comprehensive Purity Assessment cluster_release Phase 3: Final Release Synthesis Chemical Synthesis NMR_MS Identity Confirmation (¹H NMR & MS) Synthesis->NMR_MS Crude Product EA Elemental Analysis (CHN) Bulk Purity Check NMR_MS->EA Confirmed Identity HPLC Impurity Profiling (HPLC-UV/MS) EA->HPLC Bulk Purity OK (±0.4%) GC Residual Solvents (GC-MS) HPLC->GC Organic Impurities Profiled CoA Certificate of Analysis (CoA) >99% Purity GC->CoA Solvents < ICH Limits

Caption: Integrated workflow for validating the purity of this compound.

This workflow demonstrates a logical and self-validating progression. NMR and MS first confirm the identity of the compound. Elemental analysis then confirms the correct bulk composition. Finally, the more sensitive chromatographic methods (HPLC and GC) provide a detailed impurity profile, ensuring that the final material meets the stringent purity requirements for its intended use.

Experimental Protocols

Protocol 1: Elemental (CHN) Analysis

Objective: To determine the weight percentages of carbon, hydrogen, and nitrogen in a sample of this compound Chloride and compare them to the theoretical values.

Instrumentation: A standard CHN elemental analyzer.

Methodology:

  • Instrument Calibration:

    • Calibrate the instrument using a high-purity, certified standard such as Acetanilide (C₈H₉NO; %C=71.09, %H=6.71, %N=10.36).

    • Perform at least three calibration runs to ensure the instrument's response is linear and reproducible. The causality here is to establish a reliable correlation between the detector signal and the known mass of each element.

  • Sample Preparation:

    • Ensure the sample is homogenous and has been properly dried under vacuum to remove residual moisture, which would artificially inflate the hydrogen percentage.

    • Accurately weigh approximately 1.5-2.5 mg of the sample into a tin capsule using a microbalance. Precision in weighing is critical as all subsequent calculations depend on this initial mass.

    • Securely crimp the tin capsule to ensure no sample is lost and that complete, instantaneous combustion occurs upon introduction to the furnace.

  • Analysis:

    • Set the combustion furnace temperature to approximately 950-1000 °C and the reduction furnace to 650 °C.

    • Introduce the encapsulated sample into the combustion chamber.

    • The resulting gases (CO₂, H₂O, N₂, and others) are passed through a reduction tube (to convert nitrogen oxides to N₂) and then through a series of traps to remove interfering species.

    • The purified CO₂, H₂O, and N₂ are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).

  • Data Processing:

    • The instrument software calculates the percentage of C, H, and N based on the TCD signal, the sample weight, and the calibration data.

    • Analyze the sample in triplicate to ensure the results are precise. The relative standard deviation (RSD) of the measurements should be less than 0.2%.

    • Compare the average experimental percentages to the theoretical values (Table 1). The results must fall within the ±0.4% acceptance range.[7][8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) - A Comparative Overview

Objective: To separate and quantify potential organic impurities.

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

Methodology Outline:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Standard and Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run a gradient elution to separate compounds with a wide range of polarities. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

Conclusion and Recommendation

Elemental analysis is an indispensable, reliable, and cost-effective method for confirming the bulk purity and elemental stoichiometry of this compound.[4] Its strength lies in providing a fundamental check of the compound's composition against its theoretical formula, a validation that no other technique can offer so directly.

However, for researchers, scientists, and drug development professionals operating under stringent quality and regulatory expectations, elemental analysis should not be used in isolation.[2] The most robust and defensible approach to purity validation is an orthogonal one. We strongly recommend complementing elemental analysis data with high-resolution chromatographic techniques like HPLC for impurity profiling and GC for residual solvent analysis. This integrated strategy, as outlined in our proposed workflow, ensures not only that the material has the correct elemental composition but also that it is free from significant impurities, thereby guaranteeing its suitability for downstream applications in research and development.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Available from: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Available from: [Link]

  • Weagley, J. C., et al. (2022). A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey. Journal of Exposure Science & Environmental Epidemiology. Available from: [Link]

  • Gandi, S., et al. (1994). Identification of quaternary ammonium compounds by plasma desorption mass spectrometry. Journal of Mass Spectrometry. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Available from: [Link]

  • LeBouf, R. F., et al. (2020). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. CDC Stacks. Available from: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Elementar. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). PMC - NIH. Available from: [Link]

  • Cheng, Y., et al. (2024). High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. Environmental Science & Technology. Available from: [Link]

  • Analysis of Quaternary Ammonium Compounds in Estuarine Sediments by LC−ToF-MS. (2009, September 9). Analytical Chemistry. Available from: [Link]

  • The Importance of High-Purity Chemical Reagents in Research and Development. (2026, February 15). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. (2025, December 22). Pharmaffiliates. Available from: [Link]

  • Why High-Purity Chemicals Matter in Drug Discovery. (2025, February 4). Apollo Scientific. Available from: [Link]

  • Research Chemicals Supplier. (n.d.). PureSynth. Available from: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Tianming Pharmaceuticals. Available from: [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus America. Available from: [Link]

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.). Purity-IQ. Available from: [Link]

  • Determination of Contaminants: HPLC vs. GC. (2025, June 24). Tentamus Group. Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). ResearchGate. Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2006). Diehl, B. W. K., Malz, F., & Holzgrabe, U. Available from: [Link]

Sources

Comparative stability studies of methyl vs ethyl piperidinium quaternary salts

[1]

Executive Summary

In the design of advanced electrolytes for high-voltage batteries and anion exchange membranes (AEMs), the choice between


-methyl

-ethyl

While both variants offer superior anodic stability compared to imidazolium alternatives,


-methyl piperidinium salts (e.g., PP13)alkaline chemical stabilityionic transport properties1

This guide provides a mechanistic breakdown of these stability differences, supported by experimental protocols for validation.

Structural & Mechanistic Foundation

The stability divergence between Methyl (



-Hydride Elimination susceptibility
Steric Hindrance
The Hofmann Elimination Vulnerability

The primary degradation pathway for quaternary ammonium salts in alkaline or high-temperature conditions is the Hofmann elimination (E2 mechanism). This reaction requires a basic anion (e.g.,


  • 
    -Methyl Substituent:  Contains zero 
    
    
    -carbons.[1] It is mathematically impossible for the methyl group itself to undergo Hofmann elimination.[1] It acts as a "blocking" group, forcing degradation to occur on the ring or the other alkyl substituent (e.g., propyl), which is kinetically slower due to ring strain or conformation.[1]
  • 
    -Ethyl Substituent:  Contains a 
    
    
    -carbon with three
    
    
    -hydrogens.[1] These protons are sterically accessible and acidic enough to be abstracted by strong bases, leading to the formation of ethylene and the degradation of the salt into a tertiary amine.
Visualization of Degradation Pathways

The following diagram illustrates the mechanistic bifurcation. Note how the Methyl pathway is effectively a "dead end" for elimination at that site, preserving cation integrity longer.[1]

Hofmann_Eliminationcluster_MethylN-Methyl Pathwaycluster_EthylN-Ethyl PathwayStartPiperidinium Cation(Quaternary Salt)BaseStrong Base Attack(OH⁻ / High T)Start->BaseMe_StructureN-CH3 Group(No β-Hydrogens)Base->Me_StructurePath AEt_StructureN-CH2-CH3 Group(Has β-Hydrogens)Base->Et_StructurePath BMe_ResultRESISTANCENo Elimination at Methyl SiteMe_Structure->Me_ResultKinetic BarrierMe_AltSlow Nucleophilic Substitution(SN2) possible at extreme TMe_Result->Me_AltEt_TSTransition State(E2 Mechanism)Et_Structure->Et_TSProton AbstractionEt_ResultDEGRADATIONFormation of Ethylene + Tert-AmineEt_TS->Et_ResultC-N Bond Cleavage

Figure 1: Mechanistic divergence of base-induced degradation. The N-Ethyl group introduces a fatal flaw (β-hydrogens) absent in the N-Methyl analog.

Comparative Performance Data

The following data summarizes typical performance metrics for




Metric

-Methyl (PP13-TFSI)

-Ethyl (PP23-TFSI)
Causality
Viscosity (

)


Ethyl group increases steric bulk and van der Waals friction between ions.
Conductivity (

)


Directly inverse to viscosity; Methyl allows faster ion mobility.[1]
Anodic Limit

vs


vs

Dominated by the anion (TFSI); cation effect is negligible here.[1]
Cathodic Limit

vs


vs

Both are resistant to reduction, but Methyl has slightly better passivation kinetics.[1]
Alkaline Stability High (

@

)
Moderate (Degrades via elimination)Lack of

-H in methyl group prevents rapid E2 degradation.
Thermal



Longer alkyl chains introduce more vibrational modes, slightly lowering

.

Analyst Note: While the electrochemical windows appear similar, the effective stability of the Methyl variant is superior in real-world cycling because its lower viscosity ensures better mass transport, preventing local concentration polarization that often triggers premature electrolyte decomposition.

Experimental Protocols for Validation

To objectively compare these salts in your own laboratory, use the following self-validating protocols.

Protocol A: Accelerated Alkaline Stability Testing (NMR)

Purpose: To quantify the rate of Hofmann elimination.[1]

  • Preparation: Dissolve the piperidinium salt (

    
    ) in a solution of 
    
    
    (
    
    
    ) in
    
    
    or
    
    
    .
  • Incubation: Seal in a PTFE-lined NMR tube or pressure vessel. Heat to

    
     (or 
    
    
    for accelerated aging).[1]
  • Monitoring: Acquire

    
    -NMR spectra at 
    
    
    .
  • Quantification:

    • Track the disappearance of the

      
      -proton signals (adjacent to Nitrogen).
      
    • Critical Signal: Look for the emergence of alkene vinyl protons (

      
      ).
      
    • Validation: If testing the Ethyl variant, the formation of ethylene signals confirms Hofmann elimination. If testing Methyl, degradation should be negligible or show ring-opening products (much slower).[1]

Protocol B: Electrochemical Stability Window (LSV)

Purpose: To determine the operational voltage limits.[1]

  • Setup: 3-Electrode Cell inside an Argon-filled glovebox (

    
    ).
    
    • WE: Platinum disk (

      
       diameter) or Glassy Carbon.[1]
      
    • CE: Platinum wire.[1]

    • RE:

      
       (in IL) or Li metal strip (for battery applications).
      
  • Procedure:

    • Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (

      
      ) to minimize capacitive current.
      
    • Scan Anodic: OCP

      
      .
      
    • Scan Cathodic: OCP

      
       (or until plating).[1]
      
  • Cut-off Definition: Define the stability limit at a current density threshold of

    
     .
    
    • Note: Do not rely on "onset" visual inspection; use a strict current density cutoff for reproducibility.

Workflow Visualization

Stability_Protocolcluster_ChemChemical Stability (Alkaline)cluster_ElecElectrochemical StabilityStartStart: Cation Selection(Methyl vs Ethyl)MixMix with 5M KOD/D2OStart->MixCell3-Electrode Cell(Pt WE, Li RE)Start->CellHeatIncubate @ 60°CMix->HeatNMR1H-NMR AnalysisHeat->NMRCheckCheck for Vinyl Protons(5.0-6.0 ppm)NMR->CheckDecisionFinal Selection(Usually Methyl for Stability)Check->DecisionData SynthesisLSVLSV Scan @ 1 mV/sCell->LSVCutoffDetermine V @ 0.1 mA/cm²LSV->CutoffCutoff->Decision

Figure 2: Parallel workflow for validating chemical and electrochemical stability limits.

Conclusion & Recommendation

For applications requiring maximum durability and efficiency,


-methyl piperidinium is the superior choice over 

-ethyl.
  • Chemical Robustness: The methyl group eliminates the

    
    -hydrogen structural flaw, significantly extending lifetime in alkaline environments (AEMs).[1]
    
  • Transport Efficiency: The smaller hydrodynamic radius of the methyl substituent results in lower viscosity and higher conductivity, which is crucial for high-rate battery performance.[1]

  • Thermal/Electrochemical Parity: It matches or slightly exceeds the ethyl variant in thermal and voltage stability.[1]

Recommendation: Utilize


1

References

  • Chemical Stability of Piperidinium Cations

    • Chemically stable piperidinium cations for anion exchange membranes. RSC Advances, 2022.[1][2]

  • Hofmann Elimination Mechanism

    • Hofmann Elimination Reaction: Mechanism & Applic
  • Thermal Stability of Ionic Liquids

    • Thermal Stability of Ionic Liquids: Current Status and Prospects. MDPI Processes, 2021.
  • Electrochemical Windows of Piperidinium Salts

    • Electrochemical stability window determination of ionic liquids. ResearchGate / PCCP.[1]

  • Viscosity & Conductivity Comparisons

    • Density, viscosity and electrical conductivity of protic alkanolammonium ionic liquids. RSC Advances.

Distinguishing 1-Benzyl-1-methylpiperidinium-4-one from common synthesis byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 1-Benzyl-1-methylpiperidinium-4-one from Common Synthesis Byproducts Content Type: Application Note / Technical Guide

Executive Summary

The synthesis of This compound (typically as the iodide or methyl sulfate salt) presents a classic challenge in organic process chemistry: distinguishing a quaternary ammonium salt (the product) from its tertiary amine precursor (1-benzyl-4-piperidone ) and potential degradation products.[1]

This guide outlines a self-validating analytical workflow to ensure product integrity. Unlike neutral organic molecules, the permanent positive charge on the nitrogen center dictates specific solubility behaviors and chromatographic retention mechanisms that must be exploited for accurate characterization.

Part 1: Synthetic Context & Impurity Profile

To distinguish the product, one must understand the reaction vector. The standard synthesis involves the Menschutkin reaction —the quaternization of a tertiary amine with an alkyl halide (e.g., Methyl Iodide).

The Reaction:


[1]

The Impurity Triad:

  • Starting Material (SM): Unreacted 1-benzyl-4-piperidone.[1] This is the most common impurity due to incomplete alkylation.

  • Hofmann Elimination Products: Under basic conditions or excessive heat, the quaternary salt can undergo

    
    -elimination, breaking the piperidine ring to form acyclic amino-enones.[1]
    
  • Hydrolysis Artifacts: While the ketone is relatively stable, the salt is hygroscopic. Water uptake is a physical impurity that complicates weighing and stoichiometry.[1]

Visualizing the Pathway

The following diagram illustrates the synthesis and the divergence points for impurities.

SynthesisPathway cluster_0 Critical Separation Phase SM Starting Material (1-Benzyl-4-piperidone) Product Target Product (Quaternary Salt) SM->Product Alkylation (SN2) Solvent: Acetone/THF Reagent Reagent (Methyl Iodide) Reagent->Product Hofmann Degradation Product (Open Chain Alkene) Product->Hofmann Base/Heat (Elimination)

Figure 1: Reaction pathway showing the transformation of the tertiary amine to the quaternary salt and the risk of degradation via elimination.

Part 2: Analytical Distinction (Spectroscopy)

Spectroscopy provides the definitive structural proof. The conversion of a neutral nitrogen to a cationic center induces predictable electronic shifts.

1. NMR Spectroscopy (

H-NMR)

This is the primary method for quantification of the starting material.

Feature1-Benzyl-4-piperidone (Impurity)This compound (Product)Mechanistic Reason
N-Methyl Signal Absent Singlet (~3.1 - 3.4 ppm) Introduction of the methyl group on the nitrogen.[1]
Benzylic Protons Singlet (~3.6 ppm)Singlet (~4.6 - 4.8 ppm)The positive charge on N deshields the adjacent protons, shifting them downfield.

-Ring Protons
Multiplets (~2.7 ppm)Multiplets (~3.5 - 3.8 ppm)Protons adjacent to the

are significantly deshielded.[1]

Experimental Insight: If you observe a small singlet near 2.2 ppm, this is not your product; it is likely a degradation amine or an impurity from the benzylamine starting material. The quaternary methyl is electron-deficient and always appears downfield (>3.0 ppm).

2. IR Spectroscopy (The "Bohlmann Band" Test)

A rapid, non-destructive check for the presence of unreacted starting material.

  • Theory: Tertiary amines with

    
    -hydrogens anti-periplanar to the nitrogen lone pair exhibit "Bohlmann bands"—specific C-H stretching absorptions between 2700–2800 cm
    
    
    
    .[1]
  • The Distinction:

    • Impurity (Amine): Shows Bohlmann bands (lone pair is present).

    • Product (Salt): No Bohlmann bands. The lone pair is now bonded to the methyl group; the specific orbital overlap required for these bands is destroyed.

Part 3: Chromatographic Separation (HPLC)

Standard Reverse-Phase (RP) HPLC fails for quaternary salts because the permanent positive charge causes them to elute in the void volume (dead time) on C18 columns.

Protocol: Ion-Pair Chromatography To retain and separate the product from the starting material, you must neutralize the effective charge or use a specific stationary phase.

  • Column: C18 or Phenyl-Hexyl (End-capped).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate .[1]

  • Mobile Phase B: Acetonitrile + Modifier.

  • Mechanism: The TFA anion (

    
    ) forms a neutral ion pair with the piperidinium cation (
    
    
    
    ), allowing it to interact with the hydrophobic stationary phase.

Chromatographic Behavior:

  • Without Buffer: Product elutes at

    
     (Void).
    
  • With TFA/Buffer: Product retains (

    
    ) and separates from the neutral amine.
    
Part 4: Solubility & Physical Separation (The "Wash" Protocol)

This is the most robust, self-validating method for bulk purification. It exploits the "Salt vs. Organic" solubility principle.

The Protocol:

  • Reaction Completion: Evaporate the reaction solvent (typically Acetone or THF).

  • The Wash: Suspend the resulting solid residue in Diethyl Ether or Ethyl Acetate .

  • Filtration:

    • Filtrate (Liquid): Contains the unreacted 1-benzyl-4-piperidone (soluble in organics).[1]

    • Filter Cake (Solid): Contains the This compound (insoluble in non-polar organics).[1]

  • Validation: Take the filter cake, dissolve a small amount in

    
     or 
    
    
    
    , and run NMR. The absence of the ~3.6 ppm benzylic signal confirms the removal of the starting material.
Decision Tree for Method Selection

DecisionTree Start Sample Analysis Solubility Solubility Test (Ether/EtOAc) Start->Solubility Precipitate Solid Precipitate? (Product) Solubility->Precipitate Yes Soluble Dissolves? (Impurity/Amine) Solubility->Soluble No NMR Run 1H-NMR (D2O or DMSO-d6) Precipitate->NMR Check Check 3.0-3.4 ppm (N-Me Singlet) NMR->Check

Figure 2: Workflow for rapid identification and separation of the quaternary salt.

Part 5: Stability & Degradation Risks[1]

Hofmann Elimination Warning: Quaternary piperidinium salts are susceptible to Hofmann elimination if exposed to strong bases (e.g., NaOH, KOH) or silver oxide (


) with heat.
  • Symptom: The solid salt turns into an oil.

  • Chemical Change: The piperidone ring opens.

  • Prevention: Always handle the salt in neutral or slightly acidic media. Avoid recrystallization from high-boiling basic solvents.[1]

References
  • Synthesis & Properties of Piperidones: ChemicalBook. (n.d.). 1-Benzyl-4-piperidone Spectral Information and Synthesis. Retrieved from

  • Hofmann Elimination Mechanism: Byju's. (2019).[2] Hofmann Elimination Reaction Mechanism and Examples. Retrieved from

  • HPLC of Quaternary Amines: ThermoFisher Scientific. (2015).[2][3] Quick analysis of quaternary ammonium salts by HPLC-UV. Retrieved from

  • IR Spectroscopy (Bohlmann Bands): CDC Stacks. (n.d.). Piperidine: vibrational assignment and conformational analysis. Retrieved from

  • General Reactivity of Amines: LibreTexts. (2020).[4] Infrared Spectra of Some Common Functional Groups (Amines). Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Benzyl-1-methylpiperidinium-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Operational Guide for Handling 1-Benzyl-4-piperidone

This document is intended for researchers, scientists, and drug development professionals. It provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.

Hazard Identification and Profile

1-Benzyl-4-piperidone is a versatile synthetic intermediate used in the synthesis of various pharmaceutical compounds.[4][5] However, it is classified as a hazardous chemical with multiple routes of exposure.[6] Adherence to strict safety protocols is mandatory to prevent personal injury.

Key Hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[7]

  • Causes skin irritation (Category 2).[8][9]

  • Causes serious eye irritation (Category 2).[8][9]

  • May cause an allergic skin reaction (Skin Sensitization, Category 1).[7]

  • May cause respiratory irritation (STOT SE, Category 3).[8][10]

  • Combustible liquid .[7]

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure through skin contact, eye contact, or inhalation. The following equipment is mandatory when handling 1-Benzyl-4-piperidone.

Protection TypeSpecificationRationale
Eye & Face Protection Chemical splash goggles meeting ANSI/ISEA Z87.1 or EU EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes of the chemical, which can cause serious eye irritation.[7][9]
Hand Protection Chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended for extended operations or when handling larger quantities.Prevents direct skin contact, which can cause irritation and allergic sensitization.[7][8] Gloves should be inspected before use and changed frequently, especially if contamination occurs.
Body Protection A standard laboratory coat worn fully buttoned. For large-scale operations, a chemically resistant apron or coveralls should be considered.Protects clothing and underlying skin from accidental spills and contamination.[8] Contaminated clothing must be removed immediately and laundered before reuse.[7]
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors or mists.The compound may cause respiratory irritation.[7][8] A fume hood provides the primary engineering control to prevent respiratory exposure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

3.1. Preparation and Weighing:

  • Area Preparation: Ensure the chemical fume hood is operational, with the sash at the appropriate height. The work area must be clean, uncluttered, and free of incompatible materials such as strong oxidizing agents, acids, and bases.

  • Assemble Materials: Gather all necessary equipment (glassware, spatulas, etc.), reagents, and a designated, labeled waste container within the fume hood before starting.

  • Don PPE: Put on all required PPE as specified in the table above before opening the primary container.

3.2. Chemical Handling and Experimentation:

  • Dispensing: Handle the compound as a liquid. If it is a solid, handle it as a powder. Avoid creating dust. If the compound is a liquid, dispense it carefully to avoid splashing.

  • Reactions: Keep all reaction vessels containing 1-Benzyl-4-piperidone tightly sealed or under reflux within the fume hood.

  • Monitoring: Use appropriate analytical techniques (e.g., TLC, LC-MS) to monitor reaction progress, minimizing the need to open the reaction vessel.

  • Work Practice: Do not eat, drink, or smoke in the laboratory.[8] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Emergency and Disposal Protocols

4.1. Emergency First Aid:

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing, including footwear. Flush the affected skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation or a rash develops.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[7][8]

4.2. Spill Management:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a containment area.

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[8] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and any contaminated soil into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

4.3. Waste Disposal:

  • All waste containing 1-Benzyl-4-piperidone, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Place waste in a suitable, sealed, and clearly labeled container.

  • Dispose of the waste through an authorized hazardous waste collection service, in accordance with all local, state, and federal regulations.[9] Do not pour waste down the drain.[9]

Visual Workflow: Safe Handling and Disposal

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Prep_Area Verify Fume Hood & Clear Workspace Gather_Materials Assemble Equipment & Waste Container Prep_Area->Gather_Materials Don_PPE Don Full PPE: - Goggles/Face Shield - Double Nitrile Gloves - Lab Coat Gather_Materials->Don_PPE Open_Container Open Container Don_PPE->Open_Container Proceed to Handling Dispense Weigh / Measure Chemical Open_Container->Dispense Reaction Perform Reaction Dispense->Reaction Spill EMERGENCY Spill Occurs Dispense->Spill Close_Container Securely Close Container Reaction->Close_Container Reaction->Spill Decontaminate Decontaminate Glassware & Work Surface Close_Container->Decontaminate Proceed to Cleanup Dispose_Waste Dispose of Waste in Labeled Container Decontaminate->Dispose_Waste Doff_PPE Doff & Dispose of Contaminated PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill_Protocol Follow Spill Management Protocol Spill->Spill_Protocol

Caption: Workflow for safe handling and disposal of 1-Benzyl-4-piperidone.

References

  • ChemicalBook. (2025, October 14). 1-benzyl-4-methylpiperidin-3-one | 32018-96-5.
  • Apollo Scientific. (2023, July 4). 1-Benzylpiperidin-4-one Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • ChemicalBook. 1-Benzyl-4-piperidone synthesis.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Cayman Chemical. N-Benzyl-4-piperidone.
  • Cole-Parmer. (2005, January 4). Material Safety Data Sheet - N-Benzyl-4-piperidone.
  • TCI Chemicals. (2025, March 4). SAFETY DATA SHEET.
  • Synthonix, Inc. 3612-20-2 | 1-Benzylpiperidin-4-one.
  • Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Fluorochem. 1-Benzyl-4-methylpiperidin-4-ol.
  • Sigma-Aldrich. 1-Benzyl-4-piperidone 99 3612-20-2.
  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • TURI. (2021, November). Quaternary Ammonium Compounds Fact Sheet.
  • The Royal Society of Chemistry. Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines.
  • Chemical Safety Facts. Quaternary Ammonium Compounds (Quats).
  • Semantic Scholar. Study on the Synthesis of 1-Benzyl-4-piperidone.
  • Alfa Chemistry. Human Exposure to Quaternary Ammonium Compounds (QACs).
  • Department of Toxic Substances Control. (2023). Background Document on Quaternary Ammonium Compounds in Cleaning Products and Beauty, Personal Care, and Hygiene Products.
  • PMC. (2025, November 7). Beyond quaternary ammonium compounds: Evaluating the harms of non-QAC disinfectant agents in healthcare and industry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.